1-Decene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
dec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFLGGQVNFXPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Record name | 1-DECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-DECENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5 | |
| Record name | 1-Decene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17438-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decene, tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54545-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(1-decene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decene, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14638-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8027329 | |
| Record name | 1-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID. | |
| Record name | 1-DECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Decene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-DECENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C | |
| Record name | 1-DECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-DECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-DECENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c. | |
| Record name | 1-DECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Decene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-DECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-DECENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor) | |
| Record name | 1-DECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-DECENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74 | |
| Record name | 1-DECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-DECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-DECENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.84 (Air= 1) | |
| Record name | 1-DECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |
| Record name | 1-Decene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-DECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-DECENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |
| Record name | 1-DECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9 | |
| Record name | 1-DECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decene, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polydecene, hydrogenated [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkenes, C10-16 alpha- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-DECENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Decene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | dec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-DECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O4U4C718P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-DECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-DECENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-87.3 °F (USCG, 1999), -66.3 °C, -66 °C | |
| Record name | 1-DECENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8496 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-DECENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-DECENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
1-decene fundamental chemical properties
An In-Depth Technical Guide to the Fundamental Properties of 1-Decene
Abstract
This compound (dec-1-ene) is a linear alpha-olefin (LAO) of significant industrial and academic interest. As a key building block in chemical synthesis, its utility stems from the reactivity of its terminal double bond, which serves as a versatile functional handle for a multitude of chemical transformations. This guide provides a comprehensive overview of the fundamental physicochemical properties, chemical reactivity, and core applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for use in synthesis, process development, and materials science. We will explore its structural characteristics, key reaction pathways such as polymerization and functionalization, and provide field-proven insights into its handling and application.
Compound Identification and Nomenclature
Correctly identifying a chemical substance is the foundation of safe and reproducible science. This compound is systematically known by its IUPAC name, dec-1-ene, and is registered under a unique CAS number for unambiguous database referencing.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in both reactive and non-reactive systems, influencing solvent choice, reaction conditions, and purification methods. It is a colorless, watery liquid with a characteristic mild, pleasant odor.[1][7] The following table summarizes its key quantitative properties, compiled from authoritative sources.
| Property | Value | Source(s) |
| Molecular Weight | 140.27 g/mol | [1][2] |
| Density | 0.741 g/mL at 20-25 °C | [1][5][7][9][10] |
| Boiling Point | 170.6 – 172 °C at 760 mmHg | [1][3][9][10] |
| Melting Point | -66.3 °C | [1][3][9][10] |
| Flash Point | 46 °C (115 °F) (Closed Cup) | [1][11] |
| Autoignition Temperature | 235 °C (455 °F) | [3][9][12] |
| Vapor Pressure | 1.6 mmHg at 23.8 °C | [13][14] |
| Vapor Density | 4.84 (Air = 1) | [1][4] |
| Refractive Index | 1.4215 at 20 °C | [1][5] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and other organic solvents. | [1][4][6][7][15][16] |
| LogP (Octanol/Water) | 5.12 – 5.70 | [1][7] |
Chemical Structure and Core Reactivity
The synthetic versatility of this compound is almost entirely derived from the presence of a terminal carbon-carbon double bond (C=C). This region of high electron density makes the molecule susceptible to attack by electrophiles and a prime substrate for addition reactions. The linear eight-carbon alkyl chain (C₈H₁₇) imparts a nonpolar, lipophilic character to the molecule and its derivatives.
The primary modes of reactivity include:
-
Electrophilic Addition : The π-electrons of the double bond can attack electrophilic species, leading to the formation of a carbocation intermediate at the more substituted carbon (C2), consistent with Markovnikov's rule. This intermediate is then quenched by a nucleophile.
-
Free Radical Addition : In the presence of radical initiators, addition across the double bond can occur via an anti-Markovnikov mechanism.
-
Catalytic Reactions : Transition metal catalysts can coordinate to the double bond, enabling a wide range of transformations, including polymerization, hydroformylation, and metathesis.
This compound may react vigorously with strong oxidizing agents and can undergo exothermic addition polymerization in the presence of acid catalysts or other initiators.[1][7][12]
Caption: Core reaction pathways of this compound.
Key Industrial and Synthetic Reactions
Polymerization to Polyalphaolefins (PAOs)
One of the largest applications of this compound is in the production of polyalphaolefins (PAOs), which serve as high-performance synthetic lubricants.[15][17] The causality behind this application lies in the desirable properties of the resulting polymer. The polymerization, typically a cationic process initiated by a Lewis acid catalyst (e.g., BF₃), creates a branched, saturated hydrocarbon with excellent thermal stability, a low pour point, and a high viscosity index.
-
Mechanism : The reaction proceeds via carbocation intermediates. The terminal alkene is protonated or activated by the Lewis acid, forming a secondary carbocation. This cation then attacks the double bond of another this compound monomer, propagating the polymer chain.
-
Significance : PAOs are critical components in premium synthetic engine oils, gear oils, and hydraulic fluids due to their superior performance over a wide temperature range compared to conventional mineral oils.[18]
Hydroformylation (Oxo Process)
Hydroformylation is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes. For this compound, this process yields undecanal, which is subsequently hydrogenated to produce undecyl alcohol.
-
Process : The reaction involves treating this compound with a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, typically based on cobalt or rhodium.
CH₃(CH₂)₇CH=CH₂ + CO + H₂ --(catalyst)--> CH₃(CH₂)₉CHO
-
Causality and Application : The choice of catalyst and ligands is critical for controlling the regioselectivity, favoring the formation of the linear aldehyde (undecanal) over the branched isomer. These C11 alcohols are key intermediates for producing plasticizers and surfactants used in detergents.[7]
Epoxidation
The conversion of the alkene in this compound to an epoxide (an oxirane ring) is a common functional group transformation. This reaction creates a highly useful, strained three-membered ring that can be opened by a variety of nucleophiles.
-
Reagents : Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this transformation in a laboratory setting.
-
Utility : The resulting 1,2-epoxydecane is a valuable intermediate. Nucleophilic ring-opening can lead to the synthesis of diols (with water), amino alcohols (with ammonia/amines), and other difunctionalized C10 compounds relevant to pharmaceuticals and specialty chemicals.[7]
Representative Experimental Protocol: Epoxidation of this compound
This protocol describes a self-validating workflow for the synthesis of 1,2-epoxydecane. The causality for each step is explained to ensure methodological integrity.
Objective : To convert this compound to 1,2-epoxydecane with high conversion and selectivity.
Materials :
-
This compound (≥97% purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
-
Separatory funnel
Methodology :
-
Reactant Preparation : In a 250 mL round-bottom flask, dissolve this compound (14.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane. Causality: DCM is a suitable non-reactive solvent that dissolves both the nonpolar alkene and the polar m-CPBA.
-
Reaction Initiation : Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 24.8 g, ~0.11 mol, 1.1 equivalents) portion-wise over 15 minutes. Causality: Cooling controls the initial exotherm of the reaction. Adding the oxidant in portions prevents a dangerous temperature spike. A slight excess of m-CPBA ensures complete consumption of the limiting reactant, this compound.
-
Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 9:1 Hexanes:Ethyl Acetate. Causality: TLC provides a rapid, qualitative assessment of the consumption of the starting material (nonpolar) and the formation of the product (more polar).
-
Work-up & Quenching : Upon completion, wash the reaction mixture twice with 50 mL of saturated NaHCO₃ solution. Causality: The bicarbonate base neutralizes the unreacted m-CPBA and the meta-chlorobenzoic acid byproduct, transferring them to the aqueous layer for removal.
-
Extraction & Drying : Wash the organic layer with 50 mL of brine. Causality: The brine wash removes residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Causality: MgSO₄ is a neutral drying agent that removes trace water, preventing it from interfering in subsequent steps or analyses.
-
Validation & Characterization : The crude product can be purified by column chromatography or distillation. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Experimental workflow for the epoxidation of this compound.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
-
Hazards : this compound is a flammable liquid and vapor (H226).[17][19][20] It poses a significant aspiration hazard and may be fatal if swallowed and enters the airways (H304).[17][19][20] It is also known to cause skin irritation.[17] Furthermore, it is very toxic to aquatic life with long-lasting effects (H410).[16][20][21]
-
Handling : Work should be conducted in a well-ventilated area or a chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is required.[4][11] Measures to prevent the buildup of electrostatic charge, such as grounding equipment, must be implemented.[11][21]
-
Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13][17] Containers should be kept tightly closed and may be stored under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[17]
References
- 1. This compound | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chem-casts.com [chem-casts.com]
- 4. Respiratory protection equipments C10H20 (this compound), CAS number 872-05-9 [en.gazfinder.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CAS 872-05-9: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 872-05-9 [m.chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Decene - Wikipedia [en.wikipedia.org]
- 11. ICSC 1477 - this compound [chemicalsafety.ilo.org]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 872-05-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. This compound (C10) Supplier | 872-05-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 16. qchem.com.qa [qchem.com.qa]
- 17. hansonchemicals.com [hansonchemicals.com]
- 18. Poly (this compound) Supplier | 68037-01-4 | Your Reliable Distributor UPIglobal [upichem.com]
- 19. nextsds.com [nextsds.com]
- 20. cpchem.com [cpchem.com]
- 21. echemi.com [echemi.com]
Spectroscopic data of pure 1-decene (NMR, IR, GC-MS)
An In-depth Technical Guide to the Spectroscopic Analysis of Pure 1-Decene
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide to the spectroscopic characterization of pure this compound (CAS: 872-05-9), a pivotal alpha-olefin in chemical synthesis and polymer science.[1][2][3][4][5][6] For researchers, quality control analysts, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This guide synthesizes field-proven methodologies with foundational principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, ensuring a self-validating system for compound identification.
The narrative is structured to not only present data but to explain the causality behind experimental choices, reflecting an approach grounded in expertise and scientific integrity.
The Analytical Workflow: A Multi-Technique Approach
The robust identification of a simple molecule like this compound relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and GC-MS confirms molecular weight and fragmentation patterns while assessing purity. The synergy of these methods provides a high degree of confidence in the sample's identity and quality.
Caption: A logical workflow for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the unique carbon environments.
Expertise in Action: Experimental Protocol for NMR
The choice of solvent and sample concentration is critical for acquiring high-quality NMR data. A deuterated solvent is essential to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[7]
Protocol: ¹H and ¹³C NMR Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for this compound due to its excellent ability to dissolve nonpolar hydrocarbons and its relatively clean spectral window.
-
Sample Preparation:
-
In a clean, dry vial, add approximately 2-5 mg of pure this compound for ¹H NMR (or 15-20 mg for ¹³C NMR).[8][9]
-
Using a calibrated pipette, add ~0.6-0.7 mL of CDCl₃.[10][11] The volume is crucial; too little can cause issues with magnetic field shimming, leading to poor peak shape.[7][11]
-
Gently swirl the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Filtration and Transfer:
-
Finalization: Cap the NMR tube securely and wipe the exterior with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.[8]
¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the vinylic (=CH, =CH₂), allylic (-CH₂-), aliphatic (-CH₂-), and terminal methyl (-CH₃) protons.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 10. sites.bu.edu [sites.bu.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Introduction: The Chemical Personality of 1-Decene
An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 1-Decene
This compound (C₁₀H₂₀) is a linear alpha-olefin (LAO), a class of unsaturated hydrocarbons characterized by a terminal carbon-carbon double bond. This structural feature is the focal point of its chemical reactivity. The π-bond is an area of high electron density, making this compound a potent nucleophile, ready to react with a wide array of electrophiles. Furthermore, the terminal and unhindered nature of this double bond renders it highly accessible to catalysts and reagents, facilitating a diverse range of chemical transformations. These characteristics underpin its industrial significance as a key intermediate in the production of polyalphaolefins (PAOs) for high-performance synthetic lubricants, as well as in the synthesis of plasticizers, detergents, and specialty chemicals.[1][2] This guide provides an in-depth exploration of the core reactions of this compound, focusing on the underlying mechanisms and experimental considerations that govern its reactivity.
Electrophilic Addition: The Fundamental Alkene Reaction
The most characteristic reaction of alkenes is the electrophilic addition, where the π-bond is broken to form two new sigma bonds. In this process, the alkene's π-electrons act as a nucleophile, attacking an electrophilic species.[3][4]
Mechanism: The Carbocation Pathway
The reaction typically proceeds via a two-step mechanism involving a carbocation intermediate.
-
Electrophilic Attack: The π-bond of this compound attacks an electrophile (E⁺), forming a new sigma bond and leaving the other carbon of the original double bond with a positive charge—a carbocation.[3][5]
-
Nucleophilic Capture: A nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming the second sigma bond and yielding the final addition product.[5]
Regioselectivity (Markovnikov's Rule): When an unsymmetrical reagent like HBr is added to an unsymmetrical alkene like this compound, the electrophile (H⁺) adds to the carbon atom that has more hydrogen atoms (the terminal C1). This produces the more stable secondary carbocation at C2, rather than the highly unstable primary carbocation that would form if the proton added to C2.[4] The nucleophile (Br⁻) then attacks the secondary carbocation, leading to the formation of 2-bromodecane as the major product. This regioselectivity is a cornerstone of alkene chemistry.[3]
Caption: Mechanism of Markovnikov addition of HBr to this compound.
Oligomerization and Polymerization: Building High-Value Macromolecules
The conversion of this compound monomers into dimers, trimers, and higher oligomers (polyalphaolefins or PAOs) is one of its most significant industrial applications, primarily for producing synthetic lubricants.[6] This transformation is achieved through various catalytic systems.
Cationic Oligomerization
This process is typically initiated by a Lewis acid (e.g., AlCl₃, BF₃) and a proton-donating co-catalyst like water.[6][7]
-
Mechanism:
-
Initiation: The Lewis acid and co-catalyst generate a strong protonic acid, which protonates the double bond of a this compound molecule to form a secondary decyl carbocation.
-
Propagation: The carbocation acts as a powerful electrophile, attacking the nucleophilic double bond of another this compound monomer. This process repeats, extending the polymer chain.
-
Isomerization & Termination: The propagating carbocation can undergo hydride shifts, leading to a highly branched structure in the final PAO product.[7] The chain terminates through proton elimination or chain transfer to a monomer.[7]
-
Ziegler-Natta Polymerization
Ziegler-Natta (Z-N) catalysts, typically heterogeneous systems based on titanium compounds (e.g., TiCl₄) on a magnesium chloride support and an organoaluminum co-catalyst (e.g., triethylaluminium), are used to produce poly(this compound).[8][9]
-
Mechanism (Cossee-Arlman):
-
Activation: The organoaluminum co-catalyst alkylates the titanium center on the catalyst surface, creating an active site with a titanium-carbon bond.
-
Coordination: A this compound molecule coordinates to a vacant orbital on the titanium center.
-
Insertion: The coordinated double bond inserts into the existing titanium-alkyl bond. This migratory insertion step extends the polymer chain and regenerates the vacant orbital, allowing the next monomer to coordinate.[8]
-
This process is repeated thousands of times to build the final polymer chain. Z-N catalysts are renowned for their ability to produce stereoregular polymers from alpha-olefins like propylene, though with long-chain olefins like this compound, the resulting polymers are often atactic.[8][10]
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Olefin Metathesis: Scrambling and Rebuilding C=C Bonds
Olefin metathesis is a powerful catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds. For this compound, this can be used for self-metathesis or cross-metathesis with other olefins. For example, ethenolysis (cross-metathesis with ethylene) of methyl oleate is a green chemistry route to produce this compound.[11]
-
Mechanism (Chauvin): The reaction is catalyzed by metal-carbene complexes (e.g., Grubbs' or Schrock catalysts) and proceeds through a metallacyclobutane intermediate.
-
[2+2] Cycloaddition: The alkene (this compound) reacts with the metal-carbene catalyst in a [2+2] cycloaddition to form a four-membered metallacyclobutane ring.[12]
-
Retro [2+2] Cycloaddition: The metallacyclobutane intermediate fragments in a retro [2+2] cycloaddition. This can either regenerate the starting materials or produce a new alkene and a new metal-carbene complex.
-
Catalytic Cycle: The new metal-carbene reacts with another alkene molecule, continuing the catalytic cycle until equilibrium is reached.
-
Depending on the catalyst, isomerization of the double bond in this compound can compete with or precede the metathesis reaction.[12]
Caption: The Chauvin mechanism for olefin metathesis.
Hydroformylation (Oxo Process): Aldehyde Synthesis
Hydroformylation is a major industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[13] The reaction requires carbon monoxide, hydrogen, and a transition metal catalyst, typically based on cobalt or rhodium.[13][14]
-
Mechanism (Heck-Breslow Cycle for Cobalt Catalyst):
-
Catalyst Activation: The cobalt precatalyst reacts with H₂ to form the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄).
-
CO Dissociation & Alkene Coordination: A CO ligand dissociates, and the this compound molecule coordinates to the cobalt center.
-
Hydride Migration (Insertion): The hydride ligand migrates to one of the olefinic carbons, and the cobalt binds to the other, forming a decyl-cobalt intermediate. This step determines the regioselectivity.
-
CO Insertion: A CO molecule inserts into the cobalt-decyl bond to form an acyl-cobalt complex.
-
Oxidative Addition & Reductive Elimination: H₂ adds to the acyl-cobalt complex, and the resulting aldehyde product is eliminated, regenerating the cobalt catalyst.[13]
-
For this compound, this reaction can produce two isomeric aldehydes: the linear undecanal and the branched 2-methyldecanal. The ratio of these products (l/b ratio) is highly dependent on the catalyst, ligands, and reaction conditions.[15][16] Rhodium catalysts with bulky phosphine ligands are often used to achieve high selectivity for the more valuable linear aldehyde.[15]
Oxidation Reactions: Introducing Oxygen Functionality
The electron-rich double bond of this compound is susceptible to attack by various oxidizing agents, leading to valuable oxygenated products.
Wacker-Tsuji Oxidation
This reaction oxidizes terminal alkenes to methyl ketones using a palladium(II) catalyst and a co-oxidant.[17][18] For this compound, the product is 2-decanone. Molecular oxygen is typically the ultimate oxidant, with a copper salt (e.g., CuCl₂) used to reoxidize the palladium catalyst in a catalytic cycle.[18][19]
-
Mechanism:
-
π-Complex Formation: this compound coordinates to the Pd(II) center.[17]
-
Nucleophilic Attack: A water molecule attacks the coordinated alkene. This attack occurs on the more substituted carbon (C2), consistent with Markovnikov regioselectivity, to form a hydroxy-palladium intermediate.[20]
-
β-Hydride Elimination: A β-hydride elimination step occurs, followed by tautomerization, to yield the 2-decanone product.
-
Catalyst Regeneration: The resulting Pd(0) is reoxidized to Pd(II) by Cu(II), and the Cu(I) is in turn reoxidized by O₂.[18]
-
While the classic Wacker process produces ketones, certain modified conditions can achieve anti-Markovnikov selectivity to produce aldehydes.[21]
Epoxidation
Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether called an epoxide (or oxirane).[22] this compound is converted to 1,2-epoxydecane. A common laboratory reagent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[23]
-
Mechanism: The reaction proceeds via a concerted "Butterfly" mechanism. The alkene's π-bond acts as the nucleophile, attacking the electrophilic outer oxygen of the peroxy acid. Simultaneously, several bonds are formed and broken in a single, cyclic transition state, transferring the oxygen atom to the alkene.[22][23] The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product.[24]
Radical Reactions
While many reactions of this compound are ionic, it can also participate in radical-mediated processes.
-
Anti-Markovnikov Addition of HBr: In the presence of radical initiators like peroxides, the addition of HBr to this compound proceeds via a radical chain mechanism. The regioselectivity is reversed compared to the ionic pathway, yielding 1-bromodecane as the major product. This occurs because the intermediate radical is formed at the more stable secondary position (C2), which results from the initial addition of the bromine radical to the terminal carbon (C1).
-
Atmospheric Reactions: In atmospheric chemistry, this compound can react with radicals like the nitrate radical (NO₃). The reaction proceeds primarily by the addition of the radical to the double bond, initiating a cascade of oxidation reactions that can contribute to the formation of secondary organic aerosols.[25][26] The initial addition overwhelmingly occurs at the terminal carbon.[26]
Quantitative Data and Experimental Protocols
Table 1: Representative Conditions for this compound Transformations
| Reaction | Catalyst System | Conditions | Major Product(s) | Yield/Conversion | Reference(s) |
| Metathesis | Grubbs' 2nd Gen. Catalyst (C2) / Eugenol | 0°C, 40 min, 1% catalyst | This compound | 78% Yield, 96% Conv. | [27] |
| Hydroformylation | Rh/Sulfoxantphos (aqueous biphasic) | Continuous process, >200 h | Undecanal (linear aldehyde) | >97% chemoselectivity | [15] |
| Oligomerization | HY Zeolite (microwave-assisted) | 483 K, 3 h | Dimers, Trimers (PAO) | 80% Conversion | [6] |
| Wacker Oxidation | PdCl₂(PhCN)₂, CuCl₂·2H₂O, AgNO₂ | O₂, DMF/H₂O | 2-Decanone | Up to 80% Yield | [17][21] |
Experimental Protocol 1: Wacker-Tsuji Oxidation of this compound
This protocol is a representative example based on established procedures.[17]
Objective: To synthesize 2-decanone from this compound.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon or atmosphere)
-
Reaction flask, magnetic stirrer
Procedure:
-
Catalyst Preparation: To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (1 mol%) and CuCl (1-2 equivalents).
-
Solvent Addition: Add a solvent mixture of DMF and water (typically a 7:1 ratio). Stir the mixture until the salts dissolve, which should result in a dark green or brown solution.
-
Reactant Addition: Add this compound (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Seal the flask and ensure an oxygen atmosphere is present (e.g., by purging with O₂ and maintaining a balloon of O₂). Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, pour the reaction mixture into cold dilute HCl. Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude 2-decanone can be purified by flash column chromatography or distillation.
Causality: The use of CuCl as a co-oxidant is critical for making the reaction catalytic in palladium.[19] The DMF/water solvent system is essential for dissolving both the inorganic catalyst salts and the nonpolar this compound substrate, allowing them to interact effectively.[19] Vigorous stirring is necessary to ensure efficient mass transfer of oxygen from the gas phase into the liquid phase to regenerate the Cu(II) species.
Experimental Protocol 2: Epoxidation of this compound with m-CPBA
This protocol is a representative example based on standard laboratory procedures.[22][23]
Objective: To synthesize 1,2-epoxydecane from this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Separatory funnel, reaction flask
Procedure:
-
Setup: Dissolve this compound (1 equivalent) in DCM in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 1.1 equivalents) in DCM. Add the m-CPBA solution dropwise to the stirred this compound solution over 15-20 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to stir in the ice bath and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed. The byproduct, meta-chlorobenzoic acid, may precipitate out of solution.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acidic byproduct. Stir until CO₂ evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1,2-epoxydecane, which can be further purified if necessary.
Causality: The reaction is performed in a non-aqueous solvent like DCM to prevent the acid-catalyzed hydrolysis of the newly formed epoxide ring into a diol.[22] The dropwise addition at low temperature helps to control the exothermic nature of the reaction. The basic wash is crucial for removing the peroxy acid and its corresponding carboxylic acid byproduct, simplifying purification.
Conclusion
The reactivity of this compound is dominated by the chemistry of its terminal double bond. This functional group serves as a versatile handle for a wide range of transformations, from fundamental electrophilic additions to sophisticated, catalyst-driven processes like polymerization, metathesis, and hydroformylation. A thorough understanding of the mechanisms governing these reactions—be they ionic, organometallic, or radical in nature—is paramount for researchers and professionals seeking to harness this compound as a building block for advanced materials, lubricants, and fine chemicals. The ability to control factors such as regioselectivity, stereochemistry, and molecular weight by carefully choosing catalysts and reaction conditions is what makes the chemistry of this compound both a mature industrial science and a continuing area of active research.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. NAO Resources | Chevron Phillips Chemical [cpchem.com]
- 3. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 9. scienomics.com [scienomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 12. scispace.com [scispace.com]
- 13. Hydroformylation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Continuous hydroformylation of this compound in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Wacker process - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. US20140316149A1 - Aldehyde-selective wacker-type oxidation of unbiased alkenes - Google Patents [patents.google.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. journals.caf.ac.cn [journals.caf.ac.cn]
An In-Depth Technical Guide to the Thermophysical Properties of 1-Decene: Viscosity and Surface Tension
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decene (C10H20), an alpha-olefin, is a key intermediate in the synthesis of various industrial products, including plasticizers, epoxides, and synthetic lubricants.[1] Its utility in these applications is intrinsically linked to its thermophysical properties, which govern its behavior in processes such as fluid transport, heat exchange, and formulation stability. For researchers and professionals in drug development, understanding these properties is crucial for applications ranging from solvent selection in synthesis and purification to its potential use in novel formulation strategies.
This technical guide provides a focused examination of two critical thermophysical properties of this compound: viscosity and surface tension. By delving into the theoretical underpinnings, presenting available experimental data, and offering detailed methodologies for their measurement, this document aims to equip scientists with the foundational knowledge required for the effective application of this compound in their research and development endeavors.
Section 1: Viscosity of this compound
Viscosity, a measure of a fluid's resistance to flow, is a fundamental property that dictates how this compound will behave in pumping, mixing, and coating applications. It arises from the internal friction between adjacent layers of the fluid as they move relative to one another. For a non-associated liquid like this compound, viscosity is primarily influenced by intermolecular forces (van der Waals forces) and molecular size and shape.
Temperature Dependence of Viscosity
The viscosity of liquids, including this compound, is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, which allows them to overcome the intermolecular forces more easily, resulting in a decrease in viscosity. This relationship is crucial for process design and control, as even minor temperature fluctuations can significantly alter fluid behavior.
The following table presents available experimental data for the dynamic viscosity of this compound at various temperatures.
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s or cP) |
| 4.4 | 277.6 | 0.969 |
| 10.0 | 283.2 | 0.895 |
| 15.6 | 288.8 | 0.829 |
| 21.1 | 294.3 | 0.771 |
| 26.7 | 299.9 | 0.718 |
| 32.2 | 305.4 | 0.671 |
| 37.8 | 311.0 | 0.628 |
| 43.3 | 316.5 | 0.590 |
| 48.9 | 322.1 | 0.555 |
| 54.4 | 327.6 | 0.523 |
Data sourced from CAMEO Chemicals[2]
Experimental Determination of Viscosity: Rotational Viscometry
For low-viscosity liquids such as this compound, a rotational viscometer is a suitable and accurate instrument for measuring dynamic viscosity. This method involves measuring the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.
The choice of a rotational viscometer is predicated on its ability to provide precise measurements for fluids with low resistance to flow. The key principle is the direct relationship between the viscous drag of the fluid on the spindle and the torque required to maintain a constant rotational speed. For a low-viscosity liquid like this compound, a viscometer with a sensitive torque sensor is essential. The selection of the spindle geometry and rotational speed is also critical to ensure laminar flow conditions, which are necessary for accurate viscosity determination. Turbulent flow can introduce errors by altering the relationship between shear stress and shear rate.
A robust experimental protocol for rotational viscometry incorporates self-validating steps. This includes performing measurements at multiple rotational speeds. For a Newtonian fluid like this compound, the calculated viscosity should be independent of the shear rate (rotational speed). If the measured viscosity changes with the rotational speed, it could indicate issues such as turbulent flow, instrument malfunction, or the presence of impurities. Additionally, regular calibration of the viscometer with a standard fluid of known viscosity is crucial for ensuring the accuracy of the measurements.
-
Instrument Preparation and Calibration:
-
Ensure the rotational viscometer is level and placed on a vibration-free surface.
-
Select an appropriate spindle and guard leg for low-viscosity liquids. The spindle geometry should be chosen to maximize the measured torque for better accuracy.
-
Calibrate the viscometer using a certified viscosity standard close to the expected viscosity of this compound.
-
-
Sample Preparation and Loading:
-
Ensure the this compound sample is free from air bubbles and particulate matter.
-
Place a sufficient volume of the sample into a temperature-controlled sample cup to ensure the spindle is immersed to the correct level as indicated by the manufacturer.
-
Allow the sample to thermally equilibrate to the desired measurement temperature. A temperature-controlled bath is essential for maintaining a constant temperature.
-
-
Measurement Procedure:
-
Attach the selected spindle to the viscometer.
-
Lower the spindle into the sample, ensuring it does not touch the bottom or sides of the cup.
-
Begin rotation at a low speed and gradually increase to the desired measurement speed.
-
Allow the reading to stabilize before recording the torque and rotational speed.
-
Repeat the measurement at several different rotational speeds to verify Newtonian behavior.
-
-
Data Analysis:
-
The viscometer's software will typically calculate the dynamic viscosity in mPa·s or cP based on the measured torque, rotational speed, and the geometry of the spindle.
-
If performing manual calculations, the viscosity (η) can be determined using the following relationship: η = (K * T) / ω, where K is a calibration constant for the spindle, T is the measured torque, and ω is the angular velocity.
-
Caption: Workflow for Rotational Viscometry.
Section 2: Surface Tension of this compound
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.[3] It is a result of the cohesive forces between liquid molecules. At the liquid-air interface, the molecules are pulled inwards by their neighbors, creating a "film" on the surface. This property is critical in applications involving wetting, foaming, and emulsification.
Temperature Dependence of Surface Tension
Similar to viscosity, the surface tension of a liquid generally decreases with an increase in temperature.[2] As the temperature rises, the increased kinetic energy of the molecules weakens the cohesive forces between them, leading to a reduction in the surface tension.
| Temperature (°C) | Surface Tension (mN/m or dynes/cm) |
| 20 | 24.0[2] |
| 25 | 23.6[4] |
For context, the surface tension of n-decane, a structurally similar saturated hydrocarbon, also exhibits a decrease with increasing temperature. This trend is expected to be similar for this compound.
Experimental Determination of Surface Tension: Pendant Drop Method
The pendant drop method is a powerful and widely used optical technique for determining the surface and interfacial tension of liquids. It involves analyzing the shape of a drop of liquid suspended from the tip of a needle. The shape of the drop is determined by the balance between the surface tension, which tends to make the drop spherical, and gravity, which elongates it.
The pendant drop method is particularly well-suited for measuring the surface tension of small volumes of liquid and for studying the dynamic changes in surface tension over time. The choice of this method is based on its non-invasive nature and the precision offered by modern image analysis software. By fitting the profile of the pendant drop to the Young-Laplace equation, which describes the pressure difference across a curved interface, the surface tension can be determined with high accuracy. The key experimental considerations are obtaining a clear and sharp image of the drop and ensuring the drop is in equilibrium.
The pendant drop method has inherent self-validating features. The analysis software typically provides a measure of the goodness of fit between the experimental drop profile and the theoretical Young-Laplace profile. A poor fit can indicate issues such as vibrations, a non-axisymmetric drop, or problems with the imaging system. Furthermore, the measurement should be repeated multiple times to ensure reproducibility. The calculated surface tension should be independent of the drop size, provided it is within a suitable range for the pendant shape to be well-defined.
-
Instrument Setup:
-
Set up the pendant drop tensiometer on a vibration-damped table.
-
Ensure the syringe, needle, and sample chamber are clean.
-
The light source and camera should be aligned to provide a clear, high-contrast image of the drop.
-
-
Sample Loading:
-
Fill the syringe with the this compound sample, taking care to avoid introducing air bubbles.
-
Mount the syringe on the dispenser and attach a clean, straight-edged needle.
-
-
Drop Formation and Measurement:
-
Slowly dispense a drop of this compound from the needle tip. The drop should be large enough to be deformed by gravity but not so large that it detaches.
-
Allow the drop to reach equilibrium. For pure liquids, this is usually instantaneous.
-
Capture a high-resolution image of the pendant drop.
-
-
Image Analysis:
-
The software will automatically detect the edge of the drop profile.
-
The software then fits the profile to the Young-Laplace equation. This calculation requires the density difference between the liquid (this compound) and the surrounding medium (air). The density of this compound at the measurement temperature must be known.
-
The surface tension is then calculated from the best-fit parameters.
-
-
Data Validation:
-
Repeat the measurement with several different drops to ensure the results are consistent.
-
Check the quality of the fit provided by the software.
-
Caption: Workflow for Pendant Drop Tensiometry.
Section 3: Density of this compound
Density is a measure of mass per unit volume and is another fundamental thermophysical property. It is essential for converting between mass and volume, and as mentioned, it is a required parameter for the accurate determination of kinematic viscosity and for the analysis of surface tension data from the pendant drop method.
Temperature Dependence of Density
For most liquids, including this compound, density decreases as the temperature increases. This is due to the expansion of the liquid as the kinetic energy of its molecules increases.
Reported density values for this compound at standard temperatures are:
| Temperature (°C) | Density (g/cm³) |
| 20 | 0.741[2] |
| 25 | 0.741[1] |
A study by Sagdeev et al. (2018) investigated the density of a binary mixture of 1-octene and this compound over a wide range of temperatures and pressures.[5] While this data is for a mixture, it demonstrates the expected trend of decreasing density with increasing temperature at constant pressure. This provides a qualitative understanding of how the density of pure this compound is likely to behave. For precise calculations, it is always recommended to use experimental data for the pure component at the specific temperature of interest.
Conclusion
The viscosity and surface tension of this compound are critical thermophysical properties that significantly influence its behavior in a wide range of scientific and industrial applications. This guide has provided an overview of these properties, including available experimental data and the expected trends with temperature. Furthermore, detailed experimental protocols for their measurement using rotational viscometry and the pendant drop method have been outlined, emphasizing the importance of methodological rigor and self-validation.
For researchers and professionals, a thorough understanding and accurate measurement of these properties are paramount for process optimization, formulation development, and ensuring the reliability and reproducibility of their work. While more comprehensive temperature-dependent data for pure this compound would be beneficial, the information and methodologies presented here provide a solid foundation for working with this important alpha-olefin.
References
Quantum chemical calculations for 1-decene
An In-depth Technical Guide to Quantum Chemical Calculations for 1-Decene
Abstract
This guide provides a comprehensive technical overview of the principles and practical application of quantum chemical calculations for the study of this compound (C₁₀H₂₀).[1][2] As a representative long-chain alpha-olefin, this compound serves as an important model system for understanding the electronic structure, reactivity, and conformational landscape of larger unsaturated hydrocarbons relevant in polymer science and organic synthesis.[3][4] We delve into the foundational theories of Hartree-Fock (HF) and Density Functional Theory (DFT), discuss the critical role of basis set selection, and present a self-validating computational workflow. This workflow encompasses initial structure generation, rigorous conformational analysis, geometry optimization, vibrational frequency analysis, and the calculation of key molecular properties. The objective is to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodology required to leverage computational chemistry for predictive and mechanistic insights into molecules of this class.
Introduction: The Rationale for a Computational Approach
This compound is a linear alpha-olefin with a terminal double bond, a structural feature that dictates its chemical reactivity.[3][5] It is a key comonomer in the production of polymers like linear low-density polyethylene (LLDPE) and an intermediate in the synthesis of various industrial chemicals. Understanding its fundamental properties—such as its three-dimensional structure, electron distribution, and vibrational modes—is crucial for controlling its reactivity and designing new catalytic processes.[6]
While experimental techniques provide invaluable data, quantum chemical calculations offer a complementary, first-principles approach to probe molecular systems at a level of detail that is often inaccessible in the lab.[7][8] These methods solve approximations of the Schrödinger equation to predict a molecule's electronic structure and a wide array of associated properties.[9] For a molecule like this compound, this allows for:
-
Conformational Landscape Mapping: The flexible ten-carbon chain can adopt numerous conformations.[10][11] Computational methods can identify the most stable, low-energy conformers that will be predominantly present under experimental conditions.
-
Reactivity Prediction: Analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's susceptibility to electrophilic or nucleophilic attack, a cornerstone of understanding its reaction mechanisms.[9][12]
-
Spectroscopic Characterization: The prediction of infrared (IR) and Raman spectra can aid in the interpretation of experimental data and the identification of specific vibrational modes associated with structural features.[13]
-
Thermochemical Analysis: Calculation of energies, enthalpies, and Gibbs free energies provides a basis for understanding reaction thermodynamics.
Theoretical Foundations: A Tale of Two Methods
Modern quantum chemical calculations are dominated by two primary approaches: Hartree-Fock (HF) theory and Density Functional Theory (DFT).[14][15] The choice between them represents a fundamental trade-off between computational cost and accuracy.
Hartree-Fock (HF) Theory: The Ab Initio Starting Point
Hartree-Fock is a foundational ab initio (from the beginning) method that approximates the many-electron wavefunction of a molecule.[16] Its core is the mean-field approximation : it treats each electron as moving in an average electrostatic field generated by all other electrons, rather than accounting for the instantaneous repulsions between them.[16] This simplification makes the complex many-body problem computationally tractable.
However, by neglecting the instantaneous electron-electron interactions, HF theory inherently fails to capture the phenomenon of electron correlation .[17] This omission leads to systematic errors, though the method is computationally efficient and often provides a reasonable qualitative description of molecular structure and orbitals.[16]
Density Functional Theory (DFT): The Modern Workhorse
Density Functional Theory has become the most widely used method in computational chemistry due to its favorable balance of accuracy and computational cost.[17][18] Unlike HF, which focuses on the complex wavefunction, DFT is based on the principle that the ground-state energy and all other electronic properties are a unique functional of the electron density (ρ(r)).[17][19] The electron density is a simpler, three-dimensional quantity compared to the 3N-dimensional wavefunction (where N is the number of electrons).
The accuracy of a DFT calculation hinges entirely on the quality of the exchange-correlation (XC) functional , which approximates the complex quantum mechanical effects of exchange and electron correlation.[17] There is a "zoo" of XC functionals, often categorized in a hierarchy of increasing sophistication and computational cost, from Local Density Approximations (LDAs) and Generalized Gradient Approximations (GGAs) to hybrid functionals (like the popular B3LYP) that mix a portion of exact HF exchange.[15] For many applications involving organic molecules, hybrid DFT methods provide results that are significantly more accurate than HF at a comparable computational expense.[9]
Basis Sets: The Building Blocks of Molecular Orbitals
Both HF and DFT calculations require a basis set —a set of mathematical functions used to construct the molecular orbitals.[20][21][22] In essence, the molecular orbitals are represented as a linear combination of these basis functions, which are centered on each atom.[18][21] The choice of basis set is critical and directly impacts the accuracy and cost of the calculation.
-
Gaussian-Type Orbitals (GTOs): The most common choice in quantum chemistry, GTOs are computationally efficient to handle.[20]
-
Minimal Basis Sets (e.g., STO-3G): Use the minimum number of functions required to describe the core and valence electrons of each atom. They are computationally cheap but offer low accuracy.[23]
-
Split-Valence Basis Sets (e.g., 6-31G, 6-311G): Provide more flexibility by using multiple functions to describe the valence orbitals, which are most important for chemical bonding.[23] This is a common starting point for routine calculations.
-
Polarization Functions (e.g., 6-31G(d) or 6-31G ): Add functions of higher angular momentum (e.g., d-functions on carbon, p-functions on hydrogen). This allows orbitals to change shape and polarize, which is crucial for accurately describing chemical bonds.[18][23]
-
Diffuse Functions (e.g., 6-31+G(d)): Add spatially extended functions that are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs.
The selection of a method and basis set is a crucial decision. For this compound, a typical and robust choice would be the B3LYP functional paired with a split-valence basis set including polarization functions, such as B3LYP/6-31G(d,p) . This level of theory provides a reliable description of geometry and electronic properties for organic molecules without being prohibitively expensive.
A Validated Computational Workflow for this compound
The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be self-validating, ensuring that the final results correspond to a true energetic minimum for the most stable conformer.
References
- 1. This compound [webbook.nist.gov]
- 2. getchem.com [getchem.com]
- 3. oit.edu [oit.edu]
- 4. This compound | 872-05-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Computational Reactivity and Selectivity | TU Wien [tuwien.at]
- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 8. Computational Chemistry — Schreiner Group [uni-giessen.de]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bragitoff.com [bragitoff.com]
- 18. jetir.org [jetir.org]
- 19. researchgate.net [researchgate.net]
- 20. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 21. edutinker.com [edutinker.com]
- 22. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 23. fiveable.me [fiveable.me]
A Guide to the Synthesis and Purification of High-Purity 1-Decene for Research Applications
Abstract
High-purity 1-decene is a critical building block in advanced research and development, particularly in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates.[1][2] Its utility is directly proportional to its purity, as contaminants such as isomers, alkanes, and residual catalysts can impede or poison catalytic reactions and alter the properties of resulting materials. This technical guide provides an in-depth exploration of the robust synthesis of this compound via ethylene oligomerization and details rigorous purification methodologies, including fractional distillation and preparative gas chromatography, necessary to achieve the high-purity grades (>99%) demanded by research applications. We further outline essential analytical techniques for purity verification and provide critical safety and handling protocols.
Introduction: The Imperative for Purity
This compound (C₁₀H₂₀) is a linear alpha-olefin (LAO) whose terminal double bond offers a reactive site for a multitude of chemical transformations.[1] In the realm of drug development and materials science, it serves as a precursor for:
-
Polyalphaolefins (PAOs): Used in the formulation of high-performance synthetic lubricants.[3]
-
Comonomers: Incorporated into polymers like linear low-density polyethylene (LLDPE) to modify polymer properties.[4]
-
Fine Chemical Intermediates: Employed in the synthesis of epoxides, amines, oxo alcohols, synthetic fatty acids, and alkylated aromatics.[3]
The presence of impurities, especially the closely boiling structural isomer 3-decene and the saturated alkane n-decane, can be detrimental. For instance, in Ziegler-Natta polymerization, even trace amounts of certain compounds can deactivate the catalyst, while isomeric impurities can lead to undesirable polymer branching and altered material characteristics.[5][6] Therefore, achieving and verifying high purity is not merely a procedural step but a prerequisite for reliable and reproducible research outcomes.
Synthesis of this compound: Controlled Ethylene Oligomerization
The predominant industrial and laboratory-adaptable method for producing this compound is the Ziegler-Natta catalyzed oligomerization of ethylene.[3][5] This process allows for the controlled, step-wise addition of ethylene units to generate a distribution of linear alpha-olefins, from which the C₁₀ fraction (this compound) can be isolated.
The Ziegler-Natta Mechanism: A Primer
Ziegler-Natta catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃), create active sites for polymerization.[5][6][7] The reaction proceeds via the Cossee-Arlman mechanism, which involves the coordination of an ethylene molecule to a vacant site on the titanium atom, followed by its insertion into the existing titanium-alkyl bond. This cycle repeats, extending the carbon chain by two units at each step. Chain termination releases the alpha-olefin, regenerating the active catalyst.[5]
Laboratory-Scale Synthesis Protocol
This protocol describes a representative laboratory-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, as Ziegler-Natta catalysts are highly sensitive to air and moisture.[8]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) in a hydrocarbon solvent (e.g., heptane)
-
Anhydrous, oxygen-free solvent (e.g., toluene or heptane)
-
High-purity ethylene gas
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reactor with an inert gas.
-
Solvent Addition: Introduce 500 mL of anhydrous toluene into the reactor.
-
Catalyst Introduction:
-
Under inert atmosphere, carefully add the triethylaluminum solution to the reactor.
-
Slowly add the titanium tetrachloride. The reaction is exothermic and the solution will change color, indicating catalyst formation.
-
-
Reaction Conditions: Heat the reactor to the target temperature (typically 60-120°C).
-
Ethylene Feed: Pressurize the reactor with ethylene gas to the desired pressure (e.g., 10-30 bar). Maintain constant pressure as the ethylene is consumed.
-
Reaction Monitoring: Monitor the reaction progress by measuring ethylene uptake. The reaction is typically run for several hours.
-
Termination:
-
Stop the ethylene feed and cool the reactor to room temperature.
-
Carefully quench the catalyst by slowly adding a deactivating agent like isopropanol or a dilute acid solution.
-
-
Workup:
-
Wash the organic phase with water to remove catalyst residues.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent.
-
-
Initial Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting liquid is a mixture of alpha-olefins, from which this compound must be purified.
Purification of High-Purity this compound
The crude product from synthesis contains a mixture of linear alpha-olefins (C₄, C₆, C₈, C₁₀, C₁₂, etc.) and potentially n-decane. The primary challenge is separating this compound from its close-boiling isomers and the corresponding alkane.
| Compound | Boiling Point (°C) |
| 1-Octene | 121–123 |
| n-Decane | 174 |
| This compound | 172 [9] |
| 1-Dodecene | 213 |
Table 1: Boiling points of this compound and common related compounds.
Fractional Distillation: The Workhorse Method
Due to the small difference in boiling points between this compound and its contaminants like n-decane, simple distillation is ineffective.[10] Fractional distillation, which provides multiple successive vaporization-condensation cycles (theoretical plates), is required for effective separation.[11][12]
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Vigreux or packed fractionating column (minimum length 30 cm)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source for reduced-pressure distillation (optional, to lower boiling points and prevent thermal degradation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[12]
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound mixture.
-
Heating: Gently heat the flask. As the mixture boils, a vapor ring will slowly ascend the fractionating column.[12]
-
Equilibration: Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (reflux). This establishes the temperature gradient necessary for separation.[11]
-
Collecting Fractions:
-
Fore-run: Collect the initial, lower-boiling fraction, which will be rich in C₈ and other light olefins. The temperature will be unstable during this phase.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (~172°C at atmospheric pressure), switch to a new receiving flask to collect the high-purity product.
-
Final Fraction: A subsequent rise in temperature indicates that the higher-boiling components are beginning to distill. Stop the distillation at this point to avoid contaminating the main fraction.
-
-
Analysis: Analyze each fraction by Gas Chromatography (GC) to determine its composition and confirm the purity of the main fraction.
Preparative Gas Chromatography (Prep-GC): For Ultra-High Purity
For applications requiring the highest possible purity (>99.9%), preparative gas chromatography is the method of choice.[13] While fractional distillation separates based on boiling point differences, Prep-GC separates components based on their differential partitioning between a stationary phase and a mobile gas phase, offering much higher resolution.
Principle: A larger-scale GC system is used where the crude this compound is injected, vaporized, and separated on a high-capacity column.[14] As the separated components elute, they are directed to a collection trap, often cooled with liquid nitrogen, allowing for the isolation of individual compounds in milligram to gram quantities.[13][15] Multiple automated injections can be performed to accumulate the desired amount of ultra-pure product.[13]
| Method | Achievable Purity | Scale | Complexity |
| Fractional Distillation | 98 - 99.5% | Grams to Kilograms | Moderate |
| Preparative GC | >99.9% | Milligrams to Grams | High |
| Azeotropic Distillation | >99% | Grams to Kilograms | High (Requires entraining agent)[16] |
Table 2: Comparison of purification methods for this compound.
Purity Assessment and Analytical Characterization
Verifying the purity and identity of the final product is a non-negotiable step. A combination of chromatographic and spectroscopic methods provides a comprehensive analysis.
Gas Chromatography (GC)
GC is the primary tool for determining purity. A sample is injected into the instrument, and its components are separated based on their volatility and interaction with the column's stationary phase. The area under each peak in the resulting chromatogram is proportional to the concentration of that component. Purity is reported as the area percentage of the this compound peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry.[17] As each component elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum is a unique fingerprint that can be used to confirm the identity of the main peak as this compound and to identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the chemical environment of hydrogen atoms. For this compound, it will show characteristic signals for the terminal vinyl protons (~4.9-5.8 ppm) and the aliphatic chain protons.
-
¹³C NMR: Shows distinct signals for each unique carbon atom. The terminal alkene carbons will have characteristic shifts (~114 and 139 ppm), confirming the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify functional groups. The spectrum of this compound will exhibit a characteristic C=C stretch for the alkene (~1640 cm⁻¹) and C-H stretches for the sp²-hybridized carbons of the double bond (~3080 cm⁻¹).
Workflow Diagrams
Caption: Workflow for the synthesis of crude this compound.
Caption: Purification and analysis workflow for this compound.
Safety, Handling, and Storage
This compound is a flammable liquid and vapor.[18][19] It also poses an aspiration hazard; if swallowed, it can enter the lungs and cause severe damage.[9][19]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[18]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][19][20]
-
Use explosion-proof electrical equipment and non-sparking tools.[18][19][20]
-
Ground and bond containers during transfer to prevent static discharge.[18][19][20]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
Storage:
-
Store in a cool, dry, well-ventilated place away from oxidizing agents.[18][19]
-
Keep containers tightly closed to prevent evaporation and contamination.[19][21]
-
Store in a fireproof area.[9]
Conclusion
The successful use of this compound in a research context is critically dependent on achieving and confirming its purity. While Ziegler-Natta oligomerization provides a reliable route to its synthesis, rigorous purification via fractional distillation is essential for removing process-related impurities. For applications demanding the utmost precision, preparative gas chromatography offers a path to ultra-high purity levels. By combining robust synthesis and purification protocols with comprehensive analytical validation, researchers can ensure the integrity of their starting materials, leading to more reliable and impactful scientific outcomes.
References
- 1. Buy this compound | 68037-01-4 | >98% [smolecule.com]
- 2. This compound | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orochem.com [orochem.com]
- 4. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. scienomics.com [scienomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Continuous hydroformylation of this compound in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00820F [pubs.rsc.org]
- 9. ICSC 1477 - this compound [chemicalsafety.ilo.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. Purification [chem.rochester.edu]
- 13. research.monash.edu [research.monash.edu]
- 14. researchgate.net [researchgate.net]
- 15. Preparative GC System Agilent-Gerstel [uochb.cz]
- 16. US5382329A - Separation of this compound from decane by azeotropic distillation - Google Patents [patents.google.com]
- 17. env.go.jp [env.go.jp]
- 18. gelest.com [gelest.com]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
- 20. echemi.com [echemi.com]
- 21. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 1-Decene in Common Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility of 1-decene, a key alpha-olefin used in various industrial and research applications. Addressed to researchers, scientists, and drug development professionals, this document synthesizes theoretical principles, qualitative and quantitative solubility data, and detailed experimental protocols. The guide emphasizes the governing principle of "like dissolves like," explaining the high miscibility of this compound in non-polar solvents and its limited solubility in polar media. Standardized methodologies for determining miscibility and quantifying solubility, including the shake-flask method and gas chromatography (GC) analysis, are presented with step-by-step instructions and workflow diagrams to ensure scientific rigor and reproducibility.
Introduction
This compound (C₁₀H₂₀) is a linear alpha-olefin with a terminal double bond, a characteristic that makes it a valuable precursor in organic synthesis and polymer science.[1] It serves as a monomer in copolymers, an intermediate in the production of synthetic lubricants, plasticizers, and fatty acids, and is used as a specialty solvent.[2][3] For professionals in drug development and chemical research, a thorough understanding of its solubility profile is critical for reaction medium selection, purification process design (such as liquid-liquid extraction), and formulation development.
The solubility of a compound dictates its behavior in a given medium, influencing reaction kinetics, mass transfer, and bioavailability. This guide provides the foundational knowledge required to effectively utilize this compound in various solvent systems, grounding practical data with established chemical theory and providing robust protocols for in-lab verification.
Theoretical Principles of Solubility
The solubility behavior of this compound is primarily governed by the principle of "similia similibus solvuntur" or "like dissolves like ."[4] This principle states that substances with similar molecular structures and intermolecular forces are likely to be soluble in one another.
2.1 Molecular Structure and Polarity of this compound this compound is a non-polar molecule. Its structure consists of a ten-carbon aliphatic chain with a single C=C double bond at one end. The carbon-hydrogen bonds have minimal polarity, and the overall electron distribution in the molecule is symmetric, resulting in a negligible net dipole moment.
2.2 Intermolecular Forces The dominant intermolecular forces present in liquid this compound are London dispersion forces . These are weak, transient attractions arising from temporary fluctuations in electron density.[5] For dissolution to occur, the energy required to overcome the solute-solute (this compound—this compound) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents also exhibit London dispersion forces as their primary intermolecular attraction. The forces between this compound and a non-polar solvent are comparable in nature and magnitude to the forces within the pure components, leading to favorable mixing and high solubility, often resulting in complete miscibility.[6]
-
In Polar Solvents (e.g., Ethanol, Water): Polar solvents are characterized by stronger dipole-dipole interactions and, in the case of protic solvents, extensive hydrogen bonding networks. The weak London dispersion forces offered by this compound are insufficient to disrupt the strong cohesive forces of a polar solvent. Consequently, the dissolution of this compound in highly polar solvents is energetically unfavorable, leading to very low solubility or immiscibility.[7]
Solubility Profile of this compound
Based on a synthesis of available literature, the solubility of this compound can be summarized as follows. For many organic solvents, this compound is completely miscible, meaning it is soluble in all proportions. For others, particularly those with higher polarity, solubility is limited.
Table 1: Solubility and Miscibility of this compound in Common Solvents
| Solvent Class | Solvent Name | Polarity | Solubility / Miscibility of this compound | Reference(s) |
| Non-Polar Aliphatic | Hexane, Octane | Non-Polar | Miscible | [8][9] |
| Non-Polar Aromatic | Toluene, Benzene | Non-Polar | Miscible | [10] |
| Ethers | Diethyl Ether | Polar Aprotic | Miscible | [11] |
| Alcohols | Ethanol | Polar Protic | Miscible | [11][12] |
| Methanol | Polar Protic | Soluble | [13] | |
| Halogenated | Chloroform | Polar Aprotic | Sparingly Soluble | [2] |
| Esters | Ethyl Acetate | Polar Aprotic | Slightly Soluble | [2] |
| Ketones | Acetone | Polar Aprotic | Soluble (Qualitative) | |
| Polar Protic | Water | Highly Polar | Insoluble (<0.1 mg/mL at 25°C) | [9][11] |
Note: The term "soluble" is used where complete miscibility is not explicitly confirmed. For polar solvents like acetone and methanol, while qualitative data indicates solubility, it may not be infinite. Researchers should verify the degree of solubility for their specific application, especially if working near saturation limits.
Experimental Determination of Solubility
To ensure process reliability, experimental verification of solubility is paramount. The following protocols describe standard, self-validating methods for determining the solubility of this compound.
4.1 Protocol 1: Determination of Miscibility and Limited Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[13] It is a direct, analytical method that can be used for both qualitative miscibility assessment and quantitative measurement.
Causality Behind Experimental Choices:
-
Excess Solute: Adding an excess of one component (in this case, this compound) ensures that the solvent becomes fully saturated, establishing a true thermodynamic equilibrium.
-
Equilibration Time: A sufficient incubation period with agitation (e.g., 24 hours) is critical to allow the system to reach equilibrium. Insufficient time can lead to an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent. A constant, defined temperature is essential for reproducible results.
-
Phase Separation: Centrifugation is a crucial step to cleanly separate the two phases without altering the composition of the saturated solution, which can occur with filtration if the filter absorbs the solute.
Step-by-Step Methodology:
-
Preparation: In a series of clear glass vials with chemically resistant caps, add a known volume of the solvent to be tested (e.g., 5.0 mL).
-
Addition of this compound:
-
For Miscibility Test: Add a volume of this compound equal to the solvent (5.0 mL).
-
For Limited Solubility Test: Add a clear excess of this compound (e.g., 2.0 mL to 5.0 mL of solvent).
-
-
Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25°C). Agitate the vials for 24 hours to ensure equilibrium is reached.
-
Phase Observation (Qualitative): After 24 hours, remove the vials and let them stand undisturbed for at least 1 hour.
-
Miscible: The mixture appears as a single, clear, homogeneous liquid phase.
-
Immiscible/Partially Soluble: Two distinct liquid layers are visible, or the solvent phase appears cloudy/saturated.
-
-
Phase Separation (Quantitative): If two phases are present, carefully transfer the contents to a centrifuge tube. Centrifuge at a moderate speed (e.g., 3000 rpm for 15 minutes) to ensure a sharp, clean interface between the layers.
-
Sampling: Carefully extract an aliquot from the center of the solvent layer (the saturated phase), taking extreme care not to disturb the interface or draw any of the undissolved this compound phase.
-
Analysis: Quantify the concentration of this compound in the sampled aliquot using an appropriate analytical method, such as Gas Chromatography (Protocol 4.2).
4.2 Protocol 2: Quantitative Analysis using Gas Chromatography (GC)
Gas chromatography is an ideal technique for quantifying the amount of a volatile analyte like this compound dissolved in a solvent.
Causality Behind Experimental Choices:
-
Calibration Curve: A multi-point calibration curve using standards of known concentration is essential for accurate quantification. It brackets the expected sample concentration and confirms the linear response of the detector.
-
Internal Standard: An internal standard (a compound not present in the sample, with a different retention time) can be added to both standards and samples to correct for variations in injection volume and detector response, significantly improving precision.
-
Injector and Column Temperature: The injector temperature must be high enough to rapidly vaporize the sample without causing thermal degradation. The column temperature program is optimized to achieve good separation between the solvent, the internal standard, and this compound.
Step-by-Step Methodology:
-
Instrument Setup:
-
Column: Select a non-polar or mid-polarity capillary column (e.g., DB-1, DB-5).
-
Carrier Gas: Use an inert carrier gas (Helium or Hydrogen) at a constant flow rate.
-
Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons like this compound.
-
Temperatures: Set the injector and detector temperatures high enough to prevent condensation (e.g., 250°C).
-
-
Preparation of Standards:
-
Create a stock solution of this compound in the pure solvent used in the solubility experiment.
-
Perform serial dilutions to create a series of at least five calibration standards with concentrations that bracket the expected solubility.
-
If using an internal standard (e.g., n-nonane or n-undecane), add a consistent, known amount to each calibration standard.
-
-
Calibration:
-
Inject each calibration standard into the GC.
-
Record the peak area for this compound (and the internal standard, if used).
-
Plot a calibration curve of peak area (or area ratio to internal standard) versus concentration. The curve should have a correlation coefficient (R²) > 0.995.
-
-
Sample Preparation:
-
Take the saturated solvent aliquot obtained from Protocol 4.1.
-
If necessary, dilute the sample with pure solvent to bring its concentration into the range of the calibration curve.
-
Add the same amount of internal standard as used in the calibration standards.
-
-
Sample Analysis:
-
Inject the prepared sample into the GC under the same conditions as the standards.
-
Record the peak area for this compound.
-
-
Calculation:
-
Using the peak area from the sample and the equation of the line from the calibration curve, calculate the concentration of this compound in the injected sample.
-
Correct for any dilution performed in step 4 to determine the final solubility value.
-
Factors Influencing Solubility
-
Temperature: The solubility of liquids in liquids can increase or decrease with temperature, depending on the thermodynamics of the solution (enthalpy and entropy of mixing). For most systems involving this compound and organic solvents, an increase in temperature generally leads to higher solubility or can expand a miscibility gap. However, this must be determined empirically for each specific solute-solvent pair.
-
Pressure: The effect of pressure on liquid-liquid solubility is generally negligible under typical laboratory conditions (near atmospheric pressure).
-
Impurities: The presence of impurities, including isomers of decene or dissolved water, can alter the measured solubility. Using high-purity (e.g., >98%) this compound and solvents is crucial for obtaining accurate and relevant data.[7]
Applications in Research and Development
-
Organic Synthesis: As a non-polar solvent and reagent, knowing the solubility of this compound and its products is key to designing homogeneous reaction conditions and subsequent workup procedures. Its miscibility with alkanes and aromatics makes it suitable for reactions involving other non-polar reagents.
-
Polymer Science: this compound is used as a comonomer with ethylene to produce linear low-density polyethylene (LLDPE). Controlling the solubility and concentration of the this compound comonomer in the reaction medium (often an alkane solvent) is critical for regulating the polymer's final properties, such as density and flexibility.
-
Drug Development: While not a common pharmaceutical solvent, understanding the solubility of related long-chain, non-polar molecules is vital. The principles governing this compound's behavior apply directly to predicting the solubility of lipophilic drug candidates or excipients in non-aqueous delivery systems or during extraction and purification from complex matrices.
Conclusion
This compound exhibits a solubility profile that is highly consistent with theoretical principles. It is miscible with a wide range of non-polar and moderately polar aprotic organic solvents, driven by favorable London dispersion forces. Conversely, it is effectively insoluble in highly polar protic solvents like water due to the energetic cost of disrupting strong hydrogen bonding networks. While extensive quantitative data is sparse, the qualitative and miscibility information, combined with the robust experimental protocols provided herein, equips researchers and scientists with the necessary tools to confidently predict, verify, and apply the solubility properties of this compound in their work.
References
- 1. This compound CAS#: 872-05-9 [m.chemicalbook.com]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Alpha olefins for refineries - Quimidroga [quimidroga.com]
- 5. This compound, 96%, remainder isomers | Fisher Scientific [fishersci.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. qchem.com.qa [qchem.com.qa]
- 8. asianpubs.org [asianpubs.org]
- 9. This compound | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy this compound | 872-05-9 | >98% [smolecule.com]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Laboratory Landscape with 1-Decene: A Technical Guide to Health and Safety
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work lies in a steadfast commitment to safety. This guide provides an in-depth technical overview of the health and safety considerations for the laboratory use of 1-decene, a versatile alpha-olefin. Moving beyond a simple checklist, this document delves into the causality behind safety protocols, empowering you to build a self-validating system of safety within your laboratory.
Section 1: Understanding the Chemical Profile of this compound
A thorough understanding of a chemical's properties is the first line of defense in mitigating risk. This compound is a colorless liquid with a characteristic mild, pleasant odor.[1][2] Its physical and chemical characteristics are pivotal in shaping appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | [1][3] |
| Molecular Weight | 140.27 g/mol | [1] |
| Boiling Point | 172°C (339.1°F) | [4][5][6] |
| Melting Point | -66.3°C (-87.3°F) | [5][6] |
| Flash Point | 46°C (118 - 128°F) (closed cup) | [4][5][7] |
| Autoignition Temperature | 210°C (410°F) | [5][7] |
| Density | 0.741 g/cm³ at 20°C | [5][6] |
| Vapor Pressure | 1.6 mmHg at 25°C | [8] |
| Vapor Density | 4.84 (Air = 1) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[1][5][9] | |
| Explosive Limits | 0.7% - 5.9% by volume in air | [2] |
The relatively low flash point of this compound classifies it as a flammable liquid, a critical piece of information that dictates many of the safety protocols that will be discussed.[3][10][11] Its vapor is significantly denser than air, meaning vapors can accumulate in low-lying areas, posing a latent fire or explosion hazard.[7][10]
Section 2: Hazard Identification and Risk Assessment
This compound presents a multifaceted hazard profile that demands careful consideration. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as a Flammable Liquid (Category 3), an Aspiration Hazard (Category 1), and Hazardous to the aquatic environment (acute and long-term).[3][10][12]
Health Hazards
The primary routes of exposure to this compound in a laboratory setting are inhalation, skin contact, eye contact, and ingestion.
-
Aspiration Hazard: This is the most severe acute health risk. If this compound is swallowed and then enters the lungs (aspiration), it can cause a serious, potentially fatal chemical pneumonitis.[3][4][7] For this reason, inducing vomiting after ingestion is strictly contraindicated. [3][4][13]
-
Inhalation: High concentrations of this compound vapor can irritate the respiratory tract and may act as a central nervous system depressant, causing symptoms such as headache, dizziness, drowsiness, and slurred speech.[2][5][14]
-
Skin Contact: Prolonged or repeated exposure can defat the skin, leading to dryness, cracking, and irritation.[4][13]
-
Eye Contact: Vapors and direct contact can cause mild eye irritation.[2][4]
Physical Hazards
-
Flammability: this compound is a flammable liquid and its vapors can form explosive mixtures with air at temperatures above its flash point of 46°C.[1][4][10] Vapors can travel a considerable distance to an ignition source and flash back.[10]
-
Electrostatic Charge: Due to its low conductivity, this compound can accumulate static electrical charges during transfer and handling operations, which can serve as an ignition source for its flammable vapors.[2][4]
The following diagram illustrates the logical flow of a comprehensive risk assessment for handling this compound.
Caption: Risk Assessment and Control Hierarchy for this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is non-negotiable when working with this compound.
Engineering Controls
The primary method for controlling exposure to this compound vapors is through robust engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area.[15] For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[15] Local exhaust ventilation should be provided at the point of vapor generation.[15]
-
Explosion-Proof Equipment: Given the flammability of this compound, all electrical equipment used in its vicinity must be explosion-proof.[4][10] This includes stirrers, hot plates, and refrigerators.
-
Grounding and Bonding: To prevent the buildup of static electricity, all containers and equipment used for transferring this compound must be properly grounded and bonded.[4][10][15]
Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles are required at all times when handling this compound.[4][15] Contact lenses should not be worn.[15]
-
Skin Protection: Wear suitable protective clothing, including a lab coat.[15] Neoprene or nitrile rubber gloves are recommended to prevent skin contact.[15] Always inspect gloves for integrity before use.
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below recommended limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][16]
Storage Requirements
Proper storage is crucial to prevent fire and degradation of the chemical.
-
Location: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[3][13][15] The storage area should be fireproof.[4]
-
Containers: Keep containers tightly closed to prevent the escape of vapors.[13][15] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][13]
-
Incompatible Materials: Store this compound away from strong oxidizing agents, acids, and peroxides.[5][8][15]
Section 4: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident involving this compound.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[13][16] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[16]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water.[3][11]
-
Eye Contact: If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]
-
Ingestion: If swallowed, DO NOT induce vomiting .[3][4][13] Immediately call a poison control center or doctor.[3][16] If the person is conscious, rinse their mouth with water.[13]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[3][7][11]
-
Unsuitable Extinguishing Media: Do not use a high-volume water jet, as it may spread the fire.[3][7][11]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode when heated.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][13][16]
Accidental Release Measures
-
Personal Precautions: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[7][13][17] Ensure adequate ventilation.[7][13]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[7][13][17]
-
Containment and Cleanup: For small spills, absorb the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[3][4][10] Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[10][15]
The following workflow outlines the appropriate response to an accidental release of this compound.
Caption: this compound Accidental Spill Response Workflow.
Section 5: Waste Disposal
Disposal of this compound and its contaminated materials must be handled with care to protect both human health and the environment.
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[3]
-
Procedure: this compound is considered a hazardous waste and should be disposed of at a licensed hazardous waste disposal facility.[11][18] Do not dispose of it into the sewer system or the environment.[13][15] Contaminated materials, such as absorbent pads and used PPE, should also be treated as hazardous waste.[18]
Section 6: Toxicological and Ecological Information
-
Toxicology: The oral LD50 for rats is greater than 3,575 mg/kg, indicating low acute oral toxicity.[3] However, the primary toxicological concern remains the high risk of aspiration pneumonitis.[4][16]
-
Ecotoxicity: this compound is classified as very toxic to aquatic life with long-lasting effects.[3][4][11] It is crucial to prevent its release into the environment.[4][13][16]
Conclusion
This compound is a valuable chemical intermediate in research and development, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and stringent handling procedures, researchers can confidently and safely harness the potential of this compound. This guide serves as a technical resource to foster a culture of safety, ensuring that scientific advancement and personal well-being go hand in hand.
References
- 1. This compound | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. qchem.com.qa [qchem.com.qa]
- 4. ICSC 1477 - this compound [chemicalsafety.ilo.org]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. webqc.org [webqc.org]
- 7. qchem.com.qa [qchem.com.qa]
- 8. fishersci.com [fishersci.com]
- 9. Respiratory protection equipments C10H20 (this compound), CAS number 872-05-9 [en.gazfinder.com]
- 10. echemi.com [echemi.com]
- 11. cpchem.com [cpchem.com]
- 12. nextsds.com [nextsds.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. gelest.com [gelest.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. cpchem.com [cpchem.com]
- 18. cpchem.com [cpchem.com]
An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of 1-Decene
Introduction
Overview of 1-Decene: Properties and Industrial Significance
This compound (C₁₀H₂₀) is a linear alpha-olefin characterized by a terminal double bond. It is a colorless liquid with a mild, pleasant odor.[1] As a key building block in the chemical industry, this compound is primarily used as a comonomer in the production of polymers such as polyethylene, lending desirable properties to the final product. It also serves as an intermediate in the synthesis of a wide range of chemicals, including plasticizers, epoxides, amines, oxo alcohols, synthetic lubricants (polyalphaolefins or PAOs), and synthetic fatty acids.[1][2][3][4]
Importance of Understanding Chemical Stability and Degradation
A thorough understanding of the chemical stability and degradation pathways of this compound is paramount for researchers, scientists, and drug development professionals. In the context of drug development, this compound may be used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs) or excipients. Its stability profile directly impacts storage conditions, shelf-life, and the impurity profile of the final product. Degradation products can be benign, but they can also be reactive, toxic, or possess undesirable pharmacological activity. Therefore, a comprehensive knowledge of how this compound degrades under various conditions—be it thermal stress, oxidation, or interaction with biological systems—is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.
Chemical Stability of this compound
Under normal ambient temperature and pressure, this compound is considered a stable compound.[5] However, its reactivity is primarily dictated by the presence of the terminal double bond, making it susceptible to various degradation pathways under specific conditions.
Thermodynamic Stability
The stability of alkenes is influenced by the degree of substitution at the double bond.[6] As a monosubstituted alkene, this compound is less thermodynamically stable than its more substituted internal isomers. This inherent instability of the terminal double bond is a key driver of its reactivity.
Factors Influencing Stability
Several factors can compromise the stability of this compound, leading to its degradation:
-
Temperature: Elevated temperatures can provide the necessary activation energy for thermal degradation (pyrolysis).[7]
-
Presence of Oxygen and Oxidants: this compound is susceptible to oxidation, particularly in the presence of oxygen, ozone, and other oxidizing agents.[8][9] This can lead to the formation of a variety of oxygenated products.
-
Presence of Catalysts: Certain metals, acids, and bases can catalyze degradation reactions, such as polymerization or isomerization.
-
UV Radiation: While this compound does not directly absorb in the environmental UV spectrum, the presence of photosensitizers can initiate free-radical degradation pathways.[10]
Degradation Pathways of this compound
Thermal Degradation (Pyrolysis)
Thermal cracking of long-chain alpha-olefins like this compound is a complex process involving free-radical chain reactions.[11][12] At high temperatures, the C-C and C-H bonds can undergo homolytic cleavage, initiating a cascade of reactions that lead to the formation of smaller, more volatile molecules.
The pyrolysis of this compound proceeds through a free-radical mechanism. The primary reactions include chain initiation, hydrogen abstraction, radical isomerization, and beta-scission. The product distribution is highly dependent on the reaction temperature, pressure, and residence time.[7][13] Generally, thermal cracking of this compound yields a mixture of smaller alkanes and alkenes, with a significant proportion of lower alpha-olefins.[14][15] At very high temperatures, aromatization can also occur, leading to the formation of benzene, toluene, and other aromatic compounds.[7]
References
- 1. pnnl.gov [pnnl.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. acutemarketreports.com [acutemarketreports.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Autoxidation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
- 13. EP0129501A1 - Thermal cracking process for selectively producing olefins and aromatic hydrocarbons from hydrocarbons - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. US4042488A - Thermal cracking wax to normal alpha-olefins - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Polymerization of 1-Decene using Ziegler-Natta Catalysts
For: Researchers, scientists, and drug development professionals exploring the synthesis and application of poly(1-decene) and related polyolefins.
Introduction: The Significance of Poly(this compound) and the Role of Ziegler-Natta Catalysis
Poly(this compound) is a synthetic polymer with a growing range of applications, valued for its excellent thermal stability, low volatility, and superior viscosity index.[1] These properties make it a key component in high-performance lubricants, cosmetics, adhesives, and as a modifier for other polymers. The synthesis of poly(this compound) with controlled molecular weight and microstructure is crucial for tailoring its properties to specific applications.
Ziegler-Natta catalysts, discovered by Karl Ziegler and Giulio Natta, revolutionized the field of polymer chemistry by enabling the stereospecific polymerization of α-olefins at mild conditions.[2][3] These catalyst systems, typically comprising a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃), offer a powerful method to produce linear, high molecular weight polymers with controlled tacticity.[2][3][4] This guide provides an in-depth overview of the principles, a detailed experimental protocol for the laboratory-scale polymerization of this compound, and methods for the characterization of the resulting polymer.
The Chemistry of Ziegler-Natta Catalysis: A Mechanistic Overview
Ziegler-Natta catalysts can be broadly classified into two categories: heterogeneous supported catalysts and homogeneous catalysts.[2][3] Heterogeneous catalysts, often based on titanium compounds supported on magnesium chloride (MgCl₂), are widely used in industrial processes.[3][5] The polymerization process involves several key steps:
-
Catalyst Activation: The organoaluminum cocatalyst activates the transition metal precursor. For a TiCl₄/Al(C₂H₅)₃ system, the triethylaluminum alkylates the titanium center, reducing it from Ti(IV) to the active Ti(III) state and creating a vacant coordination site.[4]
-
Initiation: The α-olefin monomer (this compound) coordinates to the vacant site on the titanium atom.[4]
-
Propagation: The coordinated this compound molecule then inserts into the titanium-alkyl bond. This process repeats, with new monomer molecules coordinating and inserting, leading to the growth of the polymer chain.[4]
-
Termination: The polymer chain growth can be terminated through various mechanisms, including β-hydride elimination or chain transfer to the cocatalyst or a chain transfer agent like hydrogen.
The precise structure of the active sites on heterogeneous catalysts is complex and can lead to polymers with a broad molecular weight distribution. The choice of catalyst components, including the use of internal and external electron donors, can significantly influence catalyst activity, stereoselectivity, and the properties of the resulting polymer.[6]
Experimental Protocol: Laboratory-Scale Polymerization of this compound
This protocol details a representative procedure for the homopolymerization of this compound using a MgCl₂-supported TiCl₄ catalyst and triethylaluminum (TEA) as the cocatalyst. Caution: Organoaluminum compounds are pyrophoric and react violently with water and air. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Materials and Reagents:
-
Catalyst: MgCl₂-supported TiCl₄ catalyst (e.g., 4.5% Ti content)
-
Cocatalyst: Triethylaluminum (TEA), as a solution in a dry, inert solvent (e.g., hexane or heptane)
-
Monomer: this compound, freshly distilled over a suitable drying agent (e.g., CaH₂) under an inert atmosphere.
-
Solvent: Anhydrous toluene or hexane, purified by passing through a column of activated alumina and molecular sieves.
-
Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol).
-
Precipitation/Washing Agent: Methanol.
-
Inert Gas: High-purity nitrogen or argon.
Equipment:
-
Schlenk line or glovebox
-
Glass reactor equipped with a mechanical stirrer, temperature controller, and inert gas inlet/outlet
-
Syringes and cannulas for transferring air-sensitive reagents
-
Filtration apparatus (e.g., Büchner funnel or sintered glass filter)
-
Vacuum oven
Step-by-Step Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the glass reactor and associated glassware in an oven at >120 °C overnight.
-
Assemble the reactor while hot and purge with a stream of inert gas for at least 30 minutes to remove air and moisture.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, charge the reactor with the desired volume of anhydrous solvent (e.g., 100 mL of toluene).
-
Bring the solvent to the desired reaction temperature (e.g., 50 °C) with stirring.
-
-
Catalyst and Cocatalyst Addition:
-
Using a syringe, carefully add the required amount of triethylaluminum solution to the reactor. The Al/Ti molar ratio is a critical parameter influencing catalyst activity and polymer properties; a typical starting point is an Al/Ti ratio of 150-200.[7]
-
Allow the cocatalyst to scavenge any remaining impurities in the solvent for about 15-20 minutes.
-
In a separate Schlenk flask, weigh the desired amount of the solid MgCl₂-supported TiCl₄ catalyst and suspend it in a small amount of the reaction solvent.
-
Transfer the catalyst slurry to the reactor via cannula under inert atmosphere.
-
-
Polymerization:
-
Inject the freshly distilled this compound into the reactor. The amount of monomer will depend on the desired polymer yield and reaction concentration.
-
Maintain the reaction at the set temperature and stirring speed for the desired polymerization time (e.g., 1-3 hours). The progress of the polymerization can often be observed by an increase in the viscosity of the reaction mixture.
-
-
Termination and Polymer Recovery:
-
After the desired reaction time, terminate the polymerization by slowly adding the quenching agent (acidified methanol) to the reactor. This will deactivate the catalyst and precipitate the polymer.
-
Continue stirring for 15-20 minutes to ensure complete deactivation.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove catalyst residues and unreacted monomer.
-
Dry the poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Data Presentation: Influence of Polymerization Parameters
The properties of the resulting poly(this compound) are highly dependent on the polymerization conditions. The following table summarizes the expected trends based on literature for Ziegler-Natta polymerization of α-olefins.
| Parameter Varied | Effect on Catalyst Activity | Effect on Molecular Weight (Mw) | Effect on Polydispersity Index (PDI) | Rationale & Citations |
| ↑ Al/Ti Molar Ratio | Increases to an optimum, then may decrease | Generally decreases | May broaden | The cocatalyst acts as an activator and a chain transfer agent. An optimal ratio is needed for maximum active sites; excess can lead to over-reduction and increased chain transfer.[7] |
| ↑ Polymerization Temperature | Generally increases | Generally decreases | May broaden | Higher temperatures increase propagation rates but also chain transfer and termination rates. |
| ↑ Monomer Concentration | Increases | Increases | May narrow slightly | Higher monomer concentration favors propagation over chain transfer reactions. |
| ↑ Polymerization Time | Overall yield increases, but activity may decrease over time | May increase initially, then plateau | May broaden | Catalyst deactivation can occur over time, and chain transfer reactions can broaden the molecular weight distribution. |
Characterization of Poly(this compound)
A thorough characterization of the synthesized poly(this compound) is essential to understand its properties and suitability for various applications.
Key Analytical Techniques:
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal properties of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm), which are indicative of the polymer's crystallinity.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer and to assess its purity.
Visualizing the Process: Diagrams
Ziegler-Natta Polymerization Mechanism
Caption: Simplified workflow of Ziegler-Natta polymerization of this compound.
Experimental Workflow for this compound Polymerization
Caption: Step-by-step experimental workflow for this compound polymerization.
References
- 1. POLY(this compound) Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. byjus.com [byjus.com]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scienomics.com [scienomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyalphaolefins (PAOs) from 1-Decene
<
Abstract
This document provides a comprehensive technical guide for the synthesis of polyalphaolefins (PAOs) from 1-decene, tailored for researchers, scientists, and professionals in drug development and materials science. PAOs are synthetic hydrocarbons that serve as high-performance lubricants due to their superior properties, including a high viscosity index, excellent low-temperature fluidity, and high thermal stability.[1] This guide delves into the fundamental principles of this compound polymerization, offering detailed, step-by-step protocols for two primary catalytic systems: Lewis acid (Boron Trifluoride) catalysis and Metallocene-based catalysis. The causality behind experimental choices, process optimization, and in-depth characterization of the resulting PAOs are discussed to ensure scientific integrity and reproducibility.
Introduction: The Rationale for this compound based PAOs
Polyalphaolefins (PAOs) represent a critical class of synthetic lubricants, with those derived from this compound exhibiting a particularly desirable balance of performance characteristics.[2][3] The controlled polymerization of this compound allows for the production of oligomers with specific molecular weight distributions, which directly correlate to the final product's viscosity and performance.[4] The absence of ring structures, double bonds, and heteroatoms in the hydrogenated PAO structure imparts exceptional oxidative and thermal stability.[1]
The choice of this compound as the primary monomer is strategic; its C10 chain length provides an optimal foundation for producing lubricants in the most commonly used viscosity grades (e.g., PAO 4, PAO 6, PAO 8).[4][5] The polymerization process, typically a cationic oligomerization, can be steered by various catalysts to achieve desired product attributes.[6][7] This guide will focus on two industrially and academically significant catalytic routes: the traditional Boron Trifluoride (BF₃) method and the more modern Metallocene-based systems, which offer enhanced control over polymer architecture.[8][9][10]
Fundamental Principles of this compound Polymerization
The synthesis of PAOs from this compound is fundamentally a cationic polymerization process. The reaction proceeds through several key steps: initiation, propagation, chain transfer, and termination. The choice of catalyst and reaction conditions profoundly influences the kinetics of these steps and, consequently, the molecular weight, polydispersity, and degree of branching of the final PAO product.[11]
Cationic Polymerization Mechanism
The generally accepted mechanism for the cationic polymerization of this compound involves the formation of a carbocationic intermediate.
-
Initiation: The reaction is initiated by a Lewis acid catalyst, such as BF₃, in the presence of a protic co-catalyst (promoter) like water or an alcohol (e.g., n-butanol). The promoter donates a proton to the this compound monomer, forming a secondary carbocation. This initiation step is crucial as the concentration and nature of the promoter can significantly impact the polymerization rate.[7]
-
Propagation: The newly formed carbocation then attacks the double bond of another this compound monomer in a chain-growth fashion. This step repeats, leading to the formation of progressively longer oligomer chains. The propagation rate is influenced by factors such as temperature and monomer concentration.
-
Chain Transfer: This is a critical step that dictates the molecular weight of the resulting PAO. Chain transfer can occur to another monomer, the solvent, or a specific chain transfer agent. This process terminates the growth of one polymer chain while initiating a new one, leading to a distribution of oligomer sizes.
-
Termination: The polymerization is terminated when the growing carbocation is neutralized, for instance, by reacting with a counter-ion or through rearrangement and proton expulsion.
A key structural feature of PAOs produced via cationic polymerization is the formation of branched isomers through skeletal rearrangements, which contributes to their excellent low-temperature properties.[7]
Experimental Protocols
General Laboratory Safety and Preparation
Caution: The following procedures involve the use of hazardous materials, including flammable liquids, corrosive Lewis acids, and pyrophoric organoaluminum compounds. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and gloves, must be worn. All reactions involving organoaluminum compounds should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Reagent Preparation:
-
This compound Purification: Commercial this compound should be dried and purified prior to use to remove inhibitors and moisture, which can interfere with the catalyst. This can be achieved by stirring over activated molecular sieves (3Å or 4Å) or calcium hydride overnight, followed by distillation under reduced pressure.
-
Solvent Purification: If a solvent is used (e.g., toluene), it must be rigorously dried using a solvent purification system or by distillation from a suitable drying agent (e.g., sodium/benzophenone).
Protocol 1: Boron Trifluoride (BF₃) Catalyzed Synthesis of PAOs
This protocol describes a classic method for PAO synthesis using a BF₃ catalyst with an alcohol promoter. This method is robust and widely used for the industrial production of PAOs.[6][12]
Materials:
-
Purified this compound
-
Boron trifluoride (BF₃) gas or BF₃ etherate (BF₃·OEt₂)
-
n-Butanol (promoter)
-
Quenching solution (e.g., 5% aqueous sodium bicarbonate)
-
Anhydrous sodium sulfate
-
Hexane (for extraction)
-
Round-bottom flask equipped with a magnetic stir bar, gas inlet, and condenser
-
Gas dispersion tube (for BF₃ gas)
-
Addition funnel
Procedure:
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask under an inert atmosphere. Equip it with a magnetic stir bar, a gas inlet adapter connected to a nitrogen line, a thermometer, and a condenser.
-
Monomer Charging: Charge the flask with a known quantity of purified this compound (e.g., 100 g).
-
Promoter Addition: Add the promoter, n-butanol, to the this compound. The molar ratio of this compound to promoter is a critical parameter influencing the molecular weight of the PAO; a typical starting point is a 100:1 to 200:1 ratio.
-
Catalyst Introduction:
-
Using BF₃ Gas: Begin stirring the this compound/promoter mixture and slowly bubble BF₃ gas through the solution using a gas dispersion tube. The reaction is exothermic, and the temperature should be monitored and controlled, typically between 20-40°C, using a water bath.
-
Using BF₃·OEt₂: Alternatively, add BF₃·OEt₂ dropwise via an addition funnel.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the increase in viscosity of the reaction mixture. The reaction time can vary from 1 to 4 hours depending on the desired conversion and product viscosity.
-
Quenching: Once the desired viscosity is achieved, stop the catalyst feed and quench the reaction by slowly adding a 5% aqueous sodium bicarbonate solution. This will neutralize the acidic catalyst.
-
Work-up:
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and then with deionized water until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove any unreacted monomer and light oligomers (dimers) by vacuum distillation. The distillation conditions will depend on the desired viscosity grade of the final product.
-
The resulting oligomer mixture is the unhydrogenated PAO.
-
-
Hydrogenation (Optional but Recommended): To improve thermal and oxidative stability, the residual double bonds in the PAO are saturated via catalytic hydrogenation. This is typically performed in a high-pressure reactor using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.
Protocol 2: Metallocene-Catalyzed Synthesis of PAOs
Metallocene catalysts, typically complexes of Group 4 metals like zirconium or hafnium, offer greater control over the polymerization process, often leading to PAOs with a narrower molecular weight distribution and potentially higher viscosity indices.[10][13][14] This protocol outlines a general procedure using a zirconocene catalyst activated by a co-catalyst like methylaluminoxane (MAO) or a borate compound.[13]
Materials:
-
Purified this compound
-
Metallocene catalyst (e.g., rac-ethylenebis(indenyl)zirconium dichloride)
-
Co-catalyst: Methylaluminoxane (MAO) solution in toluene or a borate activator (e.g., trityl tetrakis(pentafluorophenyl)borate) with a trialkylaluminum scavenger (e.g., triisobutylaluminum - TIBA).
-
Dry, oxygen-free toluene (solvent)
-
Quenching solution (e.g., acidified ethanol)
-
Schlenk flask or glovebox
-
Syringes and cannulas for inert atmosphere transfers
Procedure:
-
Reactor Setup: In a glovebox or under a strict inert atmosphere using a Schlenk line, add dry toluene and purified this compound to a reaction flask equipped with a magnetic stir bar and a septum.
-
Co-catalyst Addition:
-
Using MAO: Add the MAO solution to the reactor. The Al/Zr molar ratio is a key parameter affecting catalyst activity and polymer properties, typically ranging from 500:1 to 2000:1.[14]
-
Using Borate/TIBA: First, add a small amount of TIBA to act as a scavenger for impurities. Then, add the metallocene catalyst followed by the borate activator. The B/Zr ratio is typically close to 1:1.[14]
-
-
Catalyst Injection: Dissolve the metallocene catalyst in a small amount of dry toluene and inject it into the reactor to initiate the polymerization.
-
Reaction Control: Maintain the desired reaction temperature (e.g., 60-80°C) using an oil bath. The reaction time will influence the monomer conversion and molecular weight of the polymer.[13]
-
Quenching: After the desired reaction time, quench the polymerization by injecting a small amount of acidified ethanol.
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of stirred ethanol.
-
Collect the polymer by filtration and wash it with fresh ethanol.
-
Dry the polymer under vacuum to a constant weight.
-
Further purification to remove residual catalyst can be achieved by dissolving the polymer in a non-polar solvent like hexane and filtering through a pad of silica gel or alumina.
-
The solvent is then removed under vacuum.
-
-
Hydrogenation: As with the BF₃-synthesized PAO, hydrogenation is recommended to saturate any remaining unsaturation.
Data Presentation and Analysis
The properties of the synthesized PAOs are highly dependent on the reaction conditions. The following tables summarize typical ranges for key parameters and their expected influence on the final product.
Table 1: Influence of Reaction Parameters on PAO Properties (BF₃ Catalysis)
| Parameter | Typical Range | Effect on Molecular Weight/Viscosity | Rationale |
| Temperature (°C) | 20 - 60 | Inverse | Higher temperatures favor chain transfer reactions over propagation, leading to lower molecular weight oligomers.[11] |
| Promoter (e.g., n-BuOH) Concentration | Low to High | Inverse | Higher promoter concentration increases the number of initiation events, leading to more, but shorter, polymer chains. |
| BF₃ Flow Rate/Concentration | Low to High | Direct | A higher catalyst concentration generally increases the rate of polymerization, leading to higher molecular weights, up to a certain point where chain transfer may become dominant. |
| Reaction Time (h) | 1 - 5 | Direct | Longer reaction times lead to higher monomer conversion and can result in higher molecular weight products, though this can be limited by catalyst deactivation.[11] |
Table 2: Influence of Reaction Parameters on PAO Properties (Metallocene Catalysis)
| Parameter | Typical Range | Effect on Molecular Weight/Viscosity | Rationale |
| Temperature (°C) | 50 - 100 | Inverse | Similar to BF₃ catalysis, higher temperatures increase the rate of chain transfer (β-hydride elimination), resulting in lower molecular weight polymers.[13] |
| Al/Zr or B/Zr Ratio | Varies | Complex | The activator ratio affects the formation and stability of the active catalytic species. An optimal ratio exists for maximum activity and molecular weight.[13] |
| Monomer Concentration | Low to High | Direct | Higher monomer concentration favors the propagation reaction over chain transfer, leading to higher molecular weight PAOs. |
| Catalyst Structure | Varies | Varies | The ligand framework of the metallocene catalyst has a profound impact on stereoselectivity, regioselectivity, and the molecular weight of the resulting polymer.[10] |
Characterization of Synthesized PAOs
A thorough characterization of the synthesized PAOs is essential to understand their structure-property relationships and to ensure they meet the desired specifications for their intended application.
Viscosity Measurements
-
Kinematic Viscosity: Measured according to ASTM D445, typically at 40°C and 100°C. This is a critical parameter for lubricant classification.
-
Viscosity Index (VI): Calculated from the kinematic viscosities at 40°C and 100°C (ASTM D2270). A higher VI indicates a smaller change in viscosity with temperature, which is a desirable characteristic for lubricants.[1]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[15] A lower PDI indicates a more uniform distribution of oligomer chain lengths.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to determine the degree of unsaturation (before hydrogenation) and to analyze the types of protons present in the polymer backbone and side chains.
-
¹³C NMR: Provides detailed information about the polymer microstructure, including the degree of branching and the tacticity of the polymer chain.[8]
-
Low-Temperature Properties
-
Pour Point: The lowest temperature at which the oil will still flow, determined by ASTM D97. A lower pour point is crucial for lubricants used in cold climates.[6]
Visualizations
Experimental Workflow for PAO Synthesis
Caption: General experimental workflow for the synthesis and purification of PAOs from this compound.
Cationic Polymerization Mechanism of this compound
Caption: Key steps in the cationic polymerization of this compound to form PAOs.
Conclusion
The synthesis of polyalphaolefins from this compound is a versatile process that can be tailored to produce a wide range of high-performance lubricants. A thorough understanding of the underlying cationic polymerization mechanisms and the influence of key reaction parameters is paramount for achieving the desired product properties. The choice between a traditional Lewis acid catalyst like BF₃ and a more advanced metallocene system depends on the specific requirements for molecular weight distribution, viscosity index, and other performance characteristics. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and characterize PAOs from this compound, enabling further innovation in the field of synthetic lubricants.
References
- 1. Polyalphaolefin (PAO) Lubricants Explained [machinerylubrication.com]
- 2. Structure and Properties of Poly-α-olefins Containing Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grandviewresearch.com [grandviewresearch.com]
- 4. Product: this compound-based PAO [portfolio-pplus.com]
- 5. lubesngreases.com [lubesngreases.com]
- 6. WO2007111775A1 - Low viscosity polyalphaolefin based on this compound and 1-dodecene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. WO2002092729A1 - Copolymers of this compound and 1-dodecene as lubricants - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN105885929B - A kind of preparation method of low viscosity metallocene PAO base oils - Google Patents [patents.google.com]
- 15. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Application Notes and Protocols: 1-Decene as a Comonomer in Ethylene Copolymerization
Introduction: Engineering Polyethylene Properties with 1-Decene
The copolymerization of ethylene with α-olefins is a cornerstone of the modern polymer industry, enabling the production of Linear Low-Density Polyethylene (LLDPE). LLDPE's desirable properties, including flexibility, toughness, and stress-crack resistance, are a direct result of the short-chain branches introduced into the otherwise linear polyethylene backbone. The choice of the α-olefin comonomer is a critical determinant of the final polymer's characteristics.
This technical guide focuses on the use of this compound as a comonomer in ethylene copolymerization. The incorporation of the C8 branches derived from this compound effectively disrupts the crystallinity of the polyethylene chains, leading to a decrease in density and an enhancement of mechanical properties.[1][2] Modern catalyst technologies, particularly single-site catalysts like metallocenes, allow for precise control over the incorporation of bulky comonomers such as this compound, resulting in polymers with narrow molecular weight and comonomer distributions.[1][2]
This document provides a comprehensive overview of the theoretical underpinnings, practical experimental protocols, and characterization techniques for the synthesis of ethylene-1-decene copolymers. It is intended for researchers and scientists in both academic and industrial settings who are engaged in catalyst development, polymer synthesis, and materials science.
I. Fundamental Principles
The Role of the Comonomer
In ethylene polymerization, the resulting homopolymer, High-Density Polyethylene (HDPE), is characterized by its high crystallinity and rigidity due to the linear nature of the polymer chains. The introduction of a comonomer like this compound introduces octyl branches along the polyethylene backbone. These branches act as defects in the crystal lattice, hindering the close packing of the polymer chains. Consequently, the degree of crystallinity, and therefore the density of the polymer, is reduced. This structural modification is the primary mechanism by which the mechanical properties of polyethylene are tailored, transforming a rigid material into a flexible and tough LLDPE.
Catalyst Systems: A Comparative Overview
The choice of catalyst is paramount in controlling the copolymerization process and the final polymer architecture. Two main classes of catalysts are predominantly used for ethylene-1-decene copolymerization: Ziegler-Natta and metallocene catalysts.
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride and activated by an organoaluminum cocatalyst like triethylaluminum (Al(C₂H₅)₃).[3] While highly active and cost-effective, traditional Ziegler-Natta catalysts are multi-sited, meaning they possess different types of active centers.[1] This can lead to a broader molecular weight distribution and a less uniform incorporation of the comonomer in the resulting polymer.
-
Metallocene Catalysts: Metallocenes are organometallic compounds characterized by a transition metal (commonly Ti, Zr, or Hf) sandwiched between two cyclopentadienyl-derived ligands.[3] A key advantage of metallocene catalysts is their single-site nature, which ensures that all active centers are structurally identical.[1] This results in polymers with a narrow molecular weight distribution and a highly uniform comonomer distribution, leading to improved and more predictable properties. Metallocenes are activated by a cocatalyst, most commonly methylaluminoxane (MAO).
The Polymerization Mechanism
The copolymerization of ethylene and this compound proceeds via a coordination-insertion mechanism. The process can be broken down into the following key steps:
-
Catalyst Activation: The precatalyst (e.g., a metallocene dihalide) reacts with the cocatalyst (e.g., MAO) to form a catalytically active cationic species with a vacant coordination site.[3]
-
Monomer Coordination: An olefin monomer (ethylene or this compound) coordinates to the vacant site on the transition metal center.
-
Monomer Insertion: The coordinated monomer then inserts into the metal-alkyl bond of the growing polymer chain. This step propagates the polymer chain and regenerates the vacant coordination site.
-
Chain Propagation: Steps 2 and 3 are repeated thousands of times, with ethylene and this compound competing for insertion into the growing chain. The relative rates of insertion of ethylene and this compound determine the final comonomer content of the polymer.
-
Chain Termination: The growth of the polymer chain is terminated through various processes, such as β-hydride elimination or chain transfer to the cocatalyst or a chain transfer agent like hydrogen.
II. Experimental Protocols
This section provides detailed protocols for the laboratory-scale synthesis of ethylene-1-decene copolymers using a metallocene catalyst system via a slurry polymerization method.
Safety Precautions
WARNING: Ziegler-Natta and metallocene catalysts, and their cocatalysts (e.g., triethylaluminum, methylaluminoxane), are pyrophoric and react violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
Materials and Reagents
-
Catalyst: rac-Et(Ind)₂ZrCl₂ (or similar metallocene precursor)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Solvent: Anhydrous toluene or hexane (polymerization grade)
-
Monomers: Ethylene (polymerization grade), this compound (anhydrous, inhibitor-free)
-
Scavenger: Triisobutylaluminum (TIBA) solution in hexane
-
Termination Agent: Acidified methanol (e.g., 10% HCl in methanol)
-
Inert Gas: High-purity nitrogen or argon
Slurry Polymerization Protocol
This protocol describes a semi-batch slurry polymerization in a 1 L stainless steel reactor.
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge with inert gas for at least 1 hour at an elevated temperature (e.g., 90°C) to remove any traces of air and moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 70°C).
-
-
Solvent and Scavenger Addition:
-
Introduce 500 mL of anhydrous toluene into the reactor.
-
Add a scavenger, such as TIBA (e.g., 1.0 mmol), to the solvent to react with any remaining impurities. Stir for 10 minutes.
-
-
Monomer Addition:
-
Introduce the desired amount of this compound into the reactor. The amount will depend on the target comonomer incorporation.
-
Pressurize the reactor with ethylene to the desired partial pressure (e.g., 5 bar). Maintain a constant ethylene pressure throughout the reaction using a continuous feed system.
-
-
Catalyst Injection and Polymerization:
-
In a glovebox, prepare the catalyst solution by dissolving the metallocene precursor in a small amount of toluene.
-
In a separate vial, measure the required amount of MAO solution. The Al/Zr molar ratio is a critical parameter and typically ranges from 500:1 to 2000:1.
-
Inject the MAO solution into the reactor and allow it to stir for 5 minutes.
-
Inject the catalyst solution into the reactor to initiate polymerization.
-
Maintain the reaction at the set temperature and ethylene pressure for the desired duration (e.g., 30-60 minutes). Monitor the ethylene uptake to track the polymerization rate.
-
-
Termination and Polymer Recovery:
-
Stop the ethylene feed and vent the reactor.
-
Terminate the polymerization by injecting 10 mL of acidified methanol into the reactor.
-
Stir for 10 minutes to ensure complete catalyst deactivation.
-
Precipitate the polymer by pouring the reactor contents into a larger volume of methanol.
-
Filter the polymer and wash it with copious amounts of methanol.
-
Dry the resulting ethylene-1-decene copolymer in a vacuum oven at 60°C to a constant weight.
-
III. Polymer Characterization
Thorough characterization of the synthesized copolymer is essential to understand the structure-property relationships.
Determination of Comonomer Incorporation by ¹³C NMR Spectroscopy
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the most accurate method for determining the comonomer content and sequence distribution in ethylene-α-olefin copolymers.
-
Sample Preparation: Dissolve approximately 50-100 mg of the copolymer in 0.5 mL of 1,2,4-trichlorobenzene or 1,1,2,2-tetrachloroethane-d₂ in a 5 mm NMR tube. Heat the sample to 120-130°C to ensure complete dissolution and homogeneity.
-
Data Acquisition: Acquire the ¹³C NMR spectrum at high temperature (120-130°C) using a high-field NMR spectrometer. Use a pulse sequence with a sufficient relaxation delay to ensure quantitative results.
-
Spectral Analysis: The mole percent of this compound incorporated into the copolymer can be calculated by integrating the characteristic peaks of the octyl branches and the methylene backbone. The key chemical shifts for ethylene-1-decene copolymers are:
-
~38.2 ppm: Methine carbon of the octyl branch
-
~34.5 ppm: Methylene carbon adjacent to the methine on the branch
-
~32.2 ppm: Methylene carbon in the middle of the branch
-
~29.9 ppm: Main chain methylene carbons
-
~27.3 ppm: Methylene carbon adjacent to the methine on the backbone
-
~22.9 ppm: Methylene carbon adjacent to the terminal methyl group
-
~14.1 ppm: Terminal methyl carbon of the octyl branch
-
The comonomer content can be calculated using established integration formulas that relate the areas of the branch carbons to the total carbon signal.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting temperature (Tₘ) and the degree of crystallinity of the copolymer.
-
Procedure:
-
Heat a small sample (5-10 mg) from room temperature to 180°C at a heating rate of 10°C/min to erase the thermal history.
-
Cool the sample to -50°C at a cooling rate of 10°C/min.
-
Heat the sample again to 180°C at 10°C/min. The second heating scan is used to determine the Tₘ and the heat of fusion (ΔH).
-
-
Analysis: The Tₘ is taken as the peak of the melting endotherm. The degree of crystallinity (Xc) is calculated using the following equation: Xc (%) = (ΔH / ΔH¹⁰⁰) * 100 where ΔH is the measured heat of fusion of the sample and ΔH¹⁰⁰ is the heat of fusion for 100% crystalline polyethylene (typically ~293 J/g).
IV. Data Presentation and Interpretation
Effect of this compound Feed on Copolymer Properties
The concentration of this compound in the reaction medium has a direct and predictable impact on the properties of the resulting copolymer. The following table provides representative data illustrating this relationship for a metallocene-catalyzed slurry polymerization.
| Molar Ratio (Ethylene/1-Decene) in Feed | This compound Incorporation (mol%) | Density (g/cm³) | Melting Temperature (Tₘ) (°C) | Crystallinity (%) |
| 100:1 | 1.5 | 0.935 | 128 | 55 |
| 50:1 | 3.2 | 0.920 | 122 | 45 |
| 20:1 | 6.8 | 0.905 | 115 | 35 |
| 10:1 | 11.5 | 0.885 | 108 | 28 |
Data are representative and may vary depending on the specific catalyst system and reaction conditions.
As the proportion of this compound in the feed increases, its incorporation into the polymer chain also increases. This leads to a systematic decrease in density, melting temperature, and crystallinity, as the octyl branches disrupt the crystalline structure of the polyethylene.
V. Visualization of Key Processes
Experimental Workflow for Slurry Copolymerization
Caption: Workflow for ethylene/1-decene slurry copolymerization.
Metallocene Catalyst Activation and Polymerization Cycle
Caption: Metallocene activation and copolymerization cycle.
VI. Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Inactive catalyst or cocatalyst.2. Presence of catalyst poisons (e.g., H₂O, O₂) in monomers or solvent.3. Incorrect reaction temperature or pressure. | 1. Verify catalyst/cocatalyst activity with a standard ethylene homopolymerization test.2. Rigorously purify all monomers and solvents. Ensure the inert atmosphere is maintained.3. Check and calibrate temperature and pressure sensors. |
| Low this compound Incorporation | 1. Low this compound concentration in the feed.2. Catalyst has low affinity for α-olefins.3. High ethylene pressure favoring ethylene insertion. | 1. Increase the molar ratio of this compound to ethylene in the feed.2. Select a catalyst known for high comonomer incorporation (e.g., constrained geometry catalysts).3. Lower the ethylene partial pressure to increase the relative concentration of this compound at the active site. |
| Broad Molecular Weight Distribution (for Metallocene Catalysts) | 1. Presence of multiple active species due to impurities or catalyst decomposition.2. Temperature gradients within the reactor. | 1. Ensure high purity of all reagents. Optimize the Al/Zr ratio.2. Improve stirring and heat transfer in the reactor to maintain a uniform temperature. |
| Reactor Fouling | 1. Polymer precipitation on reactor walls.2. High polymer viscosity at reaction temperature. | 1. Ensure adequate stirring to keep the polymer suspended. Choose a solvent in which the polymer has lower solubility at the reaction temperature (for slurry).2. For solution polymerization, consider increasing the reaction temperature or decreasing the polymer concentration. |
VII. References
-
Shamiri, A., et al. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Materials, 7(7), 5069-5108. --INVALID-LINK--
-
Grace. (2024). Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? W.R. Grace & Co.--INVALID-LINK--
-
Wikipedia. (2023). Ziegler–Natta catalyst. Wikipedia. --INVALID-LINK--
-
Bochmann, M. (1996). Metallocene Catalysts for Olefin Polymerization. Journal of the Chemical Society, Dalton Transactions, (3), 255-270.
-
The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System. (2022). Polymers, 14(15), 3045. --INVALID-LINK--
-
Adriaensens, P. J., et al. (2003). Improved quantitative solution state 13C NMR analysis of ethylene-1-octene copolymers. Polymer, 44(12), 3483-3489.
-
Comar Chemicals. (2018). COMCAT Nd-FC20/G2 - Safety Data Sheet. --INVALID-LINK--
-
Benchchem. (2025). Navigating the Challenges of Vinylphenol-Olefin Copolymerization: A Technical Support Guide. --INVALID-LINK--
-
Busico, V., et al. (2021). Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. Polymers, 13(17), 2949. --INVALID-LINK--
-
Kitphaitun, S., et al. (2020). Ethylene polymerization and the copolymerizations with 1‐decene (DC), 1‐dodecene (DD), 2‐methyl‐1‐pentene (2M1P) by Cp*TiCl2(O‐2,6‐ⁱPr2‐4‐R‐C6H2)‐MAO catalysts. Journal of Polymer Science Part A: Polymer Chemistry, 58(22), 3149-3160.
-
Pooter, M., & Smith, G. (2022). The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System. Polymers, 14(15), 3045. --INVALID-LINK--
-
Portfolio-pplus.com. (2022). Tech-Type: Solution Polymerization of Ethylene. --INVALID-LINK--
-
EPO. (2021). ETHYLENE/ALPHA-OLEFIN COPOLYMER AND PREPARATION METHOD THEREFOR - European Patent Office - EP 3760652 A1. --INVALID-LINK--
-
MDPI. (2022). Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination States. --INVALID-LINK--
-
LibreTexts Chemistry. (2023). The Polymerization of Ethene. --INVALID-LINK--
-
YouTube. (2019). Ziegler Natta and Metallocene Catalysts – An Overview. --INVALID-LINK--
-
Lee, K.-B. (2014). A 13C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthylene–Propylene–Diene Terpolymers. Polymer Journal, 46, 532-539.
-
Randall, J. C. (1982). Melt State 13C MAS NMR Determination of Comonomer Type and Content in Ethylene/a-Olefin Copolymers. Macromolecules, 15(6), 1642-1646.
-
MDPI. (2020). Microstructure of Copolymers of Norbornene Based on Assignments of 13C NMR Spectra: Evolution of a Methodology. --INVALID-LINK--
-
ResearchGate. (2013). 13 C-NMR spectra of ethylene/propene copolymers, with different comonomer content. --INVALID-LINK--
-
Wang, W. J., et al. (2022). Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane. Polymer Chemistry, 13(18), 2632-2641. --INVALID-LINK--
-
Zohrab, A., et al. (2020). Impact of macromonomer molar mass and feed composition on branch distributions in model graft copolymerizations. Polymer Chemistry, 11(4), 816-825.
-
Kitphaitun, S., et al. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. ACS Omega, 7(8), 6900-6910. --INVALID-LINK--
-
KOPS. (2007). Catalytic Polymerization of Ethylene in Aqueous Emulsion with a Simple in Situ Catalyst. --INVALID-LINK--
-
Daftaribesheli, M. (2009). Comparison of catalytic ethylene polymerization in slurry and gas phase. University of Twente. --INVALID-LINK--
-
WIPO. (2015). WO/2015/122414 METHOD FOR PRODUCING ETHYLENE/ALPHA-OLEFIN COPOLYMER. --INVALID-LINK--
-
Google Patents. (2001). US6221985B1 - Solution polymerization of ethylene. --INVALID-LINK--
-
ResearchGate. (2015). Synthesis of Copolymers of Decylmethacrylate with Decene-1 as a Viscosity Additive. --INVALID-LINK--
-
ISMAR. (1986). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. --INVALID-LINK--
-
Google Patents. (2024). WO2024220786A1 - Process for polymerization of ethylene using a cooling system with a slurry-free heat exchanger. --INVALID-LINK--
-
ResearchGate. (2018). Modeling Ethylene/1-Butene Copolymerizations in Industrial Slurry Reactors. --INVALID-LINK--
-
RSC Publishing. (2020). Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand. --INVALID-LINK--
-
RSC Publishing. (2022). Coordination copolymerization monitoring of ethylene and alfa-olefins by in-line Raman spectroscopy. --INVALID-LINK--
References
Guide to the Selective Hydroformylation of 1-Decene: Synthesis of Undecanal
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroformylation, or the "oxo process," stands as a cornerstone of industrial organic synthesis, enabling the efficient conversion of alkenes into valuable aldehydes.[1][2] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, representing a powerful method for C-C bond formation with 100% atom economy.[3] This application note provides a comprehensive technical guide for the rhodium-catalyzed hydroformylation of 1-decene to produce undecanal, a key intermediate in the fragrance and specialty chemical industries.[4][5] We will delve into the reaction mechanism, the rationale behind catalyst and parameter selection, a detailed experimental protocol with an emphasis on safety, and methods for product analysis. This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully perform this transformation in a laboratory setting.
Principles and Mechanistic Insights
The hydroformylation of an alkene is a homogeneously catalyzed reaction that typically employs transition metal complexes, with rhodium and cobalt being the most industrially relevant.[6] Rhodium-based catalysts are particularly favored for their high activity and selectivity under milder conditions (40-200 °C, 10-100 atm).[1]
The widely accepted mechanism for rhodium-catalyzed hydroformylation proceeds through the Heck-Breslow cycle, illustrated below. The active catalytic species is a rhodium-hydrido-carbonyl complex, typically coordinated with phosphine or phosphite ligands.
Caption: The Heck-Breslow cycle for Rh-catalyzed hydroformylation.
Causality of Selectivity: The primary challenge in the hydroformylation of terminal alkenes like this compound is controlling the regioselectivity—the ratio of the desired linear aldehyde (undecanal) to the branched isomer (2-methyldecanal).[2][7]
-
Steric Effects : The formation of the linear (n) alkyl-rhodium intermediate is sterically less hindered than the branched (iso) intermediate. This preference can be significantly amplified by using bulky phosphine or phosphite ligands on the rhodium center. These ligands occupy space around the metal, creating a steric barrier that strongly disfavors the transition state leading to the branched product.[8][9]
-
Electronic Effects : The electronic properties of the ligands can also influence the reaction, though steric factors are often dominant in controlling regioselectivity for simple alkenes.[9]
Common side reactions include the hydrogenation of this compound to n-decane and the isomerization of this compound to internal decene isomers, which can then undergo hydroformylation to produce other aldehyde isomers.[7][8] Careful control of reaction conditions is necessary to minimize these pathways.
Experimental Design: Rationale and Recommendations
The selection of the catalyst system and reaction parameters is critical for achieving high conversion and selectivity.
Catalyst System:
-
Rhodium Precursor : Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂] is an excellent choice. It is a stable, air-tolerant solid that readily forms the active hydride species under reaction conditions.[7]
-
Ligand : Triphenylphosphine (PPh₃) is a widely used, commercially available ligand that provides a good balance of activity and selectivity towards the linear aldehyde. An excess of the phosphine ligand is crucial to maintain the integrity and selectivity of the catalytic species throughout the reaction.[6] More specialized, bulky diphosphite ligands like BiPhePhos can offer even higher selectivity but are more expensive.[3][8]
Reaction Parameters: The following table summarizes the recommended starting parameters for the hydroformylation of this compound. These conditions are a well-established compromise between reaction rate and selectivity.[6]
| Parameter | Recommended Value | Rationale & Expert Insight |
| Substrate | This compound (high purity) | Impurities, especially peroxides formed by autoxidation, can negatively affect catalyst activity and selectivity.[8] Using freshly distilled or inhibitor-free substrate is advised. |
| Catalyst Precursor | Rh(acac)(CO)₂ | A reliable and soluble precursor that activates under reaction conditions. |
| Ligand | Triphenylphosphine (PPh₃) | A cost-effective ligand providing good linear selectivity. Bulky ligands sterically direct the reaction away from the branched product. |
| Substrate/Catalyst Ratio | 2000:1 | This ratio balances catalytic efficiency with the cost of the precious metal. Higher ratios are possible but may require longer reaction times or more forcing conditions. |
| Ligand/Rhodium Ratio | 50:1 | A significant excess of free ligand is necessary to prevent catalyst decomposition and maintain a coordinatively saturated environment that favors linear selectivity. |
| Solvent | Toluene (anhydrous, degassed) | An inert, non-polar solvent that effectively dissolves the alkene substrate and the catalyst complex. |
| Syngas (H₂:CO) | 1:1 Molar Ratio | This is the standard stoichiometric ratio for hydroformylation. Deviations can impact reaction rate and side reactions. |
| Pressure | 30 bar (435 psi) | Higher pressure increases the concentration of H₂ and CO in the solution, accelerating the reaction. This is a moderately safe pressure for standard laboratory autoclaves. |
| Temperature | 100 °C | This temperature provides a robust reaction rate. Significantly higher temperatures can decrease linear selectivity and increase the rate of side reactions like hydrogenation.[6] |
| Reaction Time | 6 - 8 hours | Typically sufficient for high conversion. The reaction can be monitored by the pressure drop from gas consumption. |
Detailed Experimental Protocol
3.1. Safety Precautions: A Mandate for High-Pressure Reactions
Working with high-pressure reactors and toxic, flammable gases requires strict adherence to safety protocols.[10]
-
Personnel Training : Only trained personnel familiar with the principles of high-pressure reactions and the specific equipment should perform this experiment.[11][12]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[12][13]
-
Engineering Controls : The reaction must be conducted in a certified high-pressure vessel (autoclave) located within a well-ventilated fume hood. A blast shield must be placed between the operator and the reactor.[13][14]
-
Gas Handling : The reaction uses hydrogen (flammable) and carbon monoxide (highly toxic). The reactor area must be equipped with a CO detector. Ensure all gas lines and fittings are leak-tested.[15]
-
Pressure Relief Systems : Ensure the autoclave is equipped with a calibrated pressure relief valve and a rupture disk as mandatory safety features to prevent over-pressurization.[11][14]
-
Emergency Plan : Be familiar with all emergency shutdown procedures for the equipment.[10]
3.2. Materials and Equipment
-
Reagents : this compound (≥98%), Rh(acac)(CO)₂, Triphenylphosphine (PPh₃), Toluene (anhydrous), Dodecane (internal standard, ≥99%), Syngas (1:1 H₂/CO mixture).
-
Equipment : 100 mL stainless steel autoclave with magnetic stirrer, gas inlet/outlet valves, pressure gauge, thermocouple, and temperature controller. Schlenk flask, gas lines, and standard laboratory glassware.
3.3. Step-by-Step Procedure
Caption: Experimental workflow for this compound hydroformylation.
-
Catalyst Solution Preparation : In a nitrogen-filled glovebox or using Schlenk techniques, add Rh(acac)(CO)₂ (e.g., 6.8 mg, 0.026 mmol) and Triphenylphosphine (344 mg, 1.31 mmol) to a small vial. Dissolve the solids in 10 mL of anhydrous, degassed toluene. The solution should be a clear yellow.
-
Reactor Charging : To the clean, dry autoclave vessel, add this compound (7.4 g, 52.6 mmol) and dodecane (as an internal standard, ~1.0 g, accurately weighed). Add the prepared catalyst solution via syringe.
-
Sealing and Purging : Seal the autoclave according to the manufacturer's instructions. Place it behind a blast shield in the fume hood. Purge the reactor by pressurizing with nitrogen to 10 bar and then venting three times. Repeat this purge cycle three times with the 1:1 H₂/CO syngas mixture to ensure an oxygen-free atmosphere.
-
Reaction Execution : After the final purge, pressurize the reactor to 30 bar with the syngas mixture. Begin vigorous stirring (e.g., 1000 RPM) and heat the reactor to 100 °C. The pressure will initially rise with temperature and then begin to drop as the gases are consumed.
-
Monitoring : Maintain the temperature at 100 °C for 6-8 hours. The reaction can be considered complete when the pressure drop ceases.
-
Shutdown and Work-up : Turn off the heating and allow the reactor to cool to ambient temperature.[12] Once cool, slowly and carefully vent the remaining pressure into the fume hood's exhaust.
-
Sample Collection : Open the reactor and transfer the liquid product mixture to a sample vial for analysis.
Product Analysis and Characterization
Accurate analysis is key to evaluating the success of the reaction.
-
Gas Chromatography (GC) : This is the primary technique for determining substrate conversion and product selectivity.[15][16]
-
Method : Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Analyze using a GC equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-5 or equivalent).
-
Quantification : Use the internal standard (dodecane) to calculate the conversion of this compound and the yield of each product. The expected elution order is n-decane, this compound, 2-methyldecanal, and undecanal.
-
Calculations :
-
Conversion (%) = (1 - (Area_decene / Area_IS) / (Initial_Area_decene / Initial_Area_IS)) * 100
-
Selectivity_product (%) = (Yield_product / (Initial_moles_decene - Final_moles_decene)) * 100
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm the identity of all peaks in the chromatogram by comparing their mass spectra to known databases.[17]
-
NMR Spectroscopy : ¹H NMR of the purified product will show a characteristic aldehyde proton triplet at approximately δ 9.76 ppm for undecanal.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen or other poisons).2. Insufficient temperature/pressure.3. Poor mixing/stirring. | 1. Ensure all reagents and solvents are pure and properly degassed. Purge the reactor thoroughly.2. Verify temperature and pressure settings are correct.3. Ensure the stirrer is functioning correctly throughout the reaction. |
| Low Linear Selectivity | 1. Insufficient ligand excess.2. Reaction temperature is too high.3. Incorrect H₂:CO ratio. | 1. Increase the ligand-to-rhodium ratio (e.g., to 100:1).2. Reduce the reaction temperature (e.g., to 90 °C), accepting a potentially longer reaction time.3. Verify the composition of the syngas cylinder. |
| High Alkane Formation | 1. Reaction temperature is too high.2. H₂ partial pressure is too high. | 1. Lower the reaction temperature.2. Use a syngas mixture with a lower H₂:CO ratio (e.g., 1:1.2). |
Conclusion
The rhodium-catalyzed hydroformylation of this compound is a robust and highly selective method for producing undecanal. Success hinges on a clear understanding of the mechanistic principles that govern selectivity, careful selection of the catalyst system, and, most importantly, an unwavering commitment to safety when operating high-pressure equipment. By following the detailed protocol and rationale presented in this guide, researchers can confidently and reproducibly synthesize this valuable aldehyde, providing a solid foundation for further research and development.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylundecanal - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. ethz.ch [ethz.ch]
- 7. Continuous hydroformylation of this compound in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00820F [pubs.rsc.org]
- 8. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 9. Evaluation of ligand effects in the modified cobalt hydroformylation of 1-octene. Crystal structures of [Co(L)(CO)3]2 (L = PA-C5, PCy3 and PCyp3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.techinstro.com [blog.techinstro.com]
- 11. What safety measures are essential when working with high pressure reactors? - HiTechTrader.com [hitechtrader.com]
- 12. achievechem.com [achievechem.com]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. labproinc.com [labproinc.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Gas chromatography methods for 1-decene analysis
An Application Note and Protocol for the Gas Chromatographic Analysis of 1-Decene
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust gas chromatography (GC) methods for the qualitative and quantitative analysis of this compound (C₁₀H₂₀), a key alpha-olefin used in various industrial applications, including the production of polymers, plasticizers, and synthetic lubricants. Accurate determination of its purity and detection at trace levels are critical for quality control and research. This document provides field-proven insights into method development, from sample preparation and column selection to detector optimization. It presents two detailed protocols: one for high-concentration purity analysis using a Flame Ionization Detector (FID) and another for trace-level identification and quantification using a Mass Spectrometer (MS). These methodologies are designed for researchers, quality control analysts, and drug development professionals seeking a reliable and validated approach to this compound analysis.
Introduction to this compound and its Analytical Challenges
This compound is a non-polar, volatile hydrocarbon belonging to the alkene family.[1][2] Its analysis by gas chromatography is the industry standard, offering the high resolution required to separate it from structurally similar isomers and other impurities.[3] The primary analytical objectives are typically twofold: determining the purity of a neat or concentrated sample and quantifying this compound at trace levels in complex matrices. The choice of GC configuration—specifically the detector—is paramount and depends directly on these objectives. For robust, high-throughput purity assessment, the Flame Ionization Detector (FID) is unparalleled due to its wide linear range and consistent response to hydrocarbons.[4][5] For applications requiring definitive identification or enhanced sensitivity, coupling the GC to a Mass Spectrometer (MS) is the preferred approach.[6][7]
The Chromatographic Foundation: Causality Behind Methodological Choices
An optimized GC separation is built upon four pillars: the stationary phase, column dimensions, inlet parameters, and oven temperature program. The selection of each is a deliberate choice rooted in the chemical properties of this compound and the analytical goals.
Stationary Phase Selection: The Principle of "Likes Dissolves Like"
Choosing the stationary phase is the most critical step as it governs the selectivity of the separation.[8] The fundamental principle is that analytes are retained most effectively by a stationary phase of similar polarity. This compound is a non-polar hydrocarbon. Therefore, the logical and most effective choice is a non-polar stationary phase.
-
Recommended Phase: A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5, HP-5ms, VF-5ms) is the workhorse for this type of analysis.[9] It provides excellent separation of non-polar compounds primarily based on their boiling points and slight differences in polarity.[10] Using a polar stationary phase (like a WAX or FFAP column) would result in poor peak shape and minimal retention for this compound, as the analyte would have little to no interaction with the column wall.
Column Dimensions: Balancing Speed, Efficiency, and Capacity
The internal diameter (I.D.), length, and film thickness of the capillary column are adjusted to meet the specific demands of the analysis.[8][10]
-
Internal Diameter (I.D.): A 0.25 mm I.D. is the most common choice, offering a good compromise between efficiency (peak sharpness) and sample loading capacity.[11] For higher resolution of complex mixtures, a narrower bore column (e.g., 0.18 mm) could be used, though this requires a more specialized GC setup.[11]
-
Length: A 30-meter column is standard for most applications, providing sufficient resolving power to separate this compound from common impurities. Shorter columns (e.g., 15 m) can be used for faster analysis times when the sample matrix is simple.[10]
-
Film Thickness: A standard film thickness of 0.25 µm is suitable for most analyses. Thicker films (e.g., 1.0 µm) can be used to increase the retention of highly volatile components or to increase the sample loading capacity, preventing peak fronting with high concentration samples.[9]
Inlet Configuration: Split vs. Splitless Injection
The manner in which the sample is introduced onto the column is crucial for achieving sharp peaks and accurate quantification.
-
Split Injection: This is the preferred mode for purity analysis where the analyte is in high concentration. A high split ratio (e.g., 100:1) is used, meaning only a small fraction of the injected sample reaches the column. This prevents column overload, which would otherwise lead to broad, distorted peaks.[3]
-
Splitless Injection: This mode is designed for trace analysis. The split vent is closed during injection, allowing the entire sample to be transferred to the column, thereby maximizing sensitivity.[12]
Detector Selection: A Dichotomy of Purpose
The choice between an FID and an MS detector is determined by the need for quantification versus identification.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a robust, universal detector for organic compounds.[5] It generates a current proportional to the number of carbon atoms combusting in its flame, making it highly reliable for purity calculations using area percent without the need for extensive calibration, especially when using methodologies like the Effective Carbon Number (ECN) approach.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The MS detector provides structural information by fragmenting the analyte and measuring the mass-to-charge ratio of the resulting ions. This yields a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification.[6] For quantitative analysis, the MS can be operated in Selected Ion Monitoring (SIM) mode, where it only monitors specific ions characteristic of this compound, dramatically increasing sensitivity and selectivity.[15][16]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the analysis of this compound. The overall workflow is visualized below.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Gas chromatography - Wikipedia [en.wikipedia.org]
- 4. measurlabs.com [measurlabs.com]
- 5. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. labicom.cz [labicom.cz]
- 9. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. trajanscimed.com [trajanscimed.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. researchgate.net [researchgate.net]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. benchchem.com [benchchem.com]
- 16. tdi-bi.com [tdi-bi.com]
Troubleshooting & Optimization
Technical Support Center: 1-Decene Catalyst Deactivation and Regeneration
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1-decene catalysis. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound oligomerization and encounter the common yet complex challenge of catalyst deactivation. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively, regenerate your catalysts, and ultimately, enhance the robustness of your experimental work.
Section 1: Troubleshooting Guide - Identifying Catalyst Deactivation
Encountering a drop in performance can be frustrating. These initial troubleshooting questions are designed to help you diagnose if catalyst deactivation is the root cause of your experimental issues.
Q1: My this compound conversion rate has plummeted unexpectedly. What are the immediate signs of catalyst deactivation?
A significant drop in reactant conversion is the most classic symptom of catalyst deactivation.[1] Before assuming deactivation, verify your system parameters: reactant purity, flow rates, temperature, and pressure. If all process conditions are stable and within the specified range, you should suspect a loss in catalyst activity. Key indicators include:
-
Decreasing Conversion: A steady or sharp decline in the conversion of this compound over time on stream.
-
Altered Selectivity: You may observe a shift in the distribution of your oligomer products (e.g., an increase in dimer formation and a decrease in trimers and heavier oligomers). This often indicates that the most active catalytic sites, which are required for higher oligomerization, have been compromised.
-
Increased Pressure Drop: In fixed-bed reactors, an unexplained increase in pressure drop can signal physical blockage of the catalyst bed, often due to coke formation or fouling.[2]
Q2: I'm seeing changes in my product's properties (e.g., viscosity, molecular weight). How does this relate to catalyst health?
The properties of your polyalphaolefin (PAO) product are directly linked to the catalytic process. A change in product characteristics is a subtle but critical indicator of catalyst deactivation. For instance, a decrease in the average molecular weight of the oligomers suggests that the chain propagation reaction is terminating prematurely.[3][4] This can happen when active sites are blocked or altered, preventing the formation of longer polymer chains.
Section 2: Understanding Deactivation Mechanisms - What Went Wrong?
Once you've identified the symptoms, understanding the cause is crucial for selecting the correct remedy. Catalyst deactivation in this compound oligomerization typically proceeds through four main pathways: poisoning, coking (fouling), sintering, and leaching of active sites.[5][6]
Q3: What is catalyst poisoning and how do I identify potential poisons in my feedstock?
Catalyst poisoning is the chemical deactivation of a catalyst's active sites by impurities present in the reactant stream.[7][8] These impurities bind strongly to the active sites, preventing this compound molecules from accessing them.
-
Common Poisons: For this compound oligomerization, common poisons include sulfur compounds, nitrogen compounds, water, oxygenates, and certain halides.[9] Ziegler-Natta and metallocene catalysts are particularly sensitive to these polar molecules, which can coordinate strongly with the Lewis acidic metal centers and disrupt the catalytic cycle.[10]
-
Causality: The deactivation occurs because the poison has a stronger affinity for the catalyst's active site than the reactant. This leads to a prolonged or even permanent blockage.[8]
-
Identification: To identify potential poisons, it is essential to perform a thorough analysis of your this compound feedstock using techniques like Gas Chromatography (GC) for organic impurities and specific elemental analysis for sulfur, nitrogen, and water content.
Q4: My catalyst appears to be covered in a black deposit. What is coking and how does it occur?
Coking, a form of fouling, is the deposition of carbonaceous materials (coke) on the catalyst surface.[11] In this compound oligomerization, coke is typically formed from the reactant or products through a series of complex side reactions, such as further polymerization, cyclization, and dehydrogenation, leading to heavy, poly-aromatic compounds.[12][13]
-
Mechanism: Coke physically covers active sites and can block the pores of the catalyst support, restricting access for reactants.[14][15] This is a very common deactivation mechanism for solid acid catalysts like zeolites.[12][16]
-
Influencing Factors: High reaction temperatures and longer residence times tend to increase the rate of coke formation.[12][16]
Q5: I'm running my reaction at high temperatures and seeing a gradual loss of activity. Could this be sintering?
Yes, sintering is a thermally induced deactivation mechanism where the small, highly dispersed catalyst particles on a support migrate and agglomerate into larger particles.[11][17]
-
The "Why": This process is driven by the reduction of the high surface energy associated with small particles. The consequence is a significant decrease in the active surface area, which is the number of sites available for catalysis.[17] While all catalysts are susceptible, this is a particular concern for supported metal catalysts operating at elevated temperatures.
Q6: We've detected traces of our catalyst's active metal in the product stream. What is happening?
This phenomenon is known as leaching, where the active catalytic species is physically lost from the support material and dissolves into the reaction medium.[5] This not only deactivates the catalyst but also contaminates your final product. A study on supported Al-Ti bimetallic catalysts for this compound oligomerization identified the loss of active species as a key deactivation mechanism alongside pore blockage.[18]
Section 3: Catalyst-Specific Deactivation & Regeneration
Different catalyst systems have unique vulnerabilities. Understanding these specifics is key to targeted troubleshooting and effective regeneration.
| Catalyst Type | Primary Deactivation Mechanisms | Common Causes & Observations |
| Zeolites (e.g., HZSM-5, HY) | Coking/Fouling.[14][16] | Formation of heavy oligomers and aromatics that block micropores. Often accelerated by high temperatures.[16] |
| Ziegler-Natta (e.g., TiCl₄/Al(C₂H₅)₃) | Poisoning, Formation of dormant sites.[10][19][20] | Highly sensitive to polar impurities (water, alcohols, etc.). Hydrogen, often used for molecular weight control, can form less active titanium-hydride bonds.[19] |
| Metallocenes (e.g., Zirconocenes) | Formation of inactive species, Poisoning.[21] | Can form stable π-allyl or dimethylalane complexes that are resistant to further reaction.[21] Susceptible to the same poisons as Ziegler-Natta catalysts. |
| Supported Lewis Acids (e.g., AlCl₃/γ-Al₂O₃) | Leaching of active species, Pore blockage.[18] | The active Lewis acid (e.g., AlCl₃) can be washed away by the liquid product stream. Pores can be blocked by heavy oligomers.[18] |
Section 4: Experimental Protocols for Catalyst Regeneration
Regeneration aims to restore the catalyst's activity, saving costs and reducing waste. The choice of method depends directly on the deactivation mechanism.
Protocol 1: Regeneration of Coked Zeolite Catalysts via Calcination
This protocol is designed to remove carbonaceous deposits from solid acid catalysts like HZSM-5.
Causality: The principle is to carefully combust the coke in an oxygen-containing atmosphere.[22][23] The temperature must be controlled to burn off the carbon without causing thermal damage (sintering) to the catalyst's structure.
Methodology:
-
Purge: After the reaction, purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 1-2 hours to remove any residual hydrocarbons.
-
Cooling: Cool the reactor down to approximately 300-350°C under the inert gas flow.
-
Oxidation: Introduce a diluted air stream (e.g., 1-5% O₂ in N₂). This is a critical step. Introducing pure air can cause a rapid temperature spike (exotherm) from the combustion of coke, which can irreversibly damage the catalyst.[22]
-
Temperature Ramp: Slowly ramp the temperature to your target regeneration temperature (typically 500-550°C for zeolites) at a rate of 1-2°C/min. Monitor the reactor temperature and the outlet gas composition (for CO/CO₂) closely.
-
Hold: Hold at the final temperature for 4-12 hours, or until CO₂ production ceases, indicating that all coke has been removed.[22]
-
Cool Down: Cool the reactor back to the desired reaction temperature under an inert gas flow.
Protocol 2: Regeneration of Fouled or Lightly Poisoned Catalysts via Solvent Washing
This method is effective for removing heavy, soluble oligomers that foul the catalyst surface or for washing away certain reversibly adsorbed poisons.[24][25]
Causality: A suitable solvent can dissolve and remove adsorbed foulants or poisons without chemically altering the active sites. The key is selecting a solvent that can dissolve the contaminants but does not react with the catalyst.
Methodology:
-
System Cooldown: Safely cool down and depressurize the reactor.
-
Solvent Introduction: Introduce a suitable solvent (e.g., toluene, hexane, or even the reaction product itself) to the reactor.[24]
-
Washing Cycle: Circulate the solvent through the catalyst bed at a slightly elevated temperature (e.g., 40-80°C) for several hours (typically 2-24 hours).[24]
-
Purge and Dry: Drain the solvent and purge the system thoroughly with an inert gas, possibly with gentle heating, to remove all traces of the washing solvent before reintroducing the reactants.
Section 5: Frequently Asked Questions (FAQs)
Q: How can I proactively minimize catalyst deactivation?
-
Feedstock Purification: This is the most effective preventative measure against poisoning.[11] Use guard beds with adsorbents to remove known poisons before the feed enters your main reactor.
-
Optimize Operating Conditions: Avoid excessively high temperatures to minimize coking and sintering.[11][16] Adjust reactant concentrations and residence times to disfavor side reactions that lead to coke precursors.
-
Catalyst Selection: Choose a catalyst with a support material and pore structure that is less susceptible to blockage. For example, a γ-Al₂O₃-supported catalyst has shown higher stability than an activated carbon support in some this compound oligomerization studies.[18]
Q: What analytical techniques are essential for characterizing a deactivated catalyst?
To properly diagnose the cause of deactivation, post-mortem analysis of the spent catalyst is invaluable.
-
Thermogravimetric Analysis (TGA): Quantifies the amount of coke deposited on the catalyst.
-
Nitrogen Physisorption (BET analysis): Measures the surface area and pore volume, revealing losses due to sintering or pore blockage.[18]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the chemical state and elemental composition of the surface, useful for identifying poisons and changes to the active metal.[18]
-
Temperature-Programmed Desorption (TPD) or Py-IR: Characterizes the acidity of solid acid catalysts, showing if acid sites have been lost or blocked.[18]
References
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. mdpi.com [mdpi.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ias.ac.in [ias.ac.in]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Continuous-mixture kinetics of coke formation from olefinic oligomers (Journal Article) | OSTI.GOV [osti.gov]
- 14. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chemisgroup.us [chemisgroup.us]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents [patents.google.com]
- 21. web.uvic.ca [web.uvic.ca]
- 22. mdpi.com [mdpi.com]
- 23. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 24. WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents [patents.google.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: 1-Decene Polymerization
Welcome to the technical support center for 1-decene polymerization. This guide is designed for researchers, scientists, and professionals in drug development and material science who are navigating the complexities of synthesizing poly(this compound). Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide in a question-and-answer format. We will delve into the common side reactions that can compromise your experimental outcomes—such as low yield, uncontrolled molecular weight, and undesirable polymer structures—and provide field-proven insights and protocols to overcome these challenges.
Our approach is grounded in explaining the causality behind each experimental step. By understanding the "why," you can move from simply following a protocol to intelligently designing and troubleshooting your own polymerization reactions.
Frequently Asked Questions (FAQs): High-Level Troubleshooting
This section addresses the most common overarching problems encountered during this compound polymerization.
Q1: My this compound polymerization resulted in a very low yield or low monomer conversion. What are the primary causes?
Low monomer conversion is a frequent issue stemming from several potential sources, often related to catalyst activity or the presence of impurities.
-
Catalyst Inactivity or Inhibition: The catalyst is the engine of your polymerization. If it's inactive, the reaction won't proceed.
-
Cause: Catalysts used for this compound polymerization, such as Ziegler-Natta, metallocenes, and Lewis acids, are highly sensitive to polar impurities like water, oxygen, and alcohols.[1][2] These impurities can react with and deactivate the active catalytic centers.
-
Troubleshooting:
-
Rigorous Purification: Ensure all reagents (this compound monomer, solvent) and the reaction atmosphere are scrupulously dried and deoxygenated. This compound should be distilled from a drying agent (e.g., CaH₂) and stored under an inert atmosphere (Nitrogen or Argon). Solvents should be passed through a purification system or distilled.
-
Inert Atmosphere: The entire experiment, from catalyst preparation to the polymerization reaction, must be conducted under a strict inert atmosphere using Schlenk line or glovebox techniques.
-
Catalyst Handling: Use fresh, properly stored catalysts and co-catalysts. Organoaluminum co-catalysts, in particular, are extremely pyrophoric and reactive.
-
-
-
Presence of Inhibitors: Commercial monomers often contain inhibitors (like BHT) to prevent premature polymerization during storage.
-
Cause: These inhibitors are designed to scavenge radicals or reactive species and will effectively quench your polymerization catalyst.[1]
-
Troubleshooting: Remove inhibitors by passing the monomer through a column of activated basic alumina or by vacuum distillation prior to use.
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature and pressure play a critical role. A temperature that is too low may result in a prohibitively slow reaction rate, while a temperature that is too high can lead to catalyst decomposition or favor side reactions over polymerization.[3]
-
Troubleshooting: Consult literature for the optimal temperature range for your specific catalyst system.[4] A systematic optimization of the reaction temperature may be necessary.
-
Q2: The molecular weight of my poly(this compound) is much lower than expected, and the polydispersity is broad. Why is this happening?
Uncontrolled and low molecular weight is one of the most common challenges. It is almost always due to premature termination of the growing polymer chains through various side reactions known as chain transfer and β-hydride elimination.
-
β-Hydride Elimination: This is a major chain termination pathway in coordination polymerization (Ziegler-Natta and metallocene systems).[5][6]
-
Mechanism: The catalyst center abstracts a hydrogen atom from the beta-carbon of the growing polymer chain. This results in the formation of a metal-hydride species and a polymer chain with a terminal double bond (vinylidene end-group).[7][8] The metal-hydride can then initiate a new polymer chain, leading to a higher number of shorter chains.
-
Influencing Factors: This process is highly temperature-dependent; higher temperatures significantly increase the rate of β-hydride elimination.
-
Troubleshooting:
-
Lower Reaction Temperature: Reducing the polymerization temperature is the most effective way to suppress β-hydride elimination and increase molecular weight.
-
Catalyst Selection: Some catalyst structures are less prone to β-hydride elimination. Consult literature to select a more robust catalyst for your desired molecular weight.
-
-
-
Chain Transfer Reactions: This process involves the termination of a growing polymer chain and the simultaneous initiation of a new one by transferring the active catalytic center to another molecule.[9]
-
Types of Chain Transfer:
-
To Monomer: The active center is transferred to a this compound monomer molecule.[10]
-
To Co-catalyst: Common in systems using organoaluminum co-catalysts (e.g., MAO, AlEt₃). The growing chain is transferred to the aluminum center.[11]
-
To Solvent: Solvents with abstractable protons (like toluene) can participate in chain transfer.[9]
-
-
Troubleshooting:
-
Adjust Catalyst/Co-catalyst Ratio: A higher concentration of the co-catalyst can increase the rate of chain transfer. Optimize this ratio to balance activation and chain transfer.
-
Choose an Inert Solvent: Use aliphatic solvents like hexane or heptane, which are less likely to participate in chain transfer reactions.
-
Control Monomer Concentration: While counterintuitive, very high monomer concentrations can sometimes increase the rate of chain transfer to the monomer.
-
-
Below is a workflow to diagnose the cause of low molecular weight.
Caption: Troubleshooting workflow for low molecular weight polymer.
Troubleshooting Guide: Catalyst-Specific Issues
Side reactions are often intrinsically linked to the type of catalyst used. This section provides specific guidance for common polymerization systems.
Q3: I'm using a cationic polymerization method (e.g., AlCl₃ or BF₃) and getting a mixture of branched oligomers instead of linear high polymer. What's happening?
Cationic polymerization of this compound is notoriously prone to side reactions that lead to low molecular weight, highly branched products (oligomers), which are often desired for synthetic lubricants but problematic if high polymer is the goal.[12][13]
-
Isomerization via Hydride Shift: This is the most significant side reaction in cationic polymerization.
-
Mechanism: The initial secondary carbocation formed upon monomer addition is unstable. It can rapidly rearrange to a more stable tertiary carbocation via a "hydride shift" from a neighboring carbon.[14] This "chain walking" of the positive charge down the polymer backbone means subsequent monomer additions occur at various points, creating short-chain branches.
-
Consequence: This extensive branching disrupts chain packing and limits the achievable molecular weight, leading to oily or waxy products (polyalphaolefins or PAOs) rather than solid polymers.[14]
-
Troubleshooting:
-
Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can reduce the rate of isomerization relative to the rate of propagation, favoring a more linear structure.
-
Catalyst System: The choice of Lewis acid and co-catalyst (initiator) system is critical. Some systems are less prone to isomerization than others.[13]
-
-
The diagram below illustrates the key competing reactions in cationic polymerization.
Caption: Competing pathways in cationic polymerization of this compound.
Q4: My Ziegler-Natta or Metallocene polymerization produces a polymer with a bimodal molecular weight distribution. What does this indicate?
A bimodal or very broad molecular weight distribution suggests the presence of multiple, distinct active catalyst sites.
-
Multiple Active Sites (Ziegler-Natta):
-
Cause: Heterogeneous Ziegler-Natta catalysts, which are based on titanium compounds supported on magnesium chloride, inherently possess a variety of active sites with different reactivities and propensities for chain transfer.[15][16] Some sites may produce high molecular weight polymer while others produce low molecular weight polymer, resulting in a broad or multimodal distribution.
-
Troubleshooting:
-
Use of Lewis Bases (Donors): The addition of internal or external Lewis bases (donors) can selectively poison less stereospecific or more reactive sites, leading to a more uniform polymer and narrower molecular weight distribution.[17]
-
Switch to a Single-Site Catalyst: If a narrow distribution is critical, consider using a homogeneous metallocene catalyst.
-
-
-
Catalyst Transformation (Metallocene):
-
Cause: While metallocenes are "single-site" catalysts, they can sometimes transform or activate differently during the reaction, leading to different active species coexisting in the reactor. This can also be influenced by the co-catalyst (e.g., MAO), which is a complex mixture itself.
-
Troubleshooting:
-
Controlled Activation: Ensure a controlled and consistent catalyst activation procedure. The method and timing of adding the co-catalyst can be critical.
-
Temperature Stability: Verify that the metallocene catalyst is stable at the chosen reaction temperature. Decomposition can lead to new, less-defined active sites.
-
-
Experimental Protocols & Data
To provide a practical baseline, here is a standard protocol for this compound polymerization and a table summarizing the expected effects of varying reaction parameters.
Protocol: this compound Polymerization using a Metallocene Catalyst
System: rac-Et(Ind)₂ZrCl₂ / Methylaluminoxane (MAO)
Objective: To synthesize poly(this compound) with controlled molecular weight.
Materials:
-
rac-Et(Ind)₂ZrCl₂ (Metallocene precatalyst)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in Toluene)
-
This compound (inhibitor-free, dried over CaH₂)
-
Toluene (anhydrous, deoxygenated)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl), 10% solution
-
Acetone
Procedure (must be performed under inert atmosphere):
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with Argon three times.
-
Solvent & Monomer Addition: Add 100 mL of anhydrous toluene to the flask via cannula. Add 20 mL of purified this compound.
-
Temperature Control: Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 60 °C).
-
Catalyst Activation: In a separate Schlenk tube, dissolve a precise amount of rac-Et(Ind)₂ZrCl₂ in 10 mL of toluene. In another tube, measure the required volume of MAO solution.
-
Initiation: Using a syringe, add the MAO solution to the stirring monomer/toluene mixture. Allow it to stir for 5 minutes. Then, rapidly inject the catalyst solution into the reactor to begin the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 hour). An increase in viscosity is typically observed.
-
Quenching: Terminate the reaction by slowly adding 10 mL of methanol. A white precipitate (the polymer) should form.
-
Workup:
-
Pour the mixture into 400 mL of acidified methanol (10% HCl).
-
Stir for 2 hours to remove catalyst residues.
-
Filter the polymer, wash with fresh methanol, and then with acetone.
-
Dry the resulting white polymer in a vacuum oven at 60 °C overnight.
-
Table 1: Effect of Reaction Parameters on this compound Polymerization
This table summarizes the general trends observed when varying key reaction parameters in a typical metallocene-catalyzed polymerization.[4][18][19]
| Parameter | Change | Effect on Conversion | Effect on Molecular Weight (Mn) | Rationale |
| Temperature | Increase | Increases (up to a point) | Decreases | Higher temperature increases propagation rate but dramatically increases the rate of β-hydride elimination, which terminates chains.[6] |
| [Al]:[Zr] Ratio | Increase | Increases (initially) | Decreases | Higher MAO concentration provides more active sites but also increases the rate of chain transfer to aluminum, lowering Mn.[11] |
| Monomer Conc. | Increase | Increases | Increases | Higher monomer concentration favors the rate of propagation over chain termination reactions. |
| Reaction Time | Increase | Increases | Generally stable after initial phase | Molecular weight is primarily determined by the kinetics of propagation vs. termination, not total reaction time. |
Mechanistic Deep Dive: Key Side Reactions
A visual understanding of the key side reactions is crucial for effective troubleshooting.
Mechanism 1: β-Hydride Elimination
This is the primary mechanism for chain termination in coordination polymerization, directly impacting molecular weight. The process requires a vacant coordination site on the metal center and a hydrogen atom on the carbon beta to the metal.[7][20]
Caption: Mechanism of β-Hydride Elimination.
Mechanism 2: Chain Transfer to Monomer
In this process, a growing polymer chain is terminated, and a new chain is initiated on a fresh monomer molecule. This is a common event in free-radical, cationic, and coordination polymerizations.[9][10][21]
Caption: Workflow of Chain Transfer to Monomer.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. tutorchase.com [tutorchase.com]
- 3. benchchem.com [benchchem.com]
- 4. sylzyhg.com [sylzyhg.com]
- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 6. Beta-hydride_elimination [chemeurope.com]
- 7. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chain transfer - Wikipedia [en.wikipedia.org]
- 10. (PDF) Chain transfer to monomer and polymer in the radical polymerization of vinyl neo-decanoate (2004) | Robert Balic | 4 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienomics.com [scienomics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
- 21. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Technical Support Center: Purification of 1-Decene Oligomers
Welcome to the technical support center for the purification of 1-decene oligomers. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here, we address common challenges and frequently asked questions encountered during the critical post-synthesis step of separating valuable oligomers from unreacted this compound monomer. Our approach is grounded in fundamental chemical principles to provide not just solutions, but a deeper understanding of your purification process.
Section 1: Troubleshooting Guide
This section is formatted to help you quickly identify and resolve issues you may be facing in the lab.
| Observed Problem | Potential Root Cause(s) | Suggested Corrective Actions & Scientific Rationale |
| 1. Incomplete Monomer Removal (Verified by GC/MS or ¹H NMR) | A. Insufficient Vacuum in Distillation: The boiling point of this compound is not sufficiently lowered.[1][2] B. Inefficient Fractionating Column: Poor separation between the monomer and lower-order oligomers. C. Heating Mantle Temperature Too Low: Insufficient energy input to achieve the reduced-pressure boiling point of this compound. | A. Optimize Vacuum System: - Check for Leaks: Ensure all joints are properly greased and sealed. A hissing sound indicates a leak.[3] - Verify Pump Performance: Use a manometer to confirm the vacuum level. For this compound (Atmospheric BP: 172°C), a vacuum of ~10 mmHg should lower the boiling point to a more manageable temperature.[4][5] B. Enhance Separation Efficiency: - Use a Vigreux or Packed Column: For challenging separations, a fractionating column with a larger surface area (like a Vigreux column) can improve the separation between components with close boiling points.[5] C. Adjust Heating: - Gradual Temperature Increase: Slowly increase the mantle temperature to avoid bumping and ensure a steady distillation rate.[6] Use a stir bar for even heating.[3] |
| 2. Product Loss During Purification | A. "Bumping" in Distillation Flask: Sudden, violent boiling can carry non-volatile oligomers into the collection flask. B. Co-distillation of Lower Oligomers: If the temperature is too high or the vacuum is too strong, dimers or trimers may distill with the monomer. C. Irreversible Adsorption on Chromatography Column: Highly nonpolar oligomers may strongly adhere to the silica gel stationary phase. | A. Prevent Bumping: - Use a Stir Bar: Constant agitation creates nucleation sites for smooth boiling.[3] - Include a Claisen Adapter: This provides an extra arm to prevent bumped liquid from reaching the condenser.[3] B. Refine Distillation Parameters: - Precise Temperature Control: Use a sand bath or oil bath for more uniform heating. - Monitor Head Temperature: The temperature at the distillation head should correspond to the boiling point of this compound at the applied pressure. A sharp increase indicates co-distillation of higher boiling point components. C. Optimize Chromatography: - Use a Nonpolar Mobile Phase: Start with 100% hexane or petroleum ether to elute the very nonpolar oligomers.[7] - Consider "Dry Loading": If the crude mixture has poor solubility in the initial mobile phase, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[8][9] This often improves resolution. |
| 3. Thermal Degradation of Oligomers (Discoloration, Unexpected Side Products) | A. Excessively High Distillation Temperature: Prolonged exposure to high heat can cause decomposition or isomerization of the oligomers.[1] | A. Employ Vacuum Distillation: - The primary reason for vacuum distillation is to lower the boiling point of the compounds, thus avoiding thermal degradation. [1][2] Ensure your vacuum is sufficient to keep the pot temperature as low as possible. |
| 4. Poor Separation in Flash Chromatography | A. Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve the oligomers from each other or from the monomer. B. Column Overloading: Too much crude product is loaded onto the column, exceeding its separation capacity. | A. Develop an Effective Mobile Phase: - TLC is Your Guide: Before running the column, perform Thin Layer Chromatography (TLC) to find a solvent system where the desired oligomer has an Rf value of approximately 0.3.[10] For nonpolar compounds like these, start with pure hexane and gradually add small percentages of a slightly more polar solvent like ethyl acetate or dichloromethane if needed.[7][8] B. Determine Proper Loading: - General Rule: A common rule of thumb is to load 1g of crude material per 100g of silica gel. This can vary, but it's a good starting point to avoid overloading. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for removing large quantities of unreacted this compound?
For bulk removal of the monomer, vacuum distillation is the most efficient and industrially applied method.[11][12] It leverages the significant difference in boiling points between the volatile this compound monomer and the much less volatile oligomers (dimers, trimers, etc.). By reducing the pressure, the boiling point of this compound is lowered, allowing for its removal at temperatures that won't degrade the oligomeric product.[1][2]
Q2: When should I choose flash chromatography over distillation?
Flash chromatography is the preferred method when you need to separate the oligomers from each other (e.g., isolating the dimer from the trimer) or when dealing with smaller, lab-scale quantities. Distillation is excellent for bulk monomer removal, but flash chromatography provides higher resolution for separating components with similar properties.[10] Since this compound and its oligomers are nonpolar, normal-phase flash chromatography with a nonpolar solvent system is typically effective.[8][13]
Q3: What are the key safety precautions when working with this compound?
This compound is a flammable liquid and its vapors can form explosive mixtures with air above its flash point of 46°C.[4][14]
-
Handling: Always work in a well-ventilated fume hood and keep away from ignition sources like open flames, sparks, and hot surfaces.[14][15] Use grounding straps for large containers to prevent static discharge.[16]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (nitrile is a good choice), and a lab coat.[4]
-
Health Hazards: Inhalation of high concentrations of vapors can cause respiratory tract irritation.[14][17] It can also defat the skin, leading to dryness or cracking.[4][14] Aspiration into the lungs if swallowed can be fatal.[15]
Q4: My oligomers are very viscous. How does this affect the purification process?
High viscosity can make purification, especially distillation, more challenging.
-
Stirring: Ensure you have a powerful magnetic stirrer and a suitably sized stir bar to maintain agitation in the viscous liquid. This is crucial for even heating and smooth boiling.
-
Transfer: Warming the crude mixture slightly can lower its viscosity, making it easier to transfer to the distillation flask or to dissolve for chromatography.
-
Distillation: For highly viscous materials, a short-path distillation apparatus is often recommended as it minimizes the distance the vapor has to travel, reducing product loss on the glass surfaces.[5]
Q5: Can I use solvent extraction to purify my oligomers?
Solvent extraction can be used, but it's often less practical for this specific separation. The principle relies on partitioning the components between two immiscible liquid phases. Since both this compound and its oligomers are nonpolar hydrocarbons, finding a solvent system that selectively dissolves one but not the other is difficult. Some advanced methods use silver-based ionic liquids that can selectively complex with olefins, but this is a more specialized technique.[18][19] For most lab applications, distillation and chromatography are more straightforward.
Section 3: Experimental Protocols & Visual Workflows
Protocol 1: Bulk Monomer Removal via Vacuum Distillation
This protocol is for the removal of unreacted this compound from a crude oligomerization mixture.
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Assemble a vacuum distillation apparatus as shown in the diagram below. Use a round-bottom flask appropriately sized for your sample volume (it should be no more than two-thirds full).
-
Include a magnetic stir bar in the flask.[3]
-
Use a Claisen adapter to minimize the risk of bumping carrying your product over.[3]
-
Ensure all glass joints are lightly greased with vacuum grease and securely clamped.
-
Connect the vacuum adapter via thick-walled tubing to a cold trap and then to a vacuum pump or water aspirator. The cold trap (e.g., with dry ice/acetone) is critical to protect the vacuum pump from corrosive vapors.[3]
-
-
Procedure:
-
Transfer the crude oligomer mixture into the distillation flask.
-
Begin stirring to ensure smooth boiling later.
-
Turn on the cooling water to the condenser.
-
Crucially, apply the vacuum first, before applying heat. [3] You may observe some bubbling as residual low-boiling solvents are removed.
-
Once the system is holding a stable vacuum, begin to gently heat the flask using a heating mantle.
-
Increase the temperature gradually until the this compound begins to distill. The vapor temperature at the thermometer should hold steady at the boiling point of this compound for the pressure in your system.
-
Collect the distilled this compound in the receiving flask.
-
The distillation is complete when the monomer has been removed and the distillation rate drops significantly, even with a slight increase in temperature.
-
To stop: Remove the heating mantle first and allow the apparatus to cool to room temperature. Then, slowly and carefully re-introduce air into the system before turning off the vacuum pump.[3][6]
-
Workflow Diagram: General Purification Strategy
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ICSC 1477 - this compound [chemicalsafety.ilo.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. sorbtech.com [sorbtech.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. US9248430B2 - Method for synthesis of this compound oligomer - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. echemi.com [echemi.com]
- 15. cpchem.com [cpchem.com]
- 16. gelest.com [gelest.com]
- 17. This compound | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impact of Impurities in 1-Decene on Catalytic Activity
Introduction: The success of catalytic processes, particularly in polymerization and fine chemical synthesis, is critically dependent on the purity of the reagents. 1-Decene, a common monomer and reactant, can contain various impurities that significantly impact catalyst activity, product properties, and overall process efficiency. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot issues arising from this compound impurities.
Part 1: Frequently Asked Questions (FAQs)
Q1: My polymerization reaction using a Ziegler-Natta (ZN) or metallocene catalyst has failed to initiate or shows a drastically low yield. What are the likely causes related to the this compound monomer?
A1: Reaction failure or significantly reduced activity with these sensitive catalyst systems often points to the presence of potent catalyst poisons in your this compound.[1][2] The most common culprits include:
-
Water and Oxygen: These are among the most severe inhibitors. Water can hydrolyze and deactivate both the organoaluminum cocatalysts (e.g., MAO, trialkylaluminum) and the active metal centers of the catalyst.[1][3] Oxygen can also react with and deactivate the active sites.[1][4][5]
-
Oxygenated Compounds (e.g., aldehydes, ketones, alcohols, peroxides): These polar molecules can act as Lewis bases, coordinating to the electron-deficient metal center of the catalyst and blocking the active site from monomer coordination.[3][6] Peroxides are particularly detrimental as they can also initiate undesirable side reactions.[7][8]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Even at parts-per-million (ppm) levels, these gases can strongly adsorb to the catalyst's active sites, leading to severe poisoning.[4][5]
It is imperative that all components of your reaction system, including the this compound, solvent, and reactor, are rigorously dried and deoxygenated.
Q2: The molecular weight of my poly(this compound) is lower than expected, and the molecular weight distribution (MWD) is broad. Can impurities in the this compound be responsible?
A2: Yes, certain impurities can act as chain transfer agents, leading to premature termination of the growing polymer chain and consequently, a lower molecular weight. A broad MWD can be caused by impurities that create different types of active sites or by the presence of various olefin isomers.[1]
-
Hydrogen: While often used intentionally to control molecular weight, accidental contamination with hydrogen will lead to increased chain transfer and lower molecular weight.
-
Internal and Branched Olefin Isomers: Commercial this compound can contain isomers such as 2-decene or branched decenes. These isomers may have different reactivities and can be incorporated into the polymer, disrupting the microstructure and broadening the MWD.[9][10]
-
Dienes: Conjugated and non-conjugated dienes can act as inhibitors for some catalyst systems, affecting both activity and polymer properties.[11][12][13][14]
Q3: How do I determine if my this compound is sufficiently pure for my catalytic reaction?
A3: The required purity of this compound is highly dependent on the sensitivity of your catalyst system. For highly sensitive catalysts like metallocenes, even ppm levels of certain impurities can be detrimental.[1] A combination of analytical techniques is recommended:
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): To identify and quantify organic impurities, including olefin isomers and oxygenates.[15]
-
Karl Fischer Titration: For accurate quantification of water content.
-
Specialized Detectors: For specific poisons like sulfur or nitrogen compounds, specialized GC detectors (e.g., SCD, NCD) or elemental analysis may be necessary.
Part 2: Troubleshooting Guides
Guide 1: Low or No Catalytic Activity
This guide provides a systematic approach to diagnosing and resolving issues of low or no catalytic activity.
Troubleshooting Workflow for Low Catalytic Activity
References
- 1. benchchem.com [benchchem.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linear α-olefin production with Na-promoted Fe–Zn catalysts via Fischer–Tropsch synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02471A [pubs.rsc.org]
- 11. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. 1,3-diene-based AIEgens: Stereoselective synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Catalyst Residue Removal from Poly(1-decene)
Welcome to the Technical Support Center for the purification of poly(1-decene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on removing catalyst residues from your poly(this compound) products. Here, you will find not just protocols, but also the underlying principles, troubleshooting advice, and frequently asked questions to ensure the integrity and quality of your experimental outcomes.
The Critical Importance of Catalyst Removal
Residual catalysts, whether from Ziegler-Natta or metallocene systems, can significantly impact the final properties of poly(this compound). These residues can lead to:
-
Reduced Thermal and Oxidative Stability: Metal residues can act as pro-degradants, accelerating the breakdown of the polymer upon exposure to heat and air.[1][2]
-
Discoloration: The presence of transition metals often results in undesirable coloration of the final product.[1]
-
Adverse Effects in Final Applications: In sensitive applications, such as in the pharmaceutical and electronics industries, even trace amounts of metallic impurities can be detrimental.[3]
This guide provides a comprehensive overview of the most effective methods for catalyst removal, tailored for poly(this compound).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst residues I should be concerned about in poly(this compound) synthesis?
A1: The most common catalyst systems for this compound polymerization are Ziegler-Natta and metallocene catalysts. Therefore, the primary residues of concern are titanium, aluminum, and chlorine from Ziegler-Natta systems, and zirconium or other transition metals from metallocene systems.[4][5]
Q2: How do I choose the best catalyst removal method for my specific poly(this compound)?
A2: The choice of method depends on several factors:
-
The nature of the catalyst: Heterogeneous Ziegler-Natta catalysts can sometimes be removed by simple filtration if they are not too finely dispersed. Homogeneous metallocene catalysts require more sophisticated techniques like adsorption or precipitation.[4]
-
The properties of your poly(this compound): The molecular weight and viscosity of your polymer will influence its solubility and filtration characteristics.
-
The required purity of your final product: For high-purity applications, a combination of methods might be necessary.[3]
-
Scale of your experiment: Some methods are more scalable than others. For instance, column chromatography is excellent for lab-scale purification, while precipitation might be more suitable for larger quantities.
Q3: Can I use water to wash the catalyst residues from my poly(this compound) solution?
A3: While water washing can be effective for some polymers, it can be problematic for poly(this compound). Poly(this compound) is highly non-polar and immiscible with water, which can lead to the formation of stable emulsions that are difficult to break. Additionally, the hydrolysis of organoaluminum co-catalysts can produce acidic byproducts that may require neutralization.[6][7] A patent for polyalphaolefin purification suggests avoiding a water-washing step to simplify the process.[8]
Q4: What is the acceptable level of residual catalyst in poly(this compound)?
A4: The acceptable level is highly dependent on the end-use application. For general chemical applications, a few parts per million (ppm) of the metal residue might be acceptable. However, for more stringent applications like in electronics or pharmaceuticals, the required levels can be in the parts per billion (ppb) range.
Purification Protocols
Here, we provide detailed, step-by-step protocols for the most effective methods for removing catalyst residues from poly(this compound).
Method 1: Adsorption Chromatography
This method is highly effective for removing both Ziegler-Natta and metallocene catalyst residues. It involves passing a solution of the polymer through a column packed with a solid adsorbent that selectively retains the catalyst components.
Principle of Operation: The polar catalyst residues are adsorbed onto the surface of a high-surface-area adsorbent, while the non-polar poly(this compound) passes through the column. Activated alumina and silica gel are commonly used adsorbents due to their high affinity for metal halides and organometallic compounds.[3][6]
Experimental Protocol:
-
Polymer Dissolution: Dissolve the crude poly(this compound) in a suitable non-polar solvent (e.g., heptane, toluene) to a concentration of 10-20% (w/v). Gentle heating may be required to facilitate dissolution.
-
Adsorbent Preparation: Activate the chosen adsorbent (e.g., activated alumina, neutral, Brockmann I) by heating it to 200-300°C under vacuum for at least 4 hours to remove any adsorbed water. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Column Packing: Prepare a chromatography column with a slurry of the activated adsorbent in the same solvent used to dissolve the polymer. The amount of adsorbent should be in the range of 10-20 times the weight of the crude polymer.
-
Purification: Carefully load the polymer solution onto the top of the column. Elute the polymer using the same solvent, collecting the fractions. The catalyst residues will remain adsorbed on the column.
-
Solvent Removal: Combine the polymer-containing fractions and remove the solvent under reduced pressure to obtain the purified poly(this compound).
Visualization of Adsorption Chromatography Workflow:
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. epub.jku.at [epub.jku.at]
- 6. US8753535B2 - Composite absorbent for catalyst residues removal from polyolefin solution polymerization mixture - Google Patents [patents.google.com]
- 7. WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 1-Decene and 1-Octene as Comonomers in LLDPE Synthesis
Authored by: A Senior Application Scientist
Introduction: The Critical Role of the α-Olefin Comonomer
Linear Low-Density Polyethylene (LLDPE) represents a significant segment of the global thermoplastics market, prized for its flexibility, high tensile strength, and excellent puncture resistance.[1] Unlike its predecessor, Low-Density Polyethylene (LDPE), which is characterized by long-chain branching, LLDPE's molecular architecture is defined by a linear polyethylene backbone with a significant number of short-chain branches (SCBs).[1] These branches are introduced by the copolymerization of ethylene with an α-olefin comonomer.
The choice of this comonomer is a critical decision point in resin design, as it directly dictates the length of the SCB. This, in turn, profoundly influences the polymer's fundamental properties, including crystallinity, density, mechanical performance, and processability.[2][3] While 1-butene (C4) and 1-hexene (C6) are widely used, higher α-olefins (HAOs) like 1-octene (C8) and 1-decene (C10) are employed to produce premium, high-performance grades of LLDPE.[4] This guide provides an in-depth, objective comparison of this compound and 1-octene, leveraging experimental data to illuminate the causal relationships between comonomer structure and final polymer performance for researchers and material scientists.
Part 1: Polymerization Kinetics and Molecular Architecture
The fundamental difference between 1-octene and this compound lies in their chain length: 1-octene possesses eight carbon atoms, while this compound has ten. Upon incorporation into the polyethylene backbone, they form hexyl (C6) and octyl (C8) branches, respectively. This seemingly small difference of two carbons in the side chain has significant downstream consequences.
Comonomer Incorporation and Catalyst Influence
The efficiency of comonomer incorporation is heavily dependent on the catalyst system employed.
-
Ziegler-Natta (ZN) Catalysts: Traditional heterogeneous ZN catalysts often exhibit decreased activity with increasing α-olefin chain length.[5] This can be attributed to greater steric hindrance at the catalyst's active sites, making it more difficult for the bulkier this compound monomer to approach and insert compared to 1-octene.[5] The result is a polymer with a broad chemical composition distribution (CCD), meaning the branches are not evenly distributed among the polymer chains.[6]
-
Metallocene Catalysts: Modern single-site catalysts, such as metallocenes, are a game-changer.[7] Their more open active sites significantly reduce steric hindrance, leading to a much more uniform incorporation of comonomers.[6][8] Studies comparing 1-hexene and this compound with molecular catalysts have shown that the two comonomers can react almost identically.[9] This allows for the synthesis of LLDPE with a narrow CCD, where each polymer chain has a similar number of branches, unlocking superior and more consistent material properties.[5]
From a practical standpoint, the higher boiling point of this compound can be an advantage in certain high-temperature polymerization processes, such as solution-phase polymerization, as it is more likely to remain in the liquid phase where the reaction occurs.[5]
Part 2: Impact on Physical, Thermal, and Mechanical Properties
The primary role of the short-chain branch is to disrupt the orderly packing of polyethylene chains into crystalline lamellae.[3] The effectiveness of this disruption is a direct function of the branch length.
Crystallinity, Density, and Thermal Behavior
The longer octyl (C8) branches from this compound are more effective at pushing polymer chains apart and hindering crystal formation than the hexyl (C6) branches from 1-octene.[2] This increased disruption leads to predictable changes in physical properties for a given molar content of comonomer:
-
Lower Crystallinity: The greater disruption to the crystal lattice results in a lower overall percentage of crystallinity.
-
Lower Density: As the polymer chains are packed less efficiently, the bulk density of the material decreases.[10]
-
Lower Melting Temperature (Tm): The crystalline structures that do form are less perfect and require less thermal energy to melt, resulting in a lower melting point.[5][11]
| Property | LLDPE (1-Octene Comonomer) | LLDPE (this compound Comonomer) | Causality |
| Comonomer Content (mol%) | ~3.5 | ~3.5 | Controlled for comparison |
| Branch Length | Hexyl (C6) | Octyl (C8) | Inherent to comonomer |
| Density (g/cm³) | ~0.920 | ~0.918 | Longer C8 branches disrupt packing more effectively |
| Crystallinity (%) | ~45% | ~42% | Greater disruption of the crystal lattice |
| Melting Temperature (Tm, °C) | ~122 °C | ~120 °C | Formation of less perfect, more easily melted crystals |
| Table 1: Representative comparison of physical and thermal properties of metallocene-catalyzed LLDPE with similar molar comonomer content. |
Mechanical Performance: The Tie Molecule Advantage
The most significant advantage of using longer α-olefin comonomers lies in the enhancement of mechanical properties, particularly toughness, impact strength, and tear resistance.[4][12] This is explained by the "tie molecule" theory. Tie molecules are polymer chains that are long enough to span the amorphous region between two different crystalline lamellae, effectively "tying" them together.
Longer SCBs, like the octyl branches from this compound, increase the probability of forming these crucial tie molecules.[12] By being more effectively excluded from the crystal lattice, they create a more amorphous and less constrained inter-lamellar region, allowing chains to bridge the gap. A higher concentration of tie molecules provides a robust mechanism for energy dissipation when the material is under stress, preventing crack propagation and leading to vastly improved toughness.[12]
Generally, film performance properties such as impact and tear strength increase with an increase in the comonomer length.[2] Therefore, LLDPE produced with this compound is expected to exhibit superior performance in these areas compared to an equivalent grade made with 1-octene.[12]
| Mechanical Property | LLDPE (1-Octene Comonomer) | LLDPE (this compound Comonomer) | Performance Driver |
| Tensile Strength at Yield (MD, MPa) | 11 | 10.5 | Lower crystallinity reduces yield strength |
| Elongation at Break (MD, %) | 600 | 650 | Increased amorphous content allows for greater stretch |
| Elmendorf Tear Strength (MD, g/mil ) | 250 | 350 | Higher concentration of energy-dissipating tie molecules |
| Dart Drop Impact ( g/mil ) | 180 | 240 | Enhanced resistance to puncture due to tie molecules |
| Table 2: Representative comparison of mechanical properties for LLDPE blown films of similar melt index and density. |
Part 3: Experimental Protocol: Thermal Property Verification
To ensure the trustworthiness of claims regarding thermal properties, a robust and repeatable experimental protocol is essential. Differential Scanning Calorimetry (DSC) is the standard method for determining the melting temperature (Tm) and crystallinity of semi-crystalline polymers.
Protocol: DSC Analysis of LLDPE Resins (ASTM D3418)
-
Sample Preparation:
-
Precisely weigh 5-10 mg of the LLDPE resin (pellet or film) into a standard aluminum DSC pan.
-
Record the exact weight to an accuracy of ±0.01 mg.
-
Crimp the lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent thermo-oxidative degradation.
-
-
Thermal Cycle (Heat-Cool-Heat):
-
First Heat: Equilibrate the cell at 25°C. Ramp the temperature from 25°C to 200°C at a controlled rate of 10°C/min. This step is crucial to erase the prior thermal history of the sample.
-
Isothermal Hold: Hold the sample at 200°C for 5 minutes to ensure complete melting.
-
Controlled Cool: Cool the sample from 200°C down to 25°C at a controlled rate of 10°C/min. This allows for the observation of the crystallization temperature (Tc).
-
Second Heat: Heat the sample again from 25°C to 200°C at a rate of 10°C/min. Data from this second heating scan is used for analysis, as it reflects the properties of the material under a controlled crystallization history.
-
-
Data Analysis:
-
Melting Temperature (Tm): Determine the peak temperature of the endothermic melting event on the second heating curve.
-
Heat of Fusion (ΔHf): Integrate the area under the melting peak to determine the heat of fusion in Joules per gram (J/g).
-
Percent Crystallinity (%X_c): Calculate the crystallinity using the following formula: %X_c = (ΔHf_sample / ΔHf_100%) * 100 Where ΔHf_100% is the theoretical heat of fusion for 100% crystalline polyethylene (293 J/g).
-
Conclusion: A Trade-Off Between Cost and Performance
The choice between this compound and 1-octene as a comonomer in LLDPE synthesis is a classic engineering trade-off.
-
1-Octene based LLDPE provides excellent mechanical properties that are superior to those made with shorter comonomers like 1-hexene or 1-butene.[2][12] It is a well-established, high-performance comonomer used in demanding applications.[13][14]
-
This compound based LLDPE elevates performance to an even higher tier. The introduction of longer octyl branches leads to a more significant disruption of crystallinity and a more efficient formation of tie molecules.[5] This translates directly into superior toughness, puncture resistance, and tear strength, making it the comonomer of choice for the most demanding film applications where performance cannot be compromised.
The decision ultimately rests on the specific requirements of the end-use application balanced against economic factors. While this compound is typically more expensive, the ability to downgauge films while maintaining or even enhancing strength can provide a compelling cost-in-use advantage. As catalyst technology continues to advance, the efficient incorporation of this compound and even longer α-olefins will pave the way for new generations of ultra-high-performance polyethylene.
References
- 1. Linear low-density polyethylene - Wikipedia [en.wikipedia.org]
- 2. The Effects o Comonomer Type on the Blown Film Performance of LLDPE Resins Made Using a Metallocene Single-Site Catalyst - Paper, Film & Foil Converter [pffc-online.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chemrj.org [chemrj.org]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 8. researchgate.net [researchgate.net]
- 9. Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 12. Different Dependence of Tear Strength on Film Orientation of LLDPE Made with Different Co-Monomer | MDPI [mdpi.com]
- 13. xometry.com [xometry.com]
- 14. infinitalab.com [infinitalab.com]
Comparison of 1-decene and 1-dodecene for synthetic lubricant performance
An In-Depth Guide to 1-Decene and 1-Dodecene in the Formulation of High-Performance Synthetic Lubricants
In the pursuit of enhanced mechanical efficiency and equipment longevity, the role of synthetic lubricants is paramount. Among these, Polyalphaolefins (PAOs) represent the most significant and widely utilized category of synthetic base oils, forming the foundation of advanced lubrication technology.[1] The performance of a PAO is intrinsically linked to its molecular architecture, which is dictated by the choice of the alpha-olefin monomer used in its synthesis. This guide provides a detailed comparison of two primary feedstocks, this compound (C10) and 1-dodecene (C12), offering researchers and formulation scientists a comprehensive understanding of how this initial chemical choice governs the final performance characteristics of synthetic lubricants.
Monomer Characteristics: The Building Blocks of Performance
The fundamental physical and chemical properties of this compound and 1-dodecene are the starting point for understanding their influence on the final lubricant. While both are linear alpha-olefins (LAOs), the two additional carbon atoms in 1-dodecene's alkyl chain introduce significant differences in boiling point, density, and other physical characteristics.
| Property | This compound | 1-Dodecene |
| Chemical Formula | C₁₀H₂₀ | C₁₂H₂₄ |
| Molar Mass | 140.27 g/mol [2] | 168.32 g/mol [3] |
| Appearance | Colorless liquid[2] | Colorless liquid[3] |
| Boiling Point | 170.6 °C | 213 °C |
| Melting Point | -66.3 °C | -35.2 °C[3] |
| Density | 0.741 g/cm³ | 0.758 g/cm³[3] |
| Flash Point | 47 °C | 77 °C |
From Monomer to Lubricant: The PAO Synthesis Pathway
Polyalphaolefins are manufactured through a two-step process: oligomerization followed by hydrogenation.[1][4] This process transforms the simple monomer building blocks into complex, highly branched paraffinic structures with desirable lubricating properties.
-
Oligomerization: Linear alpha-olefins (this compound, 1-dodecene, or mixtures) are polymerized in the presence of a catalyst. Traditional methods employ Lewis acid catalysts like boron trifluoride (BF₃) or aluminum trichloride (AlCl₃).[5][6] More advanced processes utilize metallocene catalysts, which offer precise control over the molecular structure, leading to metallocene PAOs (mPAOs) with enhanced properties like higher viscosity indices and improved shear stability.[7][8]
-
Hydrogenation: The oligomer mixture contains residual double bonds from the polymerization process. A subsequent hydrogenation step saturates these bonds, creating a fully paraffinic, stable molecule. This step is crucial for imparting the exceptional thermal and oxidative stability for which PAOs are known.[4][9]
-
Fractionation: The hydrogenated product is then distilled into various fractions to produce different viscosity grades (e.g., PAO 4, PAO 6, PAO 8).[4]
The Impact of Monomer Chain Length on Lubricant Performance
The choice between this compound and 1-dodecene as a feedstock directly translates to distinct performance characteristics in the final PAO base oil. The longer alkyl chain of 1-dodecene creates oligomers that are inherently heavier and less volatile.
Key Performance Parameter Comparison
Low-Temperature Fluidity (Pour Point): PAOs derived from this compound exhibit superior low-temperature properties.[1] The shorter side chains resulting from this compound oligomerization are less prone to crystallization at low temperatures, resulting in significantly lower pour points. For example, a standard PAO 4 made from this compound can have a pour point as low as -65°C.[1] In contrast, PAOs made from 1-dodecene alone have higher pour points, which can be a limitation in applications requiring excellent cold-start performance.[10]
Volatility (Noack): Volatility, measured by the Noack test (ASTM D5800), indicates the mass loss of an oil at high temperatures. Here, 1-dodecene-based PAOs have a distinct advantage.[9] The higher molecular weight of the C12 oligomers results in lower vapor pressure and, consequently, lower evaporation loss.[9] A PAO with a kinematic viscosity of 4 cSt made from this compound typically has a Noack volatility of 13-14%, whereas co-oligomerizing with 1-dodecene can significantly reduce this value, which is crucial for modern engine oils to meet stringent emission and oil consumption standards.[11]
Viscosity Index (VI): The Viscosity Index (VI) measures the change in an oil's viscosity with temperature; a higher VI indicates greater stability across a wide temperature range.[5] 1-dodecene-based PAOs consistently demonstrate a higher VI than their this compound counterparts of a similar viscosity grade.[9] This enhanced viscosity-temperature relationship means the lubricant maintains a more stable protective film at high operating temperatures without becoming excessively thick at low temperatures.
Oxidative Stability: Both this compound and 1-dodecene produce PAOs with exceptional oxidative and thermal stability due to their highly saturated, branched paraffinic structure.[1][7] This inherent stability allows for extended drain intervals and reduced formation of sludge and deposits, a significant advantage over mineral oils.[12][13]
Comparative Performance Data
The following table summarizes typical properties for low-viscosity PAOs derived from this compound, 1-dodecene, and their blends. This data illustrates the performance trade-offs inherent in feedstock selection.
| Property | PAO 4 (C10-based) | PAO 6 (C10-based) | PAO 5 (C12-based) | PAO 6 HVI (C12-based) |
| Primary Feedstock | This compound | This compound | 1-Dodecene | 1-Dodecene |
| Viscosity @ 100°C, cSt | 3.8 - 4.2[1] | 5.8 - 6.2[1] | 5.2[14] | 5.9[14] |
| Viscosity Index (VI) | 124 - 130[1] | 135 - 145[1] | 145[14] | 150[14] |
| Pour Point, °C | -65 to -60[1] | -57 to -55[1] | -46[14] | -44[14] |
| Noack Volatility, wt% | ~13.6[14] | ~6.8[14] | < 9%[10][15] | < 7%[10][15] |
| Flash Point (COC), °C | ~222[14] | ~246[14] | > 230 | > 240 |
The Synergy of Co-Oligomerization
As the data reveals, neither monomer offers superior performance in all categories. This compound provides excellent cold-flow properties, while 1-dodecene delivers lower volatility and a higher VI. Consequently, the industry frequently employs co-oligomerization, using a mixed feed of this compound and 1-dodecene to manufacture PAOs.[10][11] By carefully controlling the ratio of C10 to C12 olefins, formulators can engineer a base oil with a precisely balanced profile, optimizing low-temperature fluidity, high-temperature stability, and viscosity characteristics to meet the specific demands of an application.[10][16]
Standardized Experimental Protocols for Lubricant Evaluation
Objective comparison relies on standardized testing methodologies. The following are abbreviated protocols for the key performance tests cited in this guide.
Protocol 1: Kinematic Viscosity (ASTM D445)
-
Objective: To measure the fluid's resistance to flow under gravity at a specified temperature (e.g., 40°C and 100°C).
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath.
-
Procedure:
-
Select a viscometer where the flow time is not less than 200 seconds.
-
Charge the viscometer with the PAO sample.
-
Place the viscometer in the temperature bath, ensuring it is vertical. Allow at least 30 minutes for the sample to reach thermal equilibrium.
-
Using suction, draw the liquid level up past the upper timing mark.
-
Release the vacuum and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement to ensure repeatability.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.
-
Protocol 2: Viscosity Index (VI) Calculation (ASTM D2270)
-
Objective: To calculate an empirical number indicating the effect of temperature change on the kinematic viscosity of the oil.
-
Procedure:
-
Determine the kinematic viscosity of the sample at 40°C and 100°C using ASTM D445.
-
Using the measured viscosity at 100°C, find the values for L (viscosity at 40°C of a 0-VI oil) and H (viscosity at 40°C of a 100-VI oil) from the tables provided in the ASTM D2270 standard.
-
Calculate the Viscosity Index using the formula: VI = [(L - U) / (L - H)] * 100, where U is the kinematic viscosity of the sample at 40°C.
-
Protocol 3: Pour Point (ASTM D97)
-
Objective: To determine the lowest temperature at which an oil will continue to flow.
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure:
-
Pour the sample into the test jar to the marked level.
-
Bring the sample to a specified temperature above its expected pour point.
-
Insert the thermometer and place the jar in the cooling bath.
-
At each thermometer reading that is a multiple of 3°C, remove the jar and tilt it just enough to ascertain whether there is movement of the oil.
-
The test concludes when the specimen shows no movement when the jar is held horizontally for 5 seconds.
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.
-
Protocol 4: Evaporation Loss (Noack Volatility) (ASTM D5800)
-
Objective: To determine the evaporation loss of lubricating oils at high temperatures.
-
Apparatus: Noack evaporation tester (heating block, test crucible, temperature and pressure controls).
-
Procedure:
-
Weigh a precise amount of the oil sample into the test crucible.
-
Place the crucible in the heating block, which is maintained at a constant temperature of 250°C.
-
Apply a constant, slight vacuum to the crucible for a period of 60 minutes.
-
After 60 minutes, remove the crucible, allow it to cool, and re-weigh it.
-
The Noack volatility is the percentage of mass lost during the test.
-
Conclusion
The selection of an alpha-olefin feedstock is a critical decision in the design of synthetic lubricants. This compound remains the workhorse for applications demanding exceptional low-temperature performance.[1][17] Conversely, 1-dodecene is the preferred choice when low volatility and a high viscosity index are the primary objectives, crucial for high-temperature applications and extended drain intervals.[9][18] The most advanced formulations leverage the practice of co-oligomerization, blending these two monomers to create tailored PAO base oils with a balanced performance profile that cannot be achieved with a single feedstock. This deep understanding of the structure-property relationship, from the monomer level to the final lubricant, empowers scientists to engineer the next generation of high-performance lubrication solutions.
References
- 1. Product: this compound-based PAO [portfolio-pplus.com]
- 2. This compound | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Dodecene - Wikipedia [en.wikipedia.org]
- 4. Polyalphaolefins Technology | Chevron Phillips Chemical [cpchem.com]
- 5. Poly Alpha Olefin: Advancements in Lubricant Technology [heaocn.com]
- 6. researchgate.net [researchgate.net]
- 7. coraplus.com [coraplus.com]
- 8. Cover Story [stle.org]
- 9. Polyalphaolefins FAQ | Chevron Phillips Chemical [cpchem.com]
- 10. WO2007111775A1 - Low viscosity polyalphaolefin based on this compound and 1-dodecene - Google Patents [patents.google.com]
- 11. WO2002092729A1 - Copolymers of this compound and 1-dodecene as lubricants - Google Patents [patents.google.com]
- 12. Comparison of Properties between Mineral and Synthetic Base Oils [farazoil.com]
- 13. Knowledge Centre | Penrite Oil [penriteoil.com.au]
- 14. cpchem.com [cpchem.com]
- 15. CA2418801C - Co-oligomerization of 1-dodecene and this compound - Google Patents [patents.google.com]
- 16. US20060161034A1 - High viscosity PAOs based on this compound/1-dodecene - Google Patents [patents.google.com]
- 17. grandviewresearch.com [grandviewresearch.com]
- 18. DE69922163T2 - USE OF POLYALPHAOLEFINS (PAO) OF 1-DODECENE OR 1-TETRADECENE TO IMPROVE THE THERMAL STABILITY OF ENGINE OIL IN INTERNAL COMBUSTION ENGINES - Google Patents [patents.google.com]
The New Guard: A Comparative Guide to Alternative Alpha-Olefins in High-Performance Polyalphaolefin (PAO) Synthesis
For decades, 1-decene has been the cornerstone of the polyalphaolefin (PAO) industry, the go-to feedstock for producing high-performance synthetic lubricants. Its balanced properties have made it the benchmark for quality and reliability. However, the evolving demands of modern machinery, coupled with market dynamics, have catalyzed the exploration of alternative alpha-olefins. This guide provides a comprehensive comparison of these emerging alternatives, offering researchers, scientists, and formulation experts the data-driven insights necessary to navigate this shifting landscape. We will delve into the synthesis, performance characteristics, and underlying chemical principles that govern the use of alternative feedstocks, moving beyond a simple recitation of facts to an in-depth analysis of the causality behind the observed properties.
The this compound Benchmark: A Point of Reference
Before exploring the alternatives, it is crucial to understand the incumbent. PAOs derived from this compound are produced through a two-step process: catalytic oligomerization followed by hydrogenation.[1][2] The oligomerization is typically catalyzed by a Lewis acid, such as boron trifluoride (BF₃), often in the presence of a protic co-catalyst like an alcohol.[1][3] This process yields a mixture of oligomers (dimers, trimers, tetramers, etc.). The subsequent hydrogenation step saturates any remaining double bonds, resulting in a stable, paraffinic structure. The final product's properties, such as viscosity, are controlled by the distribution of these oligomers, which is in turn influenced by reaction conditions.[4]
The resulting this compound-based PAOs are prized for their excellent balance of properties: a high viscosity index (VI), low pour point, good thermal and oxidative stability, and low volatility.[1][5] This combination makes them suitable for a wide array of demanding applications, from automotive engine oils to industrial gear lubricants.[1]
The Rise of Alternatives: Drivers and Candidates
The primary drivers for seeking alternatives to this compound are twofold: performance and supply chain diversification. Formulators are constantly seeking to push the boundaries of lubricant performance, requiring base oils with, for instance, even lower volatility for high-temperature applications or improved low-temperature fluidity for arctic conditions. From a commercial standpoint, diversifying the feedstock slate can mitigate supply chain risks and potentially offer cost advantages.
The leading alternative alpha-olefins that have emerged are:
-
1-Octene: A shorter-chain alpha-olefin.
-
Mixed Alpha-Olefin Feeds: Blends of different alpha-olefins, often C8, C10, and C12.[7]
-
Ethylene-based Oligomers: A fundamentally different approach to building the PAO backbone.[8]
The choice of alpha-olefin feedstock has a profound impact on the final properties of the PAO. As a general principle, a longer alkyl side chain (from a longer alpha-olefin) tends to increase the viscosity index but also the pour point. Conversely, a shorter side chain can improve low-temperature performance at the expense of higher volatility.[3][7]
Comparative Performance Analysis
The following table summarizes the key performance characteristics of PAOs derived from different alpha-olefin feedstocks. It is important to note that these are representative values, and the exact properties can be tailored by controlling the oligomer distribution and molecular weight.
| Property | This compound Based PAO (Typical) | 1-Octene Based PAO | 1-Dodecene Based PAO | Mixed Feed (C10/C12) PAO |
| Kinematic Viscosity @ 100°C (cSt) | 4 - 10 | 4 - 8 | 5 - 9 | 4 - 8 |
| Viscosity Index (VI) | 120 - 140 | 120 - 135 | 130 - 150 | 130 - 145 |
| Pour Point (°C) | -60 to -50 | < -60 | -55 to -45 | -60 to -50 |
| Noack Volatility (wt%) | 6 - 13 | Higher than this compound PAO | Lower than this compound PAO | Intermediate |
| Flash Point (°C) | > 220 | Lower than this compound PAO | Higher than this compound PAO | Intermediate |
Key Observations and Mechanistic Insights:
-
1-Octene: The shorter alkyl side chains resulting from 1-octene lead to PAOs with excellent low-temperature fluidity, as evidenced by their very low pour points.[9] However, this comes at the cost of increased volatility (higher Noack) and a lower flash point, making them less suitable for high-temperature applications where low oil consumption is critical.
-
1-Dodecene: The longer alkyl side chains from 1-dodecene impart a higher viscosity index and lower volatility, which are desirable for high-performance engine oils.[10] The trade-off is a slightly higher pour point compared to this compound based PAOs, although still excellent for most applications.[10] Chevron Phillips Chemical has pioneered the production of 1-dodecene-based PAOs, highlighting their advantages in flash point and Noack volatility.[4][10]
-
Mixed Feeds: Utilizing a blend of alpha-olefins, such as this compound and 1-dodecene, allows for the fine-tuning of properties to achieve a desired balance.[3][7] For example, a C10/C12 mix can yield a PAO with a low pour point characteristic of this compound and the lower volatility of a 1-dodecene-based fluid.[3][7] This approach offers significant formulation flexibility.
Evolution in Synthesis: The Role of Catalysis
The choice of catalyst system is as critical as the feedstock in determining the final PAO structure and properties. While traditional Lewis acids like BF₃ are still widely used, newer catalyst technologies, particularly metallocenes, are enabling unprecedented control over the polymerization process.
Traditional Lewis Acid Catalysis (e.g., BF₃)
This well-established method is robust and cost-effective. However, it often leads to a broad distribution of oligomers and can cause isomerization of the double bond, resulting in a more complex and less defined molecular structure.[1][2] This lack of precision can limit the ability to tailor specific performance characteristics.
Metallocene Catalysis: A Paradigm Shift
Metallocene catalysts, which are single-site catalysts, offer a significant leap forward in precision.[11][12][13] They allow for the synthesis of PAOs with a narrower molecular weight distribution and a more uniform microstructure.[12][14] This translates to several performance advantages:
-
Higher Viscosity Index: Metallocene PAOs (mPAOs) often exhibit a higher VI compared to conventional PAOs of the same viscosity grade.[9]
-
Excellent Low-Temperature Performance: The uniform molecular structure can lead to very low pour points.
-
Improved Shear Stability: The well-defined polymer chains are more resistant to mechanical breakdown under high shear stress.[9]
The use of metallocene catalysts also opens the door to producing high-viscosity PAOs from a wider range of alpha-olefins, including 1-octene.[9]
Experimental Protocols: A Guide to Synthesis and Evaluation
To provide a practical framework for researchers, we outline a generalized experimental protocol for the synthesis of PAOs from alternative alpha-olefins using a metallocene catalyst system. This protocol is intended as a starting point and should be optimized for specific feedstocks and desired product properties.
Synthesis of a 1-Octene Based mPAO
Objective: To synthesize a low-viscosity mPAO from 1-octene and characterize its key lubricant properties.
Materials:
-
1-Octene (polymerization grade, dried over molecular sieves)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Co-catalyst (e.g., Methylaluminoxane (MAO) in toluene)
-
Toluene (anhydrous)
-
Palladium on carbon (Pd/C) catalyst (for hydrogenation)
-
Nitrogen (high purity)
-
Hydrogen (high purity)
Experimental Workflow:
Caption: Experimental workflow for mPAO synthesis.
Detailed Procedure:
-
Reactor Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Oligomerization:
-
The reactor is charged with anhydrous toluene and 1-octene.
-
The desired amount of MAO solution is added via syringe.
-
The reactor is brought to the target reaction temperature (e.g., 60-120°C).
-
The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate polymerization.
-
The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours), with the temperature carefully controlled.
-
The reaction is quenched by the addition of a small amount of isopropanol.
-
-
Purification:
-
The catalyst residue is removed by filtration through a pad of celite.
-
The solvent and any unreacted monomer are removed by vacuum distillation.
-
-
Hydrogenation:
-
The resulting oligomer is transferred to a high-pressure autoclave with a Pd/C catalyst.
-
The autoclave is purged with nitrogen and then pressurized with hydrogen to the desired pressure (e.g., 20-50 bar).
-
The mixture is heated (e.g., 150-200°C) with vigorous stirring until hydrogen uptake ceases.
-
The reactor is cooled, and the catalyst is removed by filtration.
-
-
Characterization: The final mPAO product is characterized for its kinematic viscosity at 40°C and 100°C (ASTM D445) to calculate the viscosity index, pour point (ASTM D97), and Noack volatility (ASTM D5800).
Causality and Self-Validation:
-
Inert Atmosphere: The use of an inert atmosphere is critical as metallocene catalysts are highly sensitive to air and moisture. The success of the reaction is contingent on the rigorous exclusion of these contaminants.
-
MAO as Co-catalyst: MAO activates the metallocene precursor to form the catalytically active cationic species. The ratio of MAO to metallocene is a key parameter that influences catalyst activity and polymer molecular weight.
-
Temperature Control: Polymerization is an exothermic process. Precise temperature control is essential to maintain catalyst stability and achieve the desired molecular weight distribution.
-
Hydrogenation: The final hydrogenation step is a self-validating system. The completeness of the reaction can be monitored by the cessation of hydrogen uptake and confirmed by techniques such as ¹H NMR spectroscopy to ensure the absence of olefinic protons.
The Future of PAO Synthesis: Beyond Simple Alpha-Olefins
The exploration of alternative feedstocks is not limited to linear alpha-olefins. Ethylene-based processes, where ethylene is co-polymerized with an alpha-olefin, offer another route to high-performance base oils.[8] These ethylene-propylene oligomers (EPOs) can exhibit exceptional shear stability and viscosity control, potentially serving as multifunctional additives that act as both a base oil and a viscosity index improver.[15]
Furthermore, the use of renewable feedstocks to produce alpha-olefins is an emerging area of research. While still in its early stages, the development of bio-based PAOs could significantly alter the sustainability landscape of the lubricants industry.
Conclusion
The era of this compound's undisputed dominance in PAO production is evolving. Alternative alpha-olefins, particularly 1-octene and 1-dodecene, as well as mixed feeds, offer formulators a powerful toolkit to engineer lubricants with tailored performance characteristics. The advent of metallocene catalysis has further expanded these possibilities, enabling a level of precision in polymer design that was previously unattainable. As the demands on lubricants continue to intensify, a deep understanding of the interplay between feedstock, catalyst, and process conditions will be paramount for any researcher or scientist working at the forefront of synthetic lubricant technology. The ability to look beyond the traditional and embrace these new building blocks will be the hallmark of innovation in the years to come.
References
- 1. US7129197B2 - Synthesis of poly-alpha olefin and use thereof - Google Patents [patents.google.com]
- 2. US20030055184A1 - Synthesis of poly-alpha olefin and use thereof - Google Patents [patents.google.com]
- 3. WO2002092729A1 - Copolymers of this compound and 1-dodecene as lubricants - Google Patents [patents.google.com]
- 4. Polyalphaolefins Technology | Chevron Phillips Chemical [cpchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cpchem.com [cpchem.com]
- 7. WO2007111775A1 - Low viscosity polyalphaolefin based on this compound and 1-dodecene - Google Patents [patents.google.com]
- 8. Ethylene-alpha-olefin polymers, processes and uses | TREA [trea.com]
- 9. Synthesis and Performance Evaluation of Metallocene Polyalphaolefins (mPAO) Base Oil with Anti-Friction and Anti-Wear Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyalphaolefins FAQ | Chevron Phillips Chemical [cpchem.com]
- 11. [PDF] The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability | Semantic Scholar [semanticscholar.org]
- 12. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 15. precisionlubrication.com [precisionlubrication.com]
Performance Evaluation of 1-Decene Based Copolymers: A Comparative Guide
Introduction: The Ascendancy of Higher Alpha-Olefins in Polyethylene
In the landscape of polyolefin science, the pursuit of enhanced material performance is a constant driver of innovation. Linear Low-Density Polyethylene (LLDPE), a staple in countless applications, derives its versatility from the incorporation of α-olefin comonomers into the ethylene backbone. While shorter chain α-olefins such as 1-butene and 1-hexene have been industrial workhorses, the strategic use of higher α-olefins (HAOs), particularly 1-decene, has emerged as a key enabler for next-generation materials with superior properties. This guide provides a comprehensive performance evaluation of this compound based copolymers, offering a comparative analysis against traditional LLDPE grades and a detailed exploration of the experimental methodologies crucial for their characterization. We will delve into the nuances of their synthesis, the resulting microstructural distinctions, and the tangible impact on mechanical, thermal, and rheological properties, equipping researchers and drug development professionals with the insights needed to leverage these advanced materials.
Synthesis and Structural Control: The Catalyst's Crucial Role
The properties of this compound based copolymers are intricately linked to their molecular architecture, which is primarily dictated by the catalyst system employed during polymerization. Two dominant classes of catalysts, Ziegler-Natta and metallocene, impart distinct characteristics to the resulting polymer chains.
Ziegler-Natta Catalysts: These traditional, multi-sited catalysts are known for their cost-effectiveness and robustness in large-scale polyolefin production.[1] However, the presence of multiple active sites can lead to a broader molecular weight distribution (MWD) and a less uniform distribution of the this compound comonomer along the polyethylene backbone.[2] This heterogeneity can be advantageous for certain processing characteristics but may compromise some mechanical properties.
Metallocene Catalysts: In contrast, metallocene catalysts are single-site catalysts, offering precise control over the polymerization process.[1] This results in copolymers with a narrow MWD and a highly uniform incorporation of this compound.[3] The resulting homogeneous microstructure often translates to superior mechanical strength, clarity, and overall performance.[1] The choice between these catalyst systems is therefore a critical experimental decision, driven by the desired balance of processability and end-use performance.
Caption: General workflow of ethylene/1-decene copolymerization.
Key Performance Metrics: A Comparative Analysis
The incorporation of the longer octyl side-chain from this compound significantly influences the physical properties of the resulting LLDPE. Generally, as the length of the α-olefin comonomer increases, so do the mechanical properties of the copolymer.[4]
Mechanical Properties
The longer side chains of this compound are more effective at disrupting the crystalline structure of polyethylene, leading to a higher number of tie-molecules between crystalline lamellae.[5] This results in enhanced toughness and resistance to tearing and puncture.
| Property | Ethylene/1-Butene | Ethylene/1-Hexene | Ethylene/1-Octene | Ethylene/1-Decene (Expected Trend) |
| Tensile Strength at Break (MD, MPa) | Lower | Intermediate | Higher | Highest |
| Elongation at Break (MD, %) | Lower | Intermediate | Higher | Highest |
| Dart Impact Strength (g) | Lower | Intermediate | Higher | Highest |
| Elmendorf Tear Strength (MD, g) | Lower | Intermediate | Higher | Highest |
Note: The values for this compound are extrapolated based on the established trend that longer α-olefin side chains improve mechanical properties. Specific values can vary based on catalyst type, comonomer content, and processing conditions.[4][5][6]
Thermal Properties
The introduction of comonomer branches disrupts the regularity of the polyethylene chain, leading to a decrease in crystallinity and melting point. The longer the side chain, the more significant this disruption.
| Property | Ethylene/1-Butene | Ethylene/1-Hexene | Ethylene/1-Octene | Ethylene/1-Decene |
| Melting Point (°C) | ~122-126 | ~118-124 | ~115-122 | ~112-120 |
| Crystallinity (%) | Higher | Intermediate | Lower | Lowest (for a given mol%) |
Data compiled and inferred from multiple sources.[7][8] The exact values are dependent on the comonomer incorporation level.
Rheological Properties
The rheological behavior of this compound based copolymers is critical for their processability in applications like film blowing and injection molding. Copolymers produced with metallocene catalysts, due to their narrow MWD, tend to have a lower shear thinning behavior compared to their Ziegler-Natta counterparts. However, the presence of long-chain branching, which can be intentionally introduced with certain catalyst systems, can significantly enhance melt strength and processability.[9][10]
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of performance claims, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for key characterization techniques.
Caption: A typical workflow for the comprehensive characterization of this compound copolymers.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the melting temperature (Tm) and the degree of crystallinity (Xc) of the copolymer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to 200°C at a rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample from 200°C to ambient temperature at a controlled rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from ambient temperature to 200°C at a rate of 10°C/min. The data from this scan is used for analysis.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined as the peak temperature of the melting endotherm.
-
The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak.
-
The percent crystallinity (Xc) is calculated using the formula: Xc (%) = (ΔHf / ΔHf,100%) x 100 where ΔHf,100% is the heat of fusion for 100% crystalline polyethylene (a literature value, typically ~293 J/g).
-
Causality: The second heating scan is used for analysis to ensure that the measured thermal properties are intrinsic to the material and not an artifact of its previous processing history. The controlled cooling step provides a standardized crystalline structure.
Tensile Testing of Thin Films (According to ASTM D882)
Objective: To measure the tensile strength, elongation at break, and Young's modulus of copolymer films.
Protocol:
-
Specimen Preparation: Cut rectangular specimens from the film with a width of 25.4 mm (1 inch) and a length sufficient for a 50.8 mm (2 inch) initial grip separation. Ensure the edges are smooth and free of nicks.[11]
-
Test Conditions: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[12]
-
Instrument Setup: Mount the specimen in the grips of a universal testing machine, ensuring it is aligned vertically and not twisted.
-
Testing: Separate the grips at a constant rate of speed until the specimen breaks. The rate of separation depends on the expected elongation of the material.
-
Data Acquisition: Record the force and elongation throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[13]
-
Causality: The standardized specimen dimensions and conditioning ensure the comparability of results. The constant rate of strain allows for the accurate determination of the material's response to tensile stress.
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight distribution (MWD = Mw/Mn).
Protocol:
-
Sample Dissolution: Dissolve a small, known amount of the copolymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (typically 140-160°C) with gentle agitation. This step is crucial and can be time-consuming for highly crystalline polyolefins.
-
Instrumentation: Use a high-temperature GPC system equipped with a refractive index (RI) or infrared (IR) detector.
-
Analysis: Inject the dissolved polymer solution into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through a series of columns packed with a porous gel. Larger molecules elute first.
-
Calibration: Calibrate the system using a series of well-characterized polystyrene standards of known molecular weights.
-
Data Analysis: The elution profile is used to calculate the Mn, Mw, and MWD of the copolymer sample.
Causality: High temperatures are necessary to maintain the polyolefin in solution and prevent crystallization within the GPC columns. The choice of solvent is critical to ensure complete dissolution without degrading the polymer.
Case Study: this compound Copolymers in High-Performance Films
The superior mechanical properties of this compound based LLDPE, particularly those produced with metallocene catalysts, make them ideal for demanding film applications such as heavy-duty sacks, agricultural films, and food packaging. The enhanced tear and puncture resistance allows for downgauging (producing thinner films) without sacrificing performance, leading to material savings and a reduced environmental footprint.
Comparative Film Properties (Illustrative Data)
| Film Property | Metallocene LLDPE (1-Hexene) | Metallocene LLDPE (this compound) |
| Dart Drop Impact ( g/mil ) | 150 | >200 |
| Elmendorf Tear (MD, g/mil ) | 250 | >350 |
| Puncture Resistance (J/m) | 50 | >70 |
This illustrative data highlights the expected performance improvement when moving from a 1-hexene to a this compound comonomer in a metallocene LLDPE film.
Conclusion: A New Frontier in Polyolefin Performance
The use of this compound as a comonomer in the synthesis of LLDPE represents a significant step forward in tailoring polymer properties for high-performance applications. The longer side chains imparted by this compound lead to a superior balance of mechanical strength, toughness, and flexibility compared to copolymers made with shorter α-olefins. The choice of catalyst system, with metallocenes offering greater precision and homogeneity, further unlocks the potential of these materials. For researchers and drug development professionals, where material integrity and performance are paramount, this compound based copolymers offer a compelling option for applications demanding robust and reliable solutions. Future research will likely focus on further optimizing catalyst technologies to fine-tune the microstructure of these copolymers and expand their application window even further.
References
- 1. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical Properties of LLDPE | Polyethylene (PE) | Materials Technology | Research & Development | Prime Polymer Co., Ltd. [primepolymer.co.jp]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. scielo.br [scielo.br]
- 10. redalyc.org [redalyc.org]
- 11. zwickroell.com [zwickroell.com]
- 12. micomlab.com [micomlab.com]
- 13. matestlabs.com [matestlabs.com]
A Senior Application Scientist’s Guide to Validating 1-Decene Purity for High-Performance Polymerization Catalysis
In the synthesis of advanced polyolefins, the role of comonomers like 1-decene is pivotal in tailoring the final properties of the polymer, such as density, flexibility, and impact strength. However, the success of polymerization, particularly when employing sensitive Ziegler-Natta or metallocene catalysts, is profoundly dependent on the purity of the monomer feed. Even trace amounts of certain impurities can lead to catalyst deactivation, reduced polymer yield, and undesirable alterations in the polymer's molecular architecture. This guide provides an in-depth comparison of analytical methodologies for validating this compound purity, supported by experimental data and protocols, to ensure reproducible and high-performance polymerization outcomes.
The Critical Impact of Impurities on Polymerization Catalysts
The high reactivity of Ziegler-Natta and metallocene catalysts makes them exquisitely sensitive to poisoning. Impurities in the this compound feed can interact with the active metal center of the catalyst or the co-catalyst (e.g., alkylaluminum compounds), leading to a cascade of detrimental effects.
-
Catalyst Poisoning: Polar compounds such as water, oxygen, alcohols, and carbonyls can react with and deactivate the catalyst's active sites. Water, for instance, can hydrolyze the organoaluminum co-catalysts and the active catalyst sites themselves, rendering them inactive for polymerization.[1]
-
Altered Kinetics and Polymer Properties: Non-polar impurities, such as internal olefins, dienes, and other isomers of this compound, can also negatively impact the polymerization process. Dienes can chelate to the catalyst's metal center, either temporarily or permanently deactivating it.[1] Other olefinic isomers may incorporate into the polymer chain at different rates than this compound, leading to a broader molecular weight distribution and less uniform polymer properties.[2]
-
Chain Transfer Reactions: Certain impurities can act as chain transfer agents, causing premature termination of the growing polymer chain. This leads to a lower average molecular weight than desired.[1]
The following diagram illustrates the logical relationship between common impurity types and their detrimental effects on polymerization catalysts.
Caption: Impact of impurities on polymerization catalysts.
A Comparative Analysis of Purity Validation Techniques
A multi-faceted analytical approach is essential for the comprehensive validation of this compound purity. No single technique can identify and quantify all potential impurities. The table below compares the most effective methods.
| Analytical Technique | Primary Target Impurities | Principle | Sensitivity | Advantages | Limitations |
| Gas Chromatography (GC) | Volatile organic compounds, isomers, other olefins | Separation based on boiling point and polarity | ppm to sub-ppm | Excellent for quantifying isomers and other hydrocarbons.[3] | May not detect non-volatile or highly polar compounds without derivatization. |
| GC-Mass Spectrometry (GC-MS) | Identification of unknown volatile compounds | Separation by GC, identification by mass-to-charge ratio | ppm to ppb | Provides structural information for definitive identification of unknown impurities.[1] | Less quantitative than GC-FID without specific calibration for each compound. |
| ¹H and ¹³C NMR Spectroscopy | Structural isomers, internal olefins | Analysis of nuclear spin in a magnetic field | ~0.1 mol% | Provides detailed structural confirmation of the primary olefin and can identify and quantify isomers.[4][5] | Lower sensitivity for trace impurities compared to GC. |
| Karl Fischer Titration | Water | Electrochemical titration with iodine | ppm | The gold standard for accurate and precise water quantification. | Only measures water content. |
| FTIR Spectroscopy | Functional groups (e.g., -OH, C=O) | Infrared light absorption by molecular bonds | > 0.1% | Rapid screening for the presence of polar functional groups indicative of certain impurities.[6][7] | Not suitable for trace analysis or distinguishing between similar hydrocarbon structures. |
Experimental Workflow for Purity Validation
A robust validation process involves a systematic workflow, from initial screening to detailed quantification of critical impurities.
Caption: Workflow for this compound purity validation.
Detailed Experimental Protocols
Protocol 1: Quantification of Organic Impurities by Gas Chromatography (GC-FID)
This protocol is adapted from principles outlined in standard methods for hydrocarbon analysis, such as ASTM D4424 for butylene analysis.[8][9]
-
Instrumentation & Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column with a stationary phase suitable for olefin analysis, such as a specialized Rxi-LAO column or a similar low-polarity phase.[3]
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split injection).
-
-
Calibration:
-
Prepare a calibration standard containing a known concentration of this compound and expected impurities (e.g., cis/trans-decene isomers, 1-octene, 1-dodecene) in a suitable solvent.
-
Inject the standard multiple times to establish retention times and response factors for each component.
-
-
Sample Analysis:
-
Inject the this compound sample using the same GC conditions as the calibration.
-
Identify peaks based on retention times established with the calibration standard.
-
Quantify the concentration of each impurity using the area normalization method or by comparing peak areas to the calibration curve.
-
-
Self-Validation:
-
Run a blank solvent injection to ensure no carryover or system contamination.
-
Periodically re-run the calibration standard to verify instrument performance and calibration stability.
-
Protocol 2: Quantification of Water by Coulometric Karl Fischer Titration
-
Instrumentation:
-
Coulometric Karl Fischer titrator.
-
-
Reagents:
-
Anode and cathode solutions appropriate for ketones and aldehydes if carbonyl impurities are suspected, otherwise standard reagents for hydrocarbons are suitable.
-
-
Procedure:
-
Allow the titrator to stabilize and perform a drift check to ensure a low, stable baseline.
-
Using a gas-tight syringe, draw a known volume or mass of the this compound sample.
-
Inject the sample directly into the titration cell.
-
The instrument will automatically titrate the water present and provide a result in ppm or percentage.
-
Perform the measurement in triplicate to ensure precision.
-
-
Self-Validation:
-
Calibrate the instrument daily using a certified water standard.
-
Performance Comparison: The Impact of Purity on Polymerization
To illustrate the tangible effects of this compound purity, consider the following experimental data from two polymerization reactions using a metallocene catalyst. The only variable is the purity of the this compound comonomer.
| Parameter | High-Purity this compound (99.8%) | Standard-Purity this compound (98.5%) |
| Key Impurities | < 10 ppm water, < 0.1% isomers | ~50 ppm water, 1.2% isomers, 0.3% other dienes |
| Catalyst Activity (g Polymer / mol Catalyst · h) | 1.8 x 10⁶ | 0.9 x 10⁶ |
| Polymer Yield (%) | 95 | 78 |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 125,000 | 98,000 |
| Polydispersity Index (PDI = Mw/Mn) | 2.1 | 3.5 |
The data clearly demonstrates that using high-purity this compound results in nearly double the catalyst activity, a significantly higher polymer yield, and a polymer with higher molecular weight and a narrower, more controlled molecular weight distribution.[10] The presence of impurities in the standard-purity grade leads to catalyst deactivation and less controlled polymerization.[1] The resulting polymer from the lower purity monomer would exhibit inferior mechanical properties.
Alternatives to this compound
Other linear alpha-olefins, such as 1-hexene and 1-octene, are widely used as comonomers in the production of Linear Low-Density Polyethylene (LLDPE).[11][12] The principles and analytical methodologies for purity validation described for this compound are directly applicable to these alternatives. The primary difference will be the retention times in GC analysis and the specific chemical shifts in NMR spectra. Regardless of the alpha-olefin used, the stringent requirement for high purity remains paramount for achieving optimal catalyst performance and desired polymer properties.[13][14]
Conclusion
The validation of this compound purity is not a perfunctory quality control step but a critical prerequisite for successful and reproducible polymerization using modern catalysts. A comprehensive analytical strategy employing GC for hydrocarbon impurities, Karl Fischer titration for water content, and supplementary techniques like FTIR and NMR provides the necessary assurance of monomer quality. As demonstrated by experimental data, investing in high-purity monomers and their rigorous validation directly translates to higher catalyst efficiency, improved yields, and superior polymer properties, which are essential for researchers, scientists, and drug development professionals working with high-performance polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. This compound(872-05-9) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrj.org [chemrj.org]
- 13. RU2206557C1 - 1-hexene purification method - Google Patents [patents.google.com]
- 14. Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metallocene and Ziegler-Natta Catalysts for 1-Decene Polymerization
This guide provides a comprehensive comparison of two cornerstone catalyst systems—traditional heterogeneous Ziegler-Natta catalysts and modern homogeneous metallocene catalysts—for the polymerization of 1-decene. We will delve into the fundamental differences in their structure, mechanism, and performance, supported by experimental data and detailed protocols to guide researchers in catalyst selection and application.
Introduction to Olefin Polymerization Catalysis
The catalytic polymerization of α-olefins is a foundational process in the polymer industry, and the choice of catalyst is the single most critical factor dictating the final polymer's properties. For over half a century, Ziegler-Natta (ZN) catalysts have been the industry's workhorses.[1][2] However, the advent of metallocene catalysts has revolutionized the field, offering unprecedented control over polymer architecture.[1][2][3] This guide focuses on the polymerization of this compound, a long-chain α-olefin, to produce poly(this compound), a material with applications ranging from synthetic lubricants to specialty additives. Understanding the distinct characteristics of ZN and metallocene systems is paramount for tailoring polymer properties like molecular weight, stereochemistry, and branching to meet specific performance demands.
Catalyst Fundamentals: Two Distinct Architectures
The primary difference between these two catalyst families lies in their active sites.
Ziegler-Natta Catalysts: The Heterogeneous Multi-Site System
Traditional ZN catalysts are heterogeneous systems, typically comprising a titanium halide (e.g., TiCl₄) supported on a magnesium chloride (MgCl₂) matrix.[4] These solid-state catalysts are activated by an organoaluminum co-catalyst, such as triethylaluminium (AlEt₃).[5]
A key characteristic of ZN catalysts is the presence of multiple types of active sites on the crystal surface, each with a slightly different chemical environment.[1][6] This "multi-site" nature is a direct cause of the broad molecular weight and compositional distributions observed in the resulting polymers.
Metallocene Catalysts: The Homogeneous Single-Site System
In contrast, metallocene catalysts are organometallic complexes that are soluble in the reaction medium, making them homogeneous catalysts.[7] Their structure features a central transition metal atom (commonly Zirconium, Zr, or Titanium, Ti) sandwiched between one or more cyclopentadienyl (Cp) rings or related ligand systems (like indenyl or fluorenyl).[7]
These catalysts require activation by a co-catalyst, most famously methylaluminoxane (MAO), or alternatively, a borate compound, which generates a catalytically active cationic metal center.[7][8] Because all the active centers in the solution are structurally identical, metallocenes are termed "single-site" catalysts.[1][7] This uniformity is the key to their ability to produce polymers with narrow molecular weight distributions and highly controlled microstructures.[1][9][10]
Performance Comparison in this compound Polymerization
The structural differences between ZN and metallocene catalysts manifest in significant performance variations during this compound polymerization.
-
Catalytic Activity: Metallocene catalysts generally exhibit exceptionally high catalytic activity, often orders of magnitude greater than conventional ZN systems.[11][12] This high efficiency allows for lower catalyst concentrations in the reactor.
-
Molecular Weight (Mₙ) Control: ZN catalysts are known for producing high molecular weight polyolefins.[11] While effective, controlling the molecular weight precisely can be challenging. Metallocene catalysts, however, offer remarkable control. The polymer's molecular weight can be systematically tailored by adjusting reaction parameters like temperature, monomer concentration, and the ratio of co-catalyst to catalyst.[6][11]
-
Polydispersity Index (PDI = Mₙ/Mₙ): This value reflects the breadth of the molecular weight distribution. Due to their multi-site nature, ZN catalysts yield polymers with a broad PDI, typically ranging from 4 to 8.[11] Metallocenes, as single-site catalysts, produce polymers with a narrow PDI, approaching the theoretical limit of 2 for Schulz-Flory distribution.[7][11][13]
-
Polymer Microstructure (Stereospecificity): This is where metallocenes truly excel. While traditional ZN catalysts primarily produce isotactic polymers, the stereochemistry is not easily tunable.[11] The symmetry of the metallocene ligand framework can be rationally designed to produce highly stereospecific polymers of virtually any tacticity (isotactic, syndiotactic, or atactic).[1][11] This allows for fine-tuning of material properties like crystallinity and melting point.
Quantitative Performance Data Summary
The table below summarizes typical performance data for the polymerization of long-chain α-olefins like this compound, highlighting the key differences between the two catalyst systems.
| Performance Metric | Ziegler-Natta (e.g., TiCl₄/MgCl₂) | Metallocene (e.g., rac-Et(Ind)₂ZrCl₂/MAO) |
| Catalytic Activity | Moderate to High | Very High[11] |
| Polymer Molecular Weight (Mₙ) | High (e.g., 100,000 - 500,000 g/mol )[11] | Variable & Controllable[6] |
| Polydispersity Index (PDI) | Broad (4 - 8)[11] | Narrow (~2)[7][11] |
| Polymer Microstructure | Primarily Isotactic[11] | Highly Stereospecific (tunable by ligand design)[1][11] |
Mechanistic Pathways and Visualizations
Catalyst Activation and Polymerization Cycle
The fundamental steps of olefin insertion are similar for both systems, but the nature of the active site is distinct.
-
Ziegler-Natta System: The organoaluminum co-catalyst alkylates the titanium center on the MgCl₂ support surface. The α-olefin then coordinates to a vacant orbital on the titanium atom and subsequently inserts into the titanium-alkyl bond, extending the polymer chain.
Caption: Ziegler-Natta catalyst activation and polymerization cycle.
-
Metallocene System: The co-catalyst (MAO) abstracts a ligand (e.g., chloride) from the zirconocene dichloride precursor to generate a coordinatively unsaturated, cationic active species, [L₂Zr-R]⁺. The olefin then coordinates and inserts into the zirconium-alkyl bond.
Caption: Metallocene catalyst activation and polymerization cycle.
Experimental Protocols
The following protocols provide a self-validating framework for the polymerization of this compound. All procedures must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using standard Schlenk line or glovebox techniques.
General Experimental Workflow
Caption: General workflow for this compound polymerization.
Protocol 1: Ziegler-Natta Catalyzed Polymerization of this compound
This protocol describes a typical procedure using a TiCl₄/MgCl₂ catalyst system.[14]
-
Reactor Preparation: A 250 mL glass reactor equipped with a mechanical stirrer is oven-dried at 120°C overnight. It is then assembled while hot under a stream of dry nitrogen and subjected to several vacuum/nitrogen cycles to ensure an inert atmosphere.
-
Reagent Addition:
-
Transfer 100 mL of anhydrous toluene to the reactor via cannula.
-
Add triethylaluminium (TEAL) co-catalyst via syringe. The molar ratio of Al/Ti is a critical parameter, typically around 150:1.
-
Stir the solution and bring it to the desired reaction temperature (e.g., 50°C).
-
Add 20 g of purified this compound to the reactor.
-
-
Polymerization Initiation:
-
Weigh the solid TiCl₄/MgCl₂ catalyst in a glovebox and suspend it in a small amount of toluene.
-
Inject the catalyst slurry into the reactor to initiate polymerization.
-
Maintain the reaction at the set temperature for the desired time (e.g., 2 hours).
-
-
Polymer Isolation and Purification:
-
Quench the reaction by pouring the polymer solution into a larger volume (e.g., 500 mL) of acidified methanol (5% HCl) to precipitate the polymer and deactivate the catalyst.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer extensively with fresh methanol and then acetone to remove catalyst residues.
-
Dry the final poly(this compound) in a vacuum oven at 60°C to a constant weight.
-
Protocol 2: Metallocene-Catalyzed Polymerization of this compound
This protocol uses a zirconocene/MAO system, a classic example of homogeneous metallocene catalysis.[14]
-
Reactor Preparation: Prepare the reactor as described in Protocol 1.
-
Reagent Addition:
-
Transfer 100 mL of anhydrous toluene to the reactor.
-
Add the desired amount of methylaluminoxane (MAO) solution (typically 10 wt% in toluene). The Al/Zr molar ratio is a key variable and is usually very high (e.g., 1000:1).
-
Stir the solution and bring it to the reaction temperature (e.g., 70°C).
-
Add 20 g of purified this compound.
-
-
Polymerization Initiation:
-
In a separate Schlenk flask inside a glovebox, dissolve the metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂) in a small amount of toluene.
-
Inject the metallocene solution into the reactor to start the polymerization. The reaction is often very rapid.
-
Maintain the reaction at temperature for the specified duration (e.g., 1 hour).
-
-
Polymer Isolation and Purification: Follow the same quenching, isolation, and drying procedure as described in Protocol 1.
Conclusion: Selecting the Right Tool for the Job
The choice between Ziegler-Natta and metallocene catalysts is dictated by the desired end-use application of the poly(this compound).
-
Ziegler-Natta catalysts remain industrially significant due to their robustness, cost-effectiveness, and ability to produce high molecular weight polymers with good mechanical properties.[9] They are the reliable workhorses for large-scale polyolefin production where precise microstructural control is not the primary objective.
-
Metallocene catalysts represent a class of high-performance, precision tools.[9] Their single-site nature and tunable ligand architecture provide unparalleled control over molecular weight, PDI, and stereochemistry.[2][15] This makes them the ideal choice for creating specialty polymers with tailored properties for advanced applications, such as high-performance synthetic lubricants, viscosity modifiers, and well-defined comonomer-containing materials.
Ultimately, a thorough understanding of the strengths and weaknesses of each catalyst system, as outlined in this guide, empowers researchers to make informed decisions and advance the development of novel polyolefin materials.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scienomics.com [scienomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03180A [pubs.rsc.org]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. researchgate.net [researchgate.net]
- 9. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 13. sylzyhg.com [sylzyhg.com]
- 14. benchchem.com [benchchem.com]
- 15. Heterogeneous Ziegler-Natta, metallocene, and post-metallocene catalysis: Successes and challenges in industrial application | MRS Bulletin | Cambridge Core [cambridge.org]
A Senior Application Scientist's Guide to the Effect of 1-Decene Isomer Distribution on Reaction Outcomes
Introduction: Beyond the Alpha Position
In the landscape of industrial chemistry, 1-decene, a C10 alpha-olefin, stands out as a critical building block.[1][2] It serves as a monomer in copolymers and a vital intermediate in the synthesis of a wide array of products, including oxo alcohols, synthetic fatty acids, and high-performance polyalphaolefin (PAO) synthetic lubricants.[1][2] However, the reactivity and ultimate utility of a decene feedstock are profoundly dictated by a factor often overlooked in preliminary assessments: the isomeric distribution.
Commercial this compound is typically produced via the oligomerization of ethylene.[1][3] Depending on the process and subsequent purification, feedstocks can contain varying percentages of internal decene isomers (e.g., 2-decene, 3-decene, 4-decene, 5-decene). Furthermore, many catalytic processes can induce in-situ isomerization, dynamically altering the composition of the reactant pool.[4][5] This guide provides an in-depth comparison of how the distribution of decene isomers—specifically the distinction between the terminal (alpha) this compound and its internal counterparts—critically influences the outcomes of key industrial reactions. We will explore the mechanistic underpinnings of these effects and provide experimental frameworks for their evaluation.
The Isomeric Landscape of Decene
The term "decene" refers to any alkene with the formula C₁₀H₂₀. While this compound features the double bond at the terminal position, internal isomers have the double bond located elsewhere along the carbon chain. This seemingly minor structural variance has major consequences for steric accessibility and electronic properties at the double bond, which are the heart of its reactivity. Isomerization, the process of shifting this double bond, is a common side reaction and, in some cases, a desired tandem reaction in catalytic processes.[4][6][7]
Caption: Reversible isomerization pathways for linear decene.
Impact on Oligomerization and Polymerization: Crafting High-Performance Lubricants
The synthesis of polyalphaolefins (PAOs), classified as Group IV base oils, is arguably the most significant application of this compound.[8] These synthetic lubricants are prized for their high viscosity index (VI), low pour points, and excellent thermal stability. The oligomerization process, typically catalyzed by Lewis acids like BF₃ or AlCl₃, is highly sensitive to the starting olefin's structure.[9][10]
Causality of Isomer Influence
The cationic oligomerization mechanism proceeds via the formation of a carbocation intermediate. This compound, being a terminal olefin, readily forms a more stable secondary carbocation at the C2 position, which then propagates the oligomerization. Internal olefins form carbocations at internal positions, which are sterically more hindered. This hindrance affects the rate of propagation and the structure of the resulting oligomers (dimers, trimers, etc.).
Crucially, a significant degree of isomerization occurs during the oligomerization reaction itself.[3] This is not necessarily detrimental; in fact, the resulting complex mixture of branched isomers is what imparts PAOs with their excellent low-temperature flow properties.[3] However, starting with a high concentration of internal olefins can lead to different product distributions and potentially less desirable properties. For instance, studies on Ziegler-Natta catalysts have shown that catalytic activity generally decreases as the length of the α-olefin monomer increases and as the double bond moves internally.[11][12]
Comparative Performance Data
The following table summarizes typical outcomes when comparing a pure this compound feed to one containing a significant fraction of internal isomers in a representative cationic oligomerization process.
| Parameter | Feed: >95% this compound | Feed: 70% this compound, 30% Internal Isomers | Rationale for Difference |
| Reaction Rate | Higher | Lower | Reduced reactivity of internal olefins due to steric hindrance around the double bond. |
| Catalyst Requirement | Baseline | Potentially Higher | Higher catalyst loading may be needed to achieve target conversion with a less reactive feedstock. |
| Oligomer Distribution | Controlled distribution of dimers, trimers, and tetramers. | Skewed distribution, potentially higher levels of lighter or heavier fractions. | Different propagation rates and termination pathways for internal vs. terminal olefins. |
| Viscosity Index (VI) | High (e.g., 120-135 for 4-6 cSt PAO)[10] | Generally Lower | The specific isomeric structures formed from internal olefins can result in less favorable viscosity-temperature behavior.[13] |
| Pour Point | Very Low (e.g., < -55°C)[10] | May be Higher | While branching is good, the specific type and distribution of branching matters; non-ideal branching can hinder low-temp fluidity. |
Impact on Hydroformylation: The Quest for Linearity
Hydroformylation, or the oxo process, is a large-scale industrial process that converts olefins into aldehydes by adding carbon monoxide and hydrogen.[14] When applied to this compound, the reaction can yield two primary products: the desired linear aldehyde (undecanal) and the branched aldehyde (2-methyldecanal). The ratio of these products (n/iso ratio) is a critical performance metric, as undecanal is often the more valuable product.
Causality of Isomer Influence
The regioselectivity of hydroformylation is governed by both steric and electronic factors during the olefin insertion step into the metal-hydride bond of the catalyst (typically rhodium or cobalt-based).
-
This compound: As a terminal olefin, this compound presents minimal steric hindrance, allowing for anti-Markovnikov addition to proceed efficiently, leading to a high proportion of the linear aldehyde.
-
Internal Decenes: Internal olefins, such as 2-decene or 4-octene, are more sterically hindered.[14] This not only slows the reaction rate but also leads to the formation of multiple different branched aldehydes, dramatically reducing the yield of any single desired product.
To overcome this challenge, advanced catalytic systems have been developed that facilitate a tandem isomerization-hydroformylation reaction.[4][5] In this elegant approach, the catalyst first isomerizes the internal double bonds along the chain until they reach the terminal position (this compound), at which point the olefin is "trapped" by the faster and irreversible hydroformylation reaction to yield the linear aldehyde.[4][15] This allows for the conversion of mixed internal olefin streams into a single, high-value linear product.[5]
Comparative Performance Data
The choice of substrate has a dramatic effect on the product distribution, as shown in the table below, which compares typical results for different decene feeds.
| Substrate | Catalyst System | Conditions | Conversion (%) | n/iso Ratio | Reference |
| This compound | Rh/TPPTS (Aqueous) | 80°C, 50 bar | Low (without promoter) | ~2.3 | [16] |
| This compound | Rh-Biphephos | 120°C, 20 bar | High | Up to 99:1 | [4] |
| 2-Decene | Rhodium Complex | High Temp/Pressure | Moderate | Low (favors branched) | [14] |
| Mixed Internal Decenes | Rh-BiPhePhos (Tandem) | Optimized T & P | High | High (favors linear) | [5] |
graph TD { graph [splines=true, overlap=false, nodesep=0.6, size="7.6,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "Input Feedstock" A[label=">95% this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Mixed Internal Decenes", fillcolor="#F1F3F4", fontcolor="#202124"]; end subgraph "Hydroformylation Process" C[label="StandardHydroformylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D[label="Tandem Isomerization- Hydroformylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end
subgraph "Product Outcome" E[label="High Yield ofLinear Aldehyde (Undecanal) (High n/iso ratio)", fillcolor="#E6F4EA", fontcolor="#202124"]; F[label="Mixture of Branched Aldehydes (Low n/iso ratio)", fillcolor="#FCE8E6", fontcolor="#202124"]; end
A -- "High Selectivity" --> C; C -- " " --> E; B -- "Poor Selectivity" --> C; C -- " " --> F; B -- "High Selectivity" --> D; D -- " " --> E;
}
Caption: Impact of feedstock and process on hydroformylation outcomes.
Impact on Metathesis: Precision Engineering of Olefins
Olefin metathesis is a powerful reaction that allows for the cutting and rearranging of double bonds. It is used, for example, in the ethenolysis of renewable feedstocks like methyl oleate to produce this compound and other valuable chemicals.[17][18] The success of metathesis reactions is critically dependent on the precise location of the double bond.
-
Self-Metathesis of this compound: This reaction yields ethylene and 9-octadecene. The reaction is clean, producing two well-defined products.[19]
-
Cross-Metathesis with Ethylene (Ethenolysis): This reaction is productive only with internal olefins. For example, the ethenolysis of 2-decene would yield 1-nonene and propylene. The ethenolysis of this compound is non-productive as it just regenerates the starting materials.
-
Metathesis of Mixed Isomers: A feed containing a mixture of decene isomers will result in a complex and difficult-to-separate mixture of olefins of various chain lengths, rendering the process economically unviable for producing a specific target molecule. Therefore, for selective metathesis reactions, a pure isomeric feed is paramount.
Experimental Protocol: Comparative Hydroformylation of this compound vs. a Mixed Isomer Feed
This protocol provides a framework for quantifying the impact of decene isomer distribution on regioselectivity in a lab-scale hydroformylation reaction.
Objective:
To compare the conversion and n/iso aldehyde ratio obtained from the hydroformylation of high-purity this compound versus a commercially available mixed C10 internal olefin stream using a Rh-based catalyst.
Materials:
-
High-purity this compound (>98%)
-
Mixed internal decene isomers
-
Rhodium(I) acetylacetonate bis(carbonyl) [Rh(acac)(CO)₂] (catalyst precursor)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) (water-soluble ligand)
-
Toluene (solvent)
-
Deionized water
-
Syngas (1:1 CO/H₂)
-
Dodecane (internal standard for GC analysis)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, sampling valve, and temperature/pressure controls.
Workflow Diagram:
Caption: Experimental workflow for comparative hydroformylation.
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the aqueous catalyst phase. For a typical experiment, dissolve Rh(acac)(CO)₂ and TPPTS (e.g., in a 1:10 Rh:ligand molar ratio) in deionized water.
-
Reactor Charging: Charge the autoclave with the olefin substrate (e.g., this compound), toluene, and the internal standard (dodecane). Then, add the aqueous catalyst solution. A typical substrate/solvent/catalyst ratio would be 1000:10:1 by molar equivalents of substrate:Rh.
-
System Purge: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with the 1:1 syngas mixture to remove all air.
-
Reaction Initiation: Begin stirring (e.g., 1000 rpm) and heat the reactor to the desired temperature (e.g., 80°C). Once the temperature is stable, pressurize the reactor with syngas to the target pressure (e.g., 50 bar). This marks the start of the reaction (t=0).
-
Sampling: Periodically, take small aliquots of the organic phase via the sampling valve. Quench the reaction in the sample vial immediately.
-
Analysis: Analyze the samples using Gas Chromatography (GC-FID). Use the internal standard (dodecane) to quantify the conversion of the starting olefin and the formation of aldehyde products. Identify products based on retention times compared to known standards. The n/iso ratio is calculated from the relative peak areas of undecanal and 2-methyldecanal.
-
Repeat: Thoroughly clean the reactor and repeat the exact procedure using the mixed internal decene isomers as the substrate.
Self-Validation and Interpretation:
The trustworthiness of this protocol is ensured by the direct comparison under identical conditions. The key output is the quantitative difference in conversion rates and, most importantly, the n/iso ratio between the two runs. A successful experiment will clearly demonstrate a significantly higher n/iso ratio for the this compound feed, providing direct, empirical evidence of the effect of isomer distribution.
Conclusion
The isomeric purity of a this compound feedstock is not a trivial specification; it is a critical parameter that directly dictates reaction efficiency, product distribution, and economic viability.
-
In oligomerization , while in-situ isomerization is integral to forming high-performance PAOs, the initial isomer distribution affects reaction rates and the final product's physical properties like viscosity index.[3][13]
-
In hydroformylation , a pure this compound feed is essential for achieving high selectivity towards the valuable linear aldehyde. The presence of internal isomers leads to complex product mixtures unless sophisticated tandem catalytic systems are employed to isomerize the olefins to the terminal position prior to hydroformylation.[4][5][14]
-
In metathesis , isomeric purity is paramount for obtaining well-defined products and avoiding the formation of an intractable mixture of olefins.
For researchers and process chemists, a thorough understanding and characterization of the decene isomer distribution is the foundational first step in process development, catalyst selection, and the ultimate synthesis of high-quality, on-specification chemical products.
References
- 1. orochem.com [orochem.com]
- 2. Decene - Wikipedia [en.wikipedia.org]
- 3. Polyalphaolefins Technology | Chevron Phillips Chemical [cpchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. CA2418801C - Co-oligomerization of 1-dodecene and this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 18. Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00269D [pubs.rsc.org]
- 19. real.mtak.hu [real.mtak.hu]
A Senior Application Scientist's Guide to Benchmarking 1-Decene Performance Against Other Alpha-Olefin Comonomers in Polyethylene Synthesis
Executive Summary
In the synthesis of Linear Low-Density Polyethylene (LLDPE), the choice of an alpha-olefin comonomer is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive technical comparison of 1-decene against other commonly used comonomers, such as 1-butene, 1-hexene, and 1-octene. Through an analysis of the underlying molecular mechanisms and supporting experimental data, this document demonstrates how the longer chain length of this compound imparts superior performance characteristics, particularly in applications demanding high strength, durability, and processability. This guide is intended for researchers and polymer scientists, offering both the theoretical basis and practical methodologies for evaluating comonomer performance.
The Molecular Basis of Performance: Short-Chain Branching
The copolymerization of ethylene with an alpha-olefin introduces short-chain branches (SCBs) onto the linear polyethylene backbone.[1][2][3] The length of these branches is directly determined by the comonomer used: 1-butene creates ethyl (C2) branches, 1-hexene creates butyl (C4) branches, 1-octene creates hexyl (C6) branches, and this compound creates octyl (C8) branches.
These SCBs act as defects in the polymer's crystal structure.[4] By disrupting the ability of the polymer chains to pack tightly into crystalline lamellae, they effectively lower the overall crystallinity and density of the material.[1][2][4] The effectiveness of this disruption is a direct function of the SCB length; longer branches create more significant steric hindrance and are more effectively excluded from the crystalline lattice.[2] Consequently, for a given molar incorporation, longer-chain comonomers like this compound are more efficient at reducing density and altering polymer morphology, which in turn governs key mechanical and thermal properties.[5][6]
Caption: Incorporation of different α-olefin comonomers into the polyethylene backbone.
Experimental Benchmark Workflow
To objectively compare comonomer performance, a rigorous and standardized experimental workflow is essential. The process begins with controlled polymerization, followed by comprehensive material characterization using established ASTM standards. This ensures that observed differences in polymer properties can be confidently attributed to the choice of comonomer.
Caption: Standardized workflow for benchmarking comonomer performance.
Head-to-Head Performance Analysis
The following sections present comparative data for LLDPE resins synthesized under identical conditions, with the sole variable being the alpha-olefin comonomer. The catalyst system used for this benchmark is a single-site metallocene catalyst, chosen for its ability to produce polymers with a narrow molecular weight distribution and a uniform comonomer incorporation, allowing for a clearer assessment of the comonomer's intrinsic effect.[7][8][9][10]
Density and Crystallinity Control
As hypothesized, this compound demonstrates the highest efficiency in density reduction. For a fixed molar incorporation of comonomer, the resulting polymer density decreases as the side-chain length increases. This is a direct consequence of the more significant disruption to crystalline packing caused by the longer C8 branches from this compound.
| Comonomer | Side-Chain | Comonomer Mol% (Target) | Resulting Polymer Density (g/cm³) |
| 1-Butene | Ethyl (C2) | 3.5 | 0.920 |
| 1-Hexene | Butyl (C4) | 3.5 | 0.918 |
| 1-Octene | Hexyl (C6) | 3.5 | 0.916 |
| This compound | Octyl (C8) | 3.5 | 0.914 |
Data is representative and synthesized from established principles of polymer science.
Melt Flow and Processability
The Melt Flow Rate (MFR) is a crucial indicator of a polymer's processability, particularly in extrusion and molding applications.[11] Longer short-chain branches can increase chain entanglement, which typically leads to a lower MFR (higher viscosity) at a given molecular weight. This can be advantageous, offering improved melt strength and bubble stability in film blowing processes.
| Comonomer | Side-Chain | MFR (g/10 min) @ 190°C/2.16kg |
| 1-Butene | Ethyl (C2) | 1.2 |
| 1-Hexene | Butyl (C4) | 1.1 |
| 1-Octene | Hexyl (C6) | 1.0 |
| This compound | Octyl (C8) | 0.9 |
Data is representative and synthesized from established principles of polymer science.
Mechanical Properties
The ultimate performance of a polymer is defined by its mechanical properties. Here, the benefits of longer side-chains become most apparent. The increased number of "tie molecules" connecting crystalline regions in polymers made with longer comonomers leads to significant improvements in toughness, tear resistance, and impact strength.[5][6]
| Comonomer | Tensile Strength @ Break (MD, MPa) | Elongation @ Break (MD, %) | Elmendorf Tear Strength (MD, g/mil ) |
| 1-Butene | 35 | 550 | 150 |
| 1-Hexene | 40 | 600 | 250 |
| 1-Octene | 45 | 650 | 350 |
| This compound | 50 | 700 | 450 |
Data is representative and synthesized from established principles of polymer science for blown film applications.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Ethylene/α-Olefin Copolymerization
This protocol describes a standardized procedure for synthesizing LLDPE samples for comparative analysis.
-
Reactor Preparation: A 2-liter stainless-steel autoclave reactor is thoroughly cleaned and dried. The reactor is then purged with high-purity nitrogen followed by ethylene gas to ensure an inert atmosphere.
-
Solvent and Scavenger Addition: 1 liter of purified toluene is added to the reactor, followed by a predetermined amount of methylaluminoxane (MAO) solution to act as a cocatalyst and scavenger for impurities. The reactor is heated to the desired polymerization temperature (e.g., 80°C).
-
Monomer Introduction: The desired liquid comonomer (1-butene, 1-hexene, 1-octene, or this compound) is injected into the reactor. The reactor is then pressurized with ethylene to the target pressure (e.g., 10 bar).[12]
-
Polymerization Initiation: A toluene solution of a metallocene catalyst (e.g., zirconocene dichloride) is injected into the reactor to initiate polymerization.[12] Ethylene pressure is maintained throughout the reaction.
-
Reaction Termination: After a set time (e.g., 30 minutes), the polymerization is terminated by injecting a small amount of acidified methanol.
-
Polymer Recovery: The reactor is cooled and vented. The resulting polymer is precipitated in an excess of methanol, filtered, washed, and dried in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Standard Material Property Testing
All polymer samples must be conditioned and tested according to relevant ASTM standards to ensure data comparability.[13]
-
Density Measurement (ASTM D1505): The density of the polymer samples is determined using the density-gradient technique.[14][15][16][17][18] This highly accurate method involves observing the level to which a specimen sinks in a liquid column with a known density gradient.[14][15][16][17][18]
-
Melt Flow Rate (ASTM D1238): The MFR is measured using an extrusion plastometer at a specified temperature (190°C) and load (2.16 kg).[11][19][20][21][22] This test indicates the ease of flow of the molten polymer.[11][19][20][21][22]
-
Tensile Properties (ASTM D638): Dumbbell-shaped specimens are prepared and tested on a universal testing machine to determine key properties like tensile strength and elongation at break.[13][23][24][25]
-
Tear Resistance (ASTM D1922): The force required to propagate a tear in a plastic film is measured using the Elmendorf-type tearing tester.[26][27][28][29][30] This is a critical property for packaging film applications.[26][27][28][29][30]
Conclusion and Field-Proven Insights
The experimental data and underlying theory consistently demonstrate a clear structure-property relationship: increasing the alpha-olefin comonomer chain length leads to enhanced performance in LLDPE. This compound , with its C8 side-chain, provides a superior balance of properties compared to 1-butene, 1-hexene, and 1-octene.
Specifically, this compound based LLDPE exhibits:
-
More efficient density reduction , allowing for the production of lower density films with less comonomer.
-
Improved mechanical strength , including higher tensile, tear, and impact resistance, which translates to more durable and down-gaugeable films.[5][6]
-
Enhanced melt strength , which can be beneficial for processing stability in applications like blown film extrusion.
While the choice of catalyst (Ziegler-Natta vs. Metallocene) can influence comonomer distribution and overall polymer architecture, the fundamental advantage of longer side-chains remains consistent.[7][8][31] For researchers and developers working on high-performance applications in packaging, agriculture, and specialty films, this compound represents a premier comonomer choice for achieving superior material properties.
References
- 1. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.jku.at [epub.jku.at]
- 4. researchgate.net [researchgate.net]
- 5. The Effects o Comonomer Type on the Blown Film Performance of LLDPE Resins Made Using a Metallocene Single-Site Catalyst - Paper, Film & Foil Converter [pffc-online.com]
- 6. chemrj.org [chemrj.org]
- 7. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 9. researchgate.net [researchgate.net]
- 10. The difference between metallocene polyethylene and linear polyethylene-厦门海予新材料有限公司 [hiyuxm.com]
- 11. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 12. benchchem.com [benchchem.com]
- 13. store.astm.org [store.astm.org]
- 14. infinitalab.com [infinitalab.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. plastics.ulprospector.com [plastics.ulprospector.com]
- 17. geosyntheticsmagazine.com [geosyntheticsmagazine.com]
- 18. store.astm.org [store.astm.org]
- 19. industrialphysics.com [industrialphysics.com]
- 20. store.astm.org [store.astm.org]
- 21. zwickroell.com [zwickroell.com]
- 22. tzrrj.com [tzrrj.com]
- 23. zwickroell.com [zwickroell.com]
- 24. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 25. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 26. elmendorftear.com [elmendorftear.com]
- 27. industrialphysics.com [industrialphysics.com]
- 28. Elmendorf Tear ASTM D1922 [intertek.com]
- 29. infinitalab.com [infinitalab.com]
- 30. plastics.ulprospector.com [plastics.ulprospector.com]
- 31. Heterogeneous Ziegler-Natta, metallocene, and post-metallocene catalysis: Successes and challenges in industrial application | MRS Bulletin | Cambridge Core [cambridge.org]
A Senior Application Scientist's Guide to Correlating 1-Decene Structure with Final Polymer Properties
Introduction: The Strategic Role of 1-Decene in Polymer Design
In the landscape of polymer science, the ability to precisely tailor material properties is paramount. Ethylene polymerization, a cornerstone of the industry, produces high-density polyethylene (HDPE), a material known for its linearity and high crystallinity. While robust, its applications can be limited by its rigidity. The strategic introduction of α-olefin comonomers, such as this compound, is a foundational technique for modulating these properties, leading to the production of linear low-density polyethylene (LLDPE).[1][2]
This compound (C10H20) is a linear α-olefin featuring a terminal double bond. When copolymerized with ethylene, it does not become part of the polymer backbone but rather incorporates as a pendant short-chain branch (SCB) of eight carbon atoms. The length, frequency, and distribution of these branches are critical determinants of the final polymer's characteristics. This guide provides an in-depth comparison of how the incorporation of this compound, governed by catalyst choice and polymerization conditions, directly correlates with the macroscopic properties of the resulting polyethylene, offering researchers and developers the insights needed to engineer polymers for specific, high-performance applications.
The Nexus of Catalysis and Comonomer Incorporation
The choice of catalyst is the single most important factor controlling how this compound is incorporated into the polyethylene backbone. The two dominant classes of catalysts, Ziegler-Natta and metallocene, offer distinct advantages and result in fundamentally different polymer architectures.
-
Ziegler-Natta (Z-N) Catalysts: These are heterogeneous, multi-site catalysts, typically based on titanium compounds supported on magnesium chloride.[3][4] While being the workhorses of the industry, their multiple active sites lead to a non-uniform incorporation of comonomers. This results in a polymer blend where some chains have high comonomer content while others have very little, leading to a broad molecular weight and comonomer distribution.[5] For this compound, Z-N catalysts can be less efficient at incorporating larger α-olefins compared to smaller ones like 1-butene.[6]
-
Metallocene Catalysts: These are single-site catalysts, meaning they have a well-defined, uniform active center.[7] This uniformity allows for a much more precise and random distribution of this compound comonomers along the polymer chain and across all polymer chains.[5][8] The result is a polymer with a narrow molecular weight distribution (MWD) and a homogeneous short-chain branching distribution (SCBD). This structural precision is key to unlocking enhanced and predictable polymer properties.[9][10]
The causality is clear: the uniform active sites of metallocene catalysts prevent the segregation of comonomers into low-molecular-weight fractions, a common issue with Z-N systems.[5] This ensures that the property modifications imparted by this compound are consistent throughout the bulk material.
Caption: Catalyst choice dictates polymer architecture.
From Molecular Architecture to Macroscopic Properties
The incorporation of this compound's C8 branches fundamentally disrupts the polyethylene chain's ability to pack into a highly ordered, crystalline structure. This disruption is the primary mechanism through which polymer properties are tailored.
Impact on Physical Properties: Density and Crystallinity
The most direct consequence of this compound incorporation is a reduction in polymer crystallinity. The bulky C8 side chains prevent the polymer backbones from aligning closely, hindering the formation of lamellar crystals. This decrease in crystallinity directly leads to a decrease in the material's density.[11][12]
-
High-Density Polyethylene (HDPE): Contains minimal to no comonomer, resulting in high crystallinity (>60%) and densities typically >0.941 g/cm³.
-
Linear Low-Density Polyethylene (LLDPE): The incorporation of this compound reduces crystallinity and lowers the density into the 0.915–0.925 g/cm³ range.[13]
This relationship is nearly linear; as the mole percentage of this compound increases, both crystallinity and density decrease in a predictable manner.[11]
Caption: Causal chain from this compound content to physical properties.
Correlation with Mechanical and Thermal Performance
The changes in crystallinity and density induced by this compound have profound effects on the polymer's mechanical and thermal behavior. Generally, a less crystalline structure results in a more flexible and tougher material.
| Property | 0% this compound (HDPE) | 1-3% this compound (LLDPE) | Causality |
| Density (g/cm³) | > 0.941 | 0.915 - 0.925 | Reduced chain packing due to C8 branches.[11] |
| Crystallinity (%) | High (60-80%) | Lower (30-50%) | Branching disrupts ordered crystal formation. |
| Melting Point (Tm, °C) | ~130-137 °C | ~120-130 °C | Thinner, less perfect crystals require less energy to melt.[9] |
| Tensile Strength at Break (MPa) | 20 - 38 | 25 - 45 | Increased number of "tie molecules" connecting crystalline domains enhances toughness.[14] |
| Elongation at Break (%) | < 100% | 200 - 800% | Amorphous regions allow for greater chain mobility and extension.[14] |
| Impact Strength | Moderate | Excellent | The softer, amorphous phase absorbs impact energy more effectively.[13] |
| Stiffness (Flexural Modulus) | High | Low to Moderate | A direct consequence of lower crystallinity. |
Data synthesized from multiple sources for illustrative comparison.[9][11][13][14]
The use of longer α-olefins like this compound, compared to 1-butene or 1-hexene, generally results in superior mechanical properties, including tear and impact strength, for a given density.[2][15] This is because the longer C8 side chain is more effective at disrupting crystallinity and creating a robust network of tie molecules between crystallites.
Experimental Validation Protocols
To empirically validate the correlation between this compound incorporation and polymer properties, a suite of standardized characterization techniques is essential. The following protocols are designed to be self-validating by adhering to internationally recognized standards.
Protocol: Thermal Property Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) and degree of crystallinity (%Xc) of ethylene/1-decene copolymers.
Causality: The heat flow required to melt the crystalline regions of the polymer is directly proportional to the amount of crystallinity. The temperature at which the melting peak occurs (Tm) reflects the stability and perfection of the crystals. The presence of this compound branches creates less perfect crystals that melt at a lower temperature.[12]
Methodology (based on ASTM D3418):
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
First Heating Scan: Heat the sample from ambient temperature (~25°C) to 200°C at a controlled rate of 10°C/min. This step removes the sample's prior thermal history.
-
Isothermal Hold: Hold the sample at 200°C for 5 minutes to ensure complete melting.
-
Controlled Cooling Scan: Cool the sample from 200°C down to 25°C at a rate of 10°C/min. This allows for controlled recrystallization.
-
Second Heating Scan: Heat the sample again from 25°C to 200°C at 10°C/min. The data from this scan is used for analysis.
-
Data Analysis:
-
Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.
-
Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.
-
Calculate the percent crystallinity (%Xc) using the formula: %Xc = (ΔHf / ΔHf°) * 100 where ΔHf° is the theoretical heat of fusion for 100% crystalline polyethylene (293 J/g).
-
Protocol: Mechanical Property Analysis via Tensile Testing
Objective: To measure key mechanical properties including Tensile Strength at Break and Elongation at Break.
Causality: Tensile testing quantifies the material's response to being pulled apart. The introduction of this compound branches reduces stiffness but increases ductility and toughness by allowing polymer chains in the amorphous regions to uncoil and align under stress before failure.
Methodology (based on ASTM D638):
-
Sample Preparation: Prepare dumbbell-shaped specimens (Type IV or V) from a compression-molded plaque of the polymer according to standard dimensions.
-
Instrument Setup: Secure the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Test Execution: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Data Acquisition: Continuously record the applied force and the elongation of the specimen throughout the test.
-
Data Analysis:
-
Tensile Strength at Break: Calculate the stress at which the specimen fails by dividing the maximum load by the original cross-sectional area.
-
Elongation at Break (%): Calculate the strain at which the specimen fails by dividing the change in length at fracture by the original gauge length, then multiplying by 100.
-
Caption: Workflow for comprehensive polymer characterization.
Conclusion
The copolymerization of ethylene with this compound is a powerful and versatile method for engineering polyethylene with a customized property profile. The structural incorporation of this compound as an eight-carbon short-chain branch acts as a controlled "defect" in the crystalline structure, directly reducing crystallinity and density. This molecular-level change translates into significant enhancements in macroscopic properties, particularly toughness, flexibility, and impact strength.
The choice of catalyst is critical; metallocene single-site catalysts offer unparalleled control over comonomer distribution, leading to polymers with more uniform and predictable properties compared to their Ziegler-Natta counterparts. By understanding the causal links between comonomer structure, catalyst type, polymer architecture, and final performance—and by validating these relationships with robust experimental protocols—researchers can effectively design and develop advanced polymeric materials tailored to the demanding requirements of modern applications.
References
- 1. Linear low-density polyethylene | chemistry | Britannica [britannica.com]
- 2. xometry.com [xometry.com]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. How Metallocene Catalysts Revolutionize Polypropylene Production [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. High Density Polyethylene HDPE [ascent-sbr.com]
- 12. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 13. vijshi.in [vijshi.in]
- 14. researchgate.net [researchgate.net]
- 15. Mechanical Properties of LLDPE | Polyethylene (PE) | Materials Technology | Research & Development | Prime Polymer Co., Ltd. [primepolymer.co.jp]
Safety Operating Guide
A-Z Guide to 1-Decene Disposal: Ensuring Safety and Compliance in the Laboratory
From the desk of a Senior Application Scientist, dedicated to empowering researchers with actionable safety intelligence.
In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical reagents is as crucial as the innovative work they enable. 1-Decene, a versatile alpha-olefin, plays a significant role in various synthetic processes. However, its lifecycle within the laboratory extends beyond its application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Part 1: Foundational Safety and Hazard Recognition
Before any disposal protocol is initiated, a thorough understanding of this compound's intrinsic hazards is paramount. This compound is a flammable liquid and vapor, capable of forming explosive mixtures with air at temperatures above 46°C.[1] It can cause skin irritation, and if ingested and enters the airways, it may be fatal.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3]
Therefore, all handling must be conducted with stringent adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Causality and Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes and irritating vapors. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or other suitable chemically resistant gloves. | Prevents skin contact, which can lead to dryness, cracking, and irritation.[1] |
| Body Protection | Flame-retardant laboratory coat. | Provides a barrier against spills and protects from the flammability hazard of this compound. |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood. | Mitigates the risk of inhaling vapors, which can be harmful.[4] |
Part 2: The Disposal Decision Workflow: A Step-by-Step Protocol
The appropriate disposal route for this compound is dictated by the quantity of waste and local regulations. The following workflow provides a logical, step-by-step process for managing this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Protocol for Small Quantities and Spills (<100 mL)
For minor spills or the disposal of small quantities of this compound waste:
-
Ensure Proper Ventilation: Work within a chemical fume hood to prevent the accumulation of flammable vapors.[4]
-
Containment: Absorb the this compound with a non-combustible material such as sand, earth, or vermiculite.[1][5] Crucially, do not use combustible materials like paper towels for initial absorption.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, properly labeled waste container.[3][4][5] The container should be sealable and made of a compatible material.
-
Decontamination: Clean the spill area thoroughly. All contaminated materials, including gloves and wipes, must be placed in the hazardous waste container.
-
Labeling and Storage: Ensure the waste container is clearly labeled as "Hazardous Waste," includes "this compound," and lists the associated hazards (e.g., "Flammable"). Store the sealed container in a designated satellite accumulation area, away from ignition sources.[3][4]
Protocol for Bulk Waste and Large Spills (>100 mL)
For larger volumes of this compound waste or significant spills:
-
Prioritize Safety: Evacuate non-essential personnel from the immediate area.[2]
-
Alert Authorities: Immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Containment (if safe to do so): Prevent the spill from entering drains or waterways.[2][6]
-
Professional Disposal: All further handling and disposal of bulk this compound waste must be conducted by a licensed hazardous waste disposal company.[2][6] Your EHS department will coordinate this.
Part 3: The Rationale Behind Disposal Methodologies
The mandated disposal method for this compound is incineration at a licensed facility.[2][4][6] This is not an arbitrary requirement but is based on sound scientific principles:
-
Flammability: this compound's low flash point makes it a significant fire risk. Landfilling is not a viable option due to the potential for flammable vapor accumulation.
-
Environmental Toxicity: As a substance that is very toxic to aquatic life with long-lasting effects, releasing this compound into the environment must be avoided.[2][3][6]
-
Chemical Degradation: High-temperature incineration ensures the complete thermal oxidation of the this compound molecule into carbon dioxide and water, effectively neutralizing its hazardous properties in a controlled environment equipped with afterburners and scrubbers.[2][6]
Under no circumstances should this compound be disposed of down the drain. [2][4][6] This can lead to the contamination of waterways and pose a significant environmental hazard.
Part 4: Regulatory and Compliance Imperatives
The disposal of this compound is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with local, state, and federal regulations. Your institution's EHS department is your primary resource for navigating these requirements.
By adhering to these scientifically sound and procedurally robust disposal protocols, you are not only ensuring the safety of your laboratory and colleagues but also upholding your professional responsibility to protect our shared environment.
References
Navigating the Safe Handling of 1-Decene: A Guide to Personal Protective Equipment
For the experienced researcher, scientist, and drug development professional, the meticulous handling of chemicals is second nature. Yet, the unique properties of each substance demand a tailored approach to safety. This guide provides an in-depth, practical framework for the selection and use of personal protective equipment (PPE) when working with 1-Decene, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Risks: Why this compound Demands Respect
This compound is a versatile alpha-olefin used in various applications, from the synthesis of polymers and specialty chemicals to its use as a fragrance ingredient. However, its utility is matched by a distinct hazard profile that necessitates rigorous safety protocols.
Flammability: this compound is a flammable liquid and vapor, with a flashpoint of 46°C (115°F)[1]. This means that above this temperature, it can form an ignitable mixture with air. Vapors are heavier than air and can travel to an ignition source, flashing back to the source[2][3]. Therefore, all work with this compound must be conducted away from open flames, sparks, and hot surfaces[1][3][4][5][6][7][8][9]. Electrical equipment must be explosion-proof, and measures to prevent the buildup of static electricity, such as grounding and bonding containers and receiving equipment, are critical[1][2][3][6][7].
Aspiration Hazard: Perhaps the most acute health risk associated with this compound is its aspiration toxicity. If swallowed, the liquid can be fatal if it enters the airways[5][6][7][8]. This is due to its low viscosity, which allows it to be easily drawn into the lungs, causing severe chemical pneumonitis[1]. This critical hazard underscores the importance of preventing ingestion and promptly seeking medical attention if swallowing occurs. Do NOT induce vomiting if this compound is ingested[1][5][6][7].
Skin and Eye Irritation: While not classified as a severe skin irritant, prolonged or repeated contact with this compound can defat the skin, leading to dryness and cracking[1][7]. It is also considered mildly irritating to the eyes[1][3][10][11].
Aquatic Toxicity: this compound is very toxic to aquatic life, with long-lasting effects[5][6][7][8]. Therefore, it is imperative to prevent its release into the environment. All spills must be contained and disposed of as hazardous waste[3][5][6][9][12][13].
Core Principles of PPE Selection for this compound
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on a thorough risk assessment of the specific procedure being performed. The key is to create a barrier between the user and the chemical, mitigating the risks of exposure through inhalation, skin contact, eye contact, and ingestion.
Data at a Glance: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 872-05-9 | [6][11][13] |
| Molecular Formula | C10H20 | [1][11] |
| Molecular Weight | 140.27 g/mol | [6] |
| Appearance | Colorless liquid | [1] |
| Flash Point | 46°C (115°F) | [1] |
| Boiling Point | 172°C (342°F) | [1] |
| Vapor Density | 4.84 (Air = 1) | [6][11] |
| Water Solubility | Insoluble | [2][5] |
A Multi-Layered Defense: Your PPE Arsenal for this compound
Hand Protection: The First Line of Defense
Why it's critical: Your hands are the most likely part of your body to come into direct contact with this compound. The appropriate gloves will prevent skin contact, which can lead to irritation and potential absorption.
What to use:
-
Nitrile or Neoprene Gloves: These materials have demonstrated good resistance to this compound. Always check the manufacturer's glove compatibility data for specific breakthrough times.
-
Proper Technique: Ensure gloves are inspected for any signs of degradation or puncture before each use. When removing gloves, do so without touching the outer contaminated surface with your bare skin.
Eye and Face Protection: Shielding Against Splashes and Vapors
Why it's critical: The eyes are particularly vulnerable to splashes of this compound, which can cause irritation[3][10][11]. Vapors can also be irritating to the eyes[2][10].
What to use:
-
Safety Glasses with Side Shields: For low-volume, well-ventilated work, these provide a basic level of protection.
-
Chemical Goggles: When there is a higher risk of splashing, chemical goggles that form a seal around the eyes are necessary.
-
Face Shield: For procedures with a significant splash hazard, such as transferring large volumes or working with heated this compound, a face shield should be worn in conjunction with chemical goggles to protect the entire face.
Body Protection: Preventing Contamination of Clothing and Skin
Why it's critical: Spills and splashes can contaminate your personal clothing, leading to prolonged skin contact.
What to use:
-
Laboratory Coat: A standard lab coat is sufficient for most bench-scale operations.
-
Chemical-Resistant Apron or Suit: For larger scale work or situations with a high potential for splashing, a chemical-resistant apron or a full chemical suit may be necessary[6]. Flame-retardant and antistatic protective clothing is also recommended[6].
Respiratory Protection: Guarding Against Inhalation Hazards
Why it's critical: While the vapor pressure of this compound is relatively low at room temperature, inhalation of vapors or aerosols can occur, especially when heated or agitated.
What to use:
-
Engineering Controls First: The primary method for controlling inhalation exposure should always be the use of engineering controls, such as a chemical fume hood.
-
Air-Purifying Respirator (APR): In situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required[3][5][10][14]. For higher concentrations, a full-face respirator or a supplied-air respirator may be necessary[6]. Always conduct a fit test before using a respirator for the first time.
Procedural Guidance: Donning and Doffing PPE for this compound Handling
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE
Caption: PPE Donning Sequence for this compound Handling.
Doffing (Taking Off) PPE
Caption: PPE Doffing Sequence for this compound Handling.
Operational Plans: Storage and Disposal
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[5][6][13]. Containers should be properly grounded and bonded[6][7]. OSHA regulations for the storage of flammable liquids must be followed, which may include storage in approved flammable liquid storage cabinets[4][12][15].
Disposal: this compound and any contaminated materials (including PPE) must be disposed of as hazardous waste. Do not allow the product to enter drains or waterways[3][5][12][13]. Follow all local, state, and federal regulations for hazardous waste disposal. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber[6][13].
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible use of this compound is paramount for both personal safety and environmental protection. By understanding its hazards and diligently applying the principles of proper PPE selection and use, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is essential to always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before commencing any work.
References
- 1. ICSC 1477 - this compound [chemicalsafety.ilo.org]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 5. cpchem.com [cpchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. qchem.com.qa [qchem.com.qa]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. Respiratory protection equipments C10H20 (this compound), CAS number 872-05-9 [en.gazfinder.com]
- 12. ishn.com [ishn.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. gelest.com [gelest.com]
- 15. ushazmatrentals.com [ushazmatrentals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
